molecular formula C8H6BrN3O B013498 4-Azidophenacyl bromide CAS No. 57018-46-9

4-Azidophenacyl bromide

Cat. No.: B013498
CAS No.: 57018-46-9
M. Wt: 240.06 g/mol
InChI Key: LZJPDRANSVSGOR-UHFFFAOYSA-N
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Description

4-Azidophenacyl bromide (CAS 57018-46-9) is a versatile, photolabile bifunctional reagent widely used as a crosslinking agent in biochemical and bioconjugation research. This compound features two distinct reactive groups: a bromoacetyl moiety that undergoes nucleophilic substitution with sulfhydryl groups and other nucleophiles, and an aryl azide group that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate capable of inserting into C-H and N-H bonds. Main Applications & Research Value: Protein-Protein Interaction Studies: This reagent is a powerful tool for mapping protein-protein interactions and studying the structure of protein complexes by covalently crosslinking proximate amino acid residues. Protein Structure Analysis: Used to probe the structure and orientation of proteins within complexes, such as the ATP synthase complex, and to investigate protein-DNA interactions. Bioconjugation: Facilitates the attachment of biomolecules (e.g., proteins, nucleic acids) to surfaces or other molecules for developing targeted assays and delivery systems. Nucleic Acid Research: Employed in site-directed crosslinking of mRNA analogs to ribosomes and in the preparation of probe-modified RNA for analyzing protein-RNA interactions. Mechanism of Action: The bromo ketone group allows for specific, covalent attachment to a target macromolecule, such as an enzyme, under mild conditions. Subsequently, photolysis of the aryl azide group (upon UV irradiation) generates a short-lived nitrene that initiates a second covalent bond formation with a nearby molecule, effectively creating a stable crosslink. Storage & Handling: This light- and temperature-sensitive compound should be stored desiccated at 2-8°C, protected from light, and in an inert atmosphere for long-term stability. Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-azidophenyl)-2-bromoethanone
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InChI

InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJPDRANSVSGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30205627
Record name 4-Azidophenacyl bromide
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Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57018-46-9
Record name 4-Azidophenacyl bromide
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Record name 4-Azidophenacyl bromide
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Record name 4-Azidophenacyl bromide
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Record name 1-(4-azidophenyl)-2-bromoethan-1-one
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Record name 4-AZIDOPHENACYL BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Azidophenacyl Bromide: A Heterobifunctional Reagent for Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Azidophenacyl bromide. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data recitation to offer field-proven insights into the molecule's core reactivity, experimental design, and practical application.

Introduction: The Strategic Advantage of Dual Reactivity

This compound (APB) is a powerful heterobifunctional crosslinking agent prized for its two-stage, chemically distinct reactivity.[1][2] Its structure uniquely combines an α-bromo ketone with an aryl azide, allowing for a sequential and controlled approach to covalently linking molecules.[2]

  • First Stage (Targeted Alkylation): The phenacyl bromide moiety acts as a selective alkylating agent, primarily targeting nucleophilic residues such as sulfhydryls (cysteines) under specific pH conditions.[3][4] This allows for the deliberate, covalent attachment of the reagent to a "bait" molecule, typically a protein or peptide, in a controlled, dark reaction.

  • Second Stage (Photoactivated Crosslinking): The aryl azide group remains inert during the initial alkylation.[2] Upon exposure to UV light, it transforms into a highly reactive nitrene, which can then form a covalent bond by inserting non-specifically into nearby C-H, N-H, or O-H bonds of an interacting "prey" molecule.[2][3]

This two-step mechanism makes APB an invaluable tool for photoaffinity labeling, enabling researchers to "capture" transient or low-affinity binding partners and map the interaction sites of complex biological systems.[5][6][7]

Molecular Structure and Physicochemical Properties

A thorough understanding of APB's fundamental properties is critical for designing robust experimental protocols, ensuring proper storage, and handling the reagent safely.

Chemical Structure

The IUPAC name for this compound is 1-(4-azidophenyl)-2-bromoethanone.[8][9] Its structure is defined by a central acetophenone core, functionalized with a reactive α-bromine and a para-substituted azide group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound, essential for calculating molar concentrations, predicting solubility, and establishing appropriate storage conditions.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN₃O[1][4][8]
Molecular Weight 240.06 g/mol [1][8]
CAS Number 57018-46-9[8]
Appearance Yellow powder[10]
Melting Point 63 - 69 °C[10]
Solubility Soluble in methanol (50 mg/mL) and toluene.[10][11][12]
Storage Conditions Store at 2-8°C, protected from light and moisture.[10][11]

Core Reactivity: A Mechanistic Deep-Dive

The utility of APB stems from its two chemically orthogonal reactive centers. Understanding the mechanism and specificity of each is paramount for successful experimental design.

Dual_Reactivity cluster_alkylation Stage 1: Specific Alkylation (Dark Reaction) cluster_photoactivation Stage 2: Photoactivated Crosslinking (UV Light) APB 4-Azidophenacyl Bromide (APB) Alkylated Stable Thioether Bond (APB-Protein Conjugate) APB->Alkylated  Nucleophilic  Substitution Thiol Protein Thiol (e.g., Cysteine) Thiol->Alkylated Azide Aryl Azide on APB-Protein Conjugate Alkylated->Azide Proceeds to Stage 2 Nitrene Highly Reactive Nitrene (Transient Species) Azide->Nitrene  UV Irradiation  (e.g., 250-350 nm) Crosslinked Covalent Crosslink (Capture of Interacting Molecule) Nitrene->Crosslinked  Non-specific  Insertion

Caption: The two-stage reaction mechanism of this compound.

The Phenacyl Bromide Moiety: Selective Alkylation

The α-bromo ketone of APB is an electrophilic center susceptible to attack by nucleophiles. In biological systems, the most reactive nucleophile under physiological conditions (pH 7.0-8.0) is the sulfhydryl group of cysteine residues.[3][4]

  • Causality: The reaction proceeds via an S(_N)2 mechanism, where the sulfur atom of the cysteine attacks the α-carbon, displacing the bromide ion. This forms a stable thioether bond. The choice of a slightly alkaline pH (7.5-8.0) is strategic; it ensures that a significant population of the cysteine side chains are in the more nucleophilic thiolate (S⁻) form without promoting significant hydrolysis of the reagent or modification of less reactive residues like lysine.

  • Trustworthiness: The specificity of this reaction provides a reliable anchor point. By targeting a known or engineered cysteine on a protein of interest, one can ensure the photo-reactive azide is positioned with high fidelity, which is a prerequisite for meaningful crosslinking results.

The Aryl Azide Moiety: Photoaffinity Labeling

The aryl azide is the "capture" element of the reagent. It is stable in the dark and under typical biochemical buffer conditions.[2]

  • Mechanism: Upon irradiation with UV light (typically in the 250-350 nm range), the azide moiety expels a molecule of nitrogen gas (N₂) to generate a highly unstable and reactive species called a nitrene.[2][3]

  • Non-specific Insertion: This nitrene has a very short half-life and will rapidly insert into almost any nearby chemical bond, including the strong C-H bonds of amino acid side chains or the peptide backbone.[2] It is this lack of specificity that makes it so powerful; it does not require a suitably positioned nucleophile on the target molecule. Instead, it covalently "tags" whatever molecule is in its immediate vicinity at the moment of photolysis, providing a snapshot of the molecular interaction.

Key Application: Photoaffinity Labeling for Target Identification

One of the most powerful applications of APB is to identify the direct binding partners of a protein or drug. The following protocol outlines a self-validating system for this purpose.

Experimental Workflow

Photoaffinity_Workflow cluster_controls Critical Controls A 1. Alkylation (Dark) Attach APB to 'Bait' Protein (e.g., via a Cys residue) B 2. Purification Remove excess, unreacted APB (e.g., Desalting column) A->B C 3. Incubation Mix APB-Bait with 'Prey' lysate or purified protein B->C D 4. UV Irradiation Activate azide to form nitrene and crosslink Bait to Prey C->D C2 Competitive Inhibition: Add excess unlabeled ligand to block Bait-Prey interaction. C->C2 Run in parallel E 5. Analysis Identify the crosslinked 'Prey' protein D->E C1 No UV Irradiation: Ensures crosslinking is light-dependent. D->C1 Compare results C3 No Bait Protein: Identifies proteins that non-specifically interact with the reagent.

Caption: A robust experimental workflow for photoaffinity labeling.

Step-by-Step Methodology

This protocol is a generalized template. The optimal molar ratios, incubation times, and buffer components must be empirically determined for each specific biological system.

  • Preparation of the Bait Protein:

    • Dissolve the purified "bait" protein (containing a target cysteine) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and thiols (like DTT), which would compete with the reaction.

    • If the protein has disulfide bonds, they may need to be selectively reduced and the reducing agent removed prior to labeling.

  • Step 1: Alkylation (Dark Reaction)

    • Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO.

    • Add a 5- to 10-fold molar excess of the APB solution to the protein solution. The causality here is to drive the reaction to completion without using an overwhelming excess that could lead to non-specific modification or be difficult to remove later.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). This prevents premature activation of the azide.

  • Step 2: Removal of Excess Reagent

    • It is critical to remove all non-covalently bound APB. A self-validating protocol relies on this step to prevent false positives.

    • Pass the reaction mixture over a desalting column (e.g., a G-25 spin column) equilibrated with the binding buffer. This efficiently separates the large APB-protein conjugate from the small, unreacted APB molecules.

  • Step 3: Incubation with the Prey

    • Combine the purified APB-Bait conjugate with the sample containing the putative "prey" molecule(s) (e.g., a cell lysate or another purified protein).

    • Incubate under conditions that are known to promote the biological interaction (e.g., 30 minutes at 4°C).

  • Step 4: UV Crosslinking

    • Place the sample in a suitable container (e.g., on a petri dish on ice) to keep it cool and prevent thermal denaturation.

    • Irradiate with a UV lamp (e.g., a handheld mineral lamp at 254 nm or a mercury lamp with a filter) for 5-15 minutes. The optimal time and distance from the lamp must be determined empirically.

  • Step 5: Analysis

    • Analyze the sample to identify the crosslinked product. Common methods include:

      • SDS-PAGE: A new, higher molecular weight band corresponding to the Bait-Prey complex should appear in the UV-irradiated sample but be absent or significantly reduced in the "No UV" control.

      • Western Blotting: Use an antibody against the bait protein to confirm the new band contains the bait. If an antibody for the prey is available, that can provide further confirmation.

      • Mass Spectrometry: For definitive identification, the new band can be excised from the gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS to identify the prey protein.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is classified as a flammable solid, causes severe skin burns and eye damage, and may cause allergic skin reactions or respiratory difficulties if inhaled.[8][13]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C), protected from light, heat, and ignition sources.[11][13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful tool for the covalent capture of molecular interactions. Its heterobifunctional nature allows for a controlled, two-stage process of targeted alkylation followed by photoactivated crosslinking. When used within a framework of robust, self-validating experimental design that includes critical controls, APB can provide unambiguous insights into protein-protein interactions, ligand-receptor binding, and the structural organization of macromolecular complexes.

References

  • Smith, B. D., Nakanishi, K., Watanabe, K., & Ito, S. (1990). 4-Azido[3,5-[3H]]phenacylbromide, a versatile bifunctional reagent for photoaffinity radiolabeling. Synthesis of prostaglandin 4.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound, (carbonyl-14C)-. PubChem Compound Database.
  • MDL Information Systems, Inc. (n.d.). This compound (definition). REFERENCE.md. [Link]
  • Chemsrc. (n.d.). This compound. Chemsrc.com.
  • ChemBK. (n.d.). This compound. ChemBK.com.
  • Schwartz, I., & Ofengand, J. (1974). Photo-Affinity Labeling of tRNA Binding Sites in Macromolecules. I. Linking of the Phenacyl-p-azide of 4-Thiouridine in (Escherichia coli) Valyl-tRNA to 16S RNA at the Ribosomal P Site. Proceedings of the National Academy of Sciences, 71(10), 3951-3955. [Link]
  • Wiley. (n.d.). 4-AZIDOPHENACYL-BROMIDE. SpectraBase.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. [Link]
  • Hixson, S. S., & Hixson, S. H. (1975). Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA. Biochemistry, 14(19), 4255-4259. [Link]
  • Mount Holyoke College. (n.d.). Click Chemistry: Synthesis of a Triazole. MDHV. [Link]
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-azidophenacyl bromide, a versatile heterobifunctional cross-linking reagent. With applications ranging from photoaffinity labeling to the study of enzyme active sites, a reliable and safe protocol for its preparation is paramount.[1][2][3] This document emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required when handling the energetic azide functional group.

PART 1: CRITICAL SAFETY CONSIDERATIONS: A MANDATORY PREFACE

The synthesis of this compound involves the use and generation of substances that are toxic and potentially explosive. Adherence to strict safety protocols is not merely recommended; it is essential for the well-being of the researcher and the laboratory environment.

Core Hazards:

  • Sodium Azide (NaN₃): This reagent is highly toxic, with a toxicity profile similar to that of cyanide. It can form highly toxic and explosive hydrazoic acid (HN₃) upon contact with acid.[4] Furthermore, it can react with heavy metals (e.g., lead, copper, found in some plumbing or on metal spatulas) to form shock-sensitive and explosive metal azides.[5]

  • Organic Azides (R-N₃): The product, this compound, is an organic azide. These compounds are energy-rich and can be sensitive to heat, light, shock, and friction, leading to violent decomposition.[4][6] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio; compounds with a higher proportion of nitrogen are generally less stable.[4][7]

  • Bromine & Phenacyl Bromides: Bromine is corrosive and toxic. The product, this compound, and related intermediates are lachrymators (tear-inducing agents) and skin irritants.[8]

  • Solvent Hazards: Halogenated solvents like dichloromethane or chloroform must never be used in reactions involving azides, as they can form extremely unstable and explosive di- and tri-azidomethane byproducts.[6]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is a common choice).[5] For operations with a higher risk of explosion, the use of a face shield and a blast shield is imperative.[5][7]

  • Ventilation: All manipulations involving azides and bromine must be performed inside a certified chemical fume hood.[5][9]

  • Utensil Choice: Use only plastic, ceramic, or Teflon-coated spatulas and equipment to handle azides. Avoid all contact with metal.[4][5]

  • Scale: Initially, perform the synthesis on a small scale (e.g., 0.5-1.0 gram) to assess the procedure's safety and product stability before scaling up.

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[4][6] Never mix azide waste with acidic waste.[4] Consult your institution's environmental health and safety (EH&S) office for specific disposal procedures.

PART 2: SYNTHESIS METHODOLOGY

The synthesis of this compound is a well-established two-step process starting from the commercially available 4-aminoacetophenone. The overall strategy involves the conversion of the aromatic amine to an azide, followed by α-bromination of the ketone.

Overall Reaction Scheme

The synthetic pathway proceeds via a diazotization-azidation reaction, followed by selective bromination at the α-carbon of the acetyl group.

Synthesis_Pathway A 4-Aminoacetophenone B Diazonium Salt Intermediate A:e->B:w 1. NaNO₂, HCl (aq) 2. 0-5 °C C 4-Azidoacetophenone B:e->C:w 1. NaN₃ (aq) 2. 0-5 °C D This compound C:e->D:w 1. Br₂, Acetic Acid 2. <20 °C

Caption: Synthetic route from 4-aminoacetophenone to this compound.

Step 1: Synthesis of 4-Azidoacetophenone

This step converts the primary aromatic amine of 4-aminoacetophenone into an azide group via a diazonium salt intermediate. This reaction is highly reliable but requires strict temperature control to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol:

  • Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-aminoacetophenone (1.0 eq) with 3M hydrochloric acid. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.[10][11]

  • Diazotization: While maintaining the temperature between 0-5 °C, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The addition rate should be slow enough to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 15-20 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.[10][11]

  • Azidation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool it to 0-5 °C. Add the cold diazonium salt solution slowly to the sodium azide solution with vigorous stirring. A precipitate will form, and nitrogen gas will evolve.

    • Causality Note: Adding the diazonium salt to the azide solution (and not the other way around) ensures that the diazonium salt is the limiting reagent at any given moment, minimizing the potential for hazardous accumulation.

  • Isolation: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while slowly warming to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the crude 4-azidoacetophenone product under vacuum. Do not use heat for drying. The product is typically a light-sensitive solid and should be stored in the dark.

Step 2: α-Bromination of 4-Azidoacetophenone

The final step is the selective bromination of the methyl group adjacent to the carbonyl, which is activated towards electrophilic substitution.

Experimental Protocol:

  • Dissolution: Dissolve the 4-azidoacetophenone (1.0 eq) from the previous step in glacial acetic acid in a flask protected from light (e.g., wrapped in aluminum foil).[12]

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂, 1.0-1.1 eq) dropwise with constant stirring, ensuring the temperature remains below 20 °C.[12] The disappearance of the bromine color indicates its consumption.

    • Causality Note: The reaction is catalyzed by the acid. Keeping the temperature low minimizes side reactions, such as aromatic ring bromination.

  • Precipitation & Isolation: After the addition is complete, continue stirring for 1-2 hours. The product, this compound, will often precipitate from the solution. The product can be fully precipitated by slowly adding the reaction mixture to a beaker of ice water.

  • Work-up: Collect the crude solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove acetic acid and hydrogen bromide, followed by a wash with cold 50% ethanol until the product is colorless or pale yellow.[12]

  • Drying: Dry the crude product under vacuum in a desiccator, away from light. This material may be pure enough for some applications, but recrystallization is recommended for high-purity requirements.[8]

PART 3: PURIFICATION

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method for obtaining high-purity this compound.

Purification by Recrystallization

The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain in the solvent.

Experimental Protocol:

  • Solvent Selection: Methanol or ethanol are commonly used solvents for recrystallizing phenacyl bromides.[8] A mixture of ethanol and water can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution, aiming for a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes, then remove the charcoal by hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum, away from light.

Purification Workflow

Purification_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Methanol) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Isolate Crystals via Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Under Vacuum (in dark) F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for the purification of this compound.

PART 4: ANALYTICAL CHARACTERIZATION & DATA

Confirming the identity and purity of the final product is a crucial final step. The following data are typical for this compound.

Physical and Spectroscopic Data
PropertyValue / Expected ObservationSource
Appearance Off-white to pale yellow solid/powder[13]
Molecular Formula C₈H₆BrN₃O[14]
Molecular Weight 240.06 g/mol [14]
Melting Point 63 - 69 °C (Range depends on purity)[1][15]
FT-IR (ν, cm⁻¹) ~2100-2120 (N₃ stretch, strong & sharp), ~1690 (C=O stretch)-
¹H NMR (CDCl₃, δ) ~4.45 ppm (s, 2H, -CH₂Br), ~7.2 ppm (d, 2H, Ar-H), ~7.9 ppm (d, 2H, Ar-H)[16]
¹³C NMR (CDCl₃, δ) ~31 ppm (-CH₂Br), ~119 ppm, ~130 ppm, ~132 ppm, ~146 ppm (Aromatic C), ~190 ppm (C=O)[17]

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument.

PART 5: STORAGE AND STABILITY

Due to its energetic nature and sensitivity, proper storage is essential to maintain the integrity and safety of this compound.

  • Temperature: Store the compound at low temperatures, typically 2-8 °C, to minimize thermal decomposition.[1][15][18]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[4][7] Photolysis can lead to the decomposition of the azide group.

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[5]

By following this detailed guide, researchers can safely and reliably synthesize and purify high-quality this compound for use in a wide array of applications in chemical biology and drug development.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
  • University of Victoria. (2022, May 18). Azides.
  • University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety.
  • Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.
  • Al-Sabha, T. N., & Abdulsattar, J. O. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 12(1).
  • Cowper, R. M., & Davidson, L. H. phenacyl bromide. Organic Syntheses Procedure.
  • Chemsrc. (2024, August 25). This compound | CAS#:57018-46-9.
  • Abdulsattar, J. O. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. ResearchGate.
  • Langley, W. D. p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
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An In-Depth Technical Guide to 4-Azidophenacyl Bromide in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions with a Bifunctional Probe

In the intricate landscape of cellular biology, understanding the dynamic interplay between biomolecules is paramount to unraveling fundamental processes and developing novel therapeutic interventions. 4-Azidophenacyl bromide (APB) has emerged as a powerful tool for biochemists and drug development professionals, enabling the covalent capture of transient molecular interactions.[1][2][3][4] This in-depth guide provides a comprehensive overview of the chemistry, applications, and practical considerations for utilizing APB in your research.

This compound is a heterobifunctional crosslinking reagent, meaning it possesses two distinct reactive groups that can be sequentially activated to form covalent bonds with interacting biomolecules.[1] Its utility lies in its ability to first attach to a specific site on a "bait" molecule and then, upon photoactivation, to covalently link to a nearby "prey" molecule. This "capture" of molecular interactions provides a stable snapshot of otherwise transient complexes, facilitating their identification and characterization.

This guide will delve into the core principles of APB-mediated crosslinking, explore its diverse applications in biochemistry, provide detailed experimental protocols, and discuss critical considerations for successful implementation.

Core Principles of APB-Mediated Crosslinking: A Two-Act Play

The power of this compound lies in the distinct reactivity of its two functional moieties: the α-bromoacetyl group and the aryl azide group. This allows for a controlled, two-step crosslinking process.

Act I: The α-Bromoacetyl Group - A Thiol-Reactive Anchor

The first step in an APB-based crosslinking experiment involves the reaction of the α-bromoacetyl group with a nucleophilic residue on the bait molecule. This reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from a nucleophilic amino acid side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

While several amino acid residues can act as nucleophiles, the α-bromoacetyl group of APB exhibits a strong preference for the sulfhydryl group (-SH) of cysteine residues.[1] This reaction is most efficient at a pH range of 7.0-8.0.[1] At this pH, the sulfhydryl group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), significantly accelerating the reaction rate.

It is important to note that while highly selective for cysteines, the α-bromoacetyl group can also react with other nucleophilic residues, such as the imidazole ring of histidine and the carboxylate groups of aspartate and glutamate, particularly at higher pH or with prolonged incubation times. Therefore, careful optimization of reaction conditions is crucial to ensure specificity.

The resulting thioether bond is generally stable under most biochemical conditions, providing a robust anchor for the photoactivatable moiety.

Act II: The Aryl Azide Group - A Photo-Inducible Crosslinker

Once the APB molecule is covalently attached to the bait molecule, the second act of the crosslinking process is initiated by exposure to ultraviolet (UV) light. The aryl azide group is photolabile and, upon absorption of UV radiation, undergoes photolysis to release a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived intermediate known as a nitrene .[5][6][7]

This nitrene intermediate is highly unstable and will rapidly insert into any nearby chemical bond, including C-H and N-H bonds, which are abundant in proteins and nucleic acids.[7] This non-specific insertion is the key to capturing interacting molecules. Because the nitrene is so reactive, it will typically react with the first molecule it encounters, which, in a well-designed experiment, will be the interacting prey molecule.

The optimal wavelength for activating the aryl azide group of APB is in the range of 250-365 nm.[5][7] It is important to select a wavelength that efficiently activates the azide while minimizing potential damage to the biomolecules of interest.

Visualizing the Mechanism: From Anchoring to Crosslinking

To better understand the two-step process of APB-mediated crosslinking, the following diagrams illustrate the key chemical transformations.

G cluster_structure This compound (APB) Structure APB This compound structure Bromoacetyl α-Bromoacetyl Group (Thiol-Reactive) structure->Bromoacetyl ArylAzide Aryl Azide Group (Photo-Reactive) structure->ArylAzide

Caption: Chemical structure of this compound highlighting its two reactive groups.

G cluster_workflow APB Crosslinking Workflow Bait Bait Molecule (e.g., Protein with Cysteine) Bait_APB Bait-APB Conjugate Bait->Bait_APB Step 1: Thiol-alkylation APB 4-Azidophenacyl Bromide APB->Bait_APB Nitrene Reactive Nitrene Intermediate Bait_APB->Nitrene Step 2: Photoactivation Prey Prey Molecule (e.g., Interacting Protein) Crosslinked Covalently Crosslinked Bait-Prey Complex Prey->Crosslinked UV UV Light (250-365 nm) UV->Nitrene Nitrene->Crosslinked Non-specific Insertion

Caption: Stepwise workflow of APB-mediated photo-crosslinking.

Applications of this compound in Biochemical Research

The unique properties of APB make it a versatile tool for a wide range of biochemical applications.

Mapping Protein-Protein Interactions

A primary application of APB is the identification and characterization of protein-protein interactions (PPIs). By covalently trapping interacting partners, APB allows for the purification and subsequent identification of protein complexes that may be too transient or of too low affinity to be isolated by other methods.

Experimental Protocol: Crosslinking of a Protein Complex

This protocol provides a general framework for a protein-protein crosslinking experiment using APB. Optimization of specific parameters will be required for each biological system.

Materials:

  • Purified "bait" protein containing at least one cysteine residue.

  • Putative "prey" protein or cell lysate containing the prey.

  • This compound (APB).

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl. Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they can react with APB.[8]

  • Quenching Solution: e.g., 1 M DTT or β-mercaptoethanol.

  • UV lamp with an emission wavelength of 254-365 nm.

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for protein identification.

Procedure:

  • Preparation of APB Stock Solution: Dissolve APB in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-50 mM. Store protected from light at -20°C.

  • Labeling of the Bait Protein: a. Incubate the purified bait protein (e.g., 1-10 µM) with a 10- to 100-fold molar excess of APB in the reaction buffer. b. The reaction is typically carried out for 1-2 hours at room temperature or 4°C, protected from light. c. Remove excess, unreacted APB by dialysis, gel filtration, or buffer exchange.

  • Formation of the Protein Complex: a. Mix the APB-labeled bait protein with the prey protein or cell lysate. b. Allow the complex to form by incubating for 30-60 minutes at the appropriate temperature for the interaction.

  • Photo-Crosslinking: a. Place the sample in a suitable container (e.g., a quartz cuvette or on a petri dish on ice). b. Irradiate the sample with UV light for 5-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.

  • Quenching: Add a quenching solution to react with any remaining unreacted APB.

  • Analysis: a. Analyze the crosslinked sample by SDS-PAGE. A new band corresponding to the molecular weight of the crosslinked bait-prey complex should be observed. b. Excise the new band from the gel and identify the proteins by mass spectrometry.

Self-Validating System:

  • Negative Controls:

    • A reaction without UV irradiation should not produce the crosslinked product.

    • A reaction with an unlabeled bait protein should not produce the crosslinked product.

    • If a known inhibitor of the PPI is available, its inclusion should reduce the amount of crosslinked product.

  • Positive Control: If a known interacting partner is available, it can be used to validate the crosslinking protocol.

Investigating Protein-Nucleic Acid Interactions

APB can also be used to study the interactions between proteins and nucleic acids (DNA or RNA). In this application, either the protein or the nucleic acid can be labeled with APB. A common strategy is to incorporate a modified nucleotide containing a thiol group (e.g., 4-thiouridine in RNA) which can then be specifically labeled with APB.

The general protocol is similar to that for protein-protein interactions, with the key difference being the initial labeling step. Once the nucleic acid is labeled with APB, it can be incubated with a protein or cell lysate to form the complex, followed by UV irradiation and analysis.

Identifying Enzyme Active Sites and Ligand Binding Pockets

APB is a valuable tool for photoaffinity labeling, a technique used to identify and characterize the binding sites of enzymes and receptors. In this approach, a ligand or substrate analog is modified with APB. This modified molecule then binds to the active site or binding pocket. Upon UV irradiation, the APB moiety will covalently crosslink to nearby amino acid residues, allowing for their identification.

This method is particularly useful for identifying enzymes with a reactive cysteine residue in or near the active site.[1]

Quantitative Analysis and Experimental Considerations

To ensure the success of your APB crosslinking experiments, several factors should be carefully considered and optimized.

ParameterRecommended RangeRationale & Considerations
APB Concentration 10-100x molar excess over baitA sufficient excess ensures efficient labeling of the bait. However, very high concentrations can lead to non-specific labeling and protein aggregation.
Reaction Buffer pH 7.0 - 8.0Optimizes the nucleophilicity of cysteine sulfhydryl groups for reaction with the α-bromoacetyl moiety.[1]
Incubation Time (Labeling) 1 - 4 hoursThe optimal time depends on the reactivity of the cysteine residue and the stability of the protein.
UV Wavelength 250 - 365 nmShorter wavelengths are more energetic but can also cause more damage to biomolecules. The optimal wavelength should be determined empirically.[5][7]
UV Irradiation Time 5 - 30 minutesSufficient time is needed for efficient photoactivation, but prolonged exposure can lead to protein damage and aggregation.
Crosslinking Efficiency Variable (typically 5-40%)Efficiency depends on the proximity and orientation of the interacting molecules, as well as the reactivity of the nitrene intermediate.

Comparison with Other Crosslinkers:

CrosslinkerReactive GroupsAdvantagesDisadvantages
This compound (APB) α-bromoacetyl, aryl azideHeterobifunctional, photoactivatable, relatively specific for thiols.Can have lower specificity than some other reagents, potential for side reactions.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) NHS ester, maleimideHeterobifunctional, specific for amines and thiols, well-defined spacer arm.Not photoactivatable.
Formaldehyde AldehydeSimple, inexpensive, crosslinks a wide range of functional groups.Non-specific, can form extensive networks of crosslinks, difficult to reverse.

Cleavage of the APB Crosslink: A Key for Downstream Analysis

For many applications, particularly mass spectrometry-based proteomics, it is desirable to cleave the crosslink after the interacting partners have been identified. The thioether bond formed between the α-bromoacetyl group of APB and a cysteine residue is generally stable. However, under specific chemical conditions, it can be cleaved.

Methods for thioether bond cleavage are an active area of research. Some potential approaches include:

  • Oxidative Cleavage: Strong oxidizing agents can oxidize the sulfur atom of the thioether, leading to bond cleavage. However, these conditions are often harsh and can damage the protein.

  • Metal-mediated Cleavage: Certain metal complexes have been shown to catalyze the cleavage of thioether bonds.

  • Enzymatic Cleavage: While not a general method, specific enzymes may be able to recognize and cleave the modified cysteine residue.

It is important to note that a universally applicable and mild method for cleaving the APB-mediated thioether bond in a proteomics workflow is not yet well-established. Researchers should carefully consider the compatibility of any potential cleavage method with their downstream analytical techniques.

Synthesis of this compound

For researchers who wish to synthesize their own APB, the following protocol, adapted from the literature, can be used.[2]

Starting Material: 4-Aminoacetophenone

Step 1: Diazotization and Azidation

  • Dissolve 4-aminoacetophenone in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

  • Add a solution of sodium azide (NaN₃) to the reaction mixture. The azide will displace the diazonium group to form 4-azidoacetophenone.

  • Extract the 4-azidoacetophenone with an organic solvent and purify by recrystallization.

Step 2: Bromination

  • Dissolve the purified 4-azidoacetophenone in a suitable solvent, such as glacial acetic acid.[9]

  • Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture.

  • The bromine will react at the α-carbon of the acetyl group to form this compound.

  • The product can be purified by recrystallization.

Note: This synthesis involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Precautions

This compound is a hazardous chemical and should be handled with care.

  • Toxicity: APB is a lachrymator and can cause skin and eye irritation.[10]

  • Flammability: APB is a flammable solid.[10]

  • Explosive Potential: Azide-containing compounds can be explosive, especially when heated or subjected to shock.

Always consult the Safety Data Sheet (SDS) for this compound before use and follow all recommended safety procedures.[11]

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions in biochemistry. Its heterobifunctional nature allows for a controlled, two-step crosslinking process that can be used to trap and identify transient protein-protein and protein-nucleic acid complexes, as well as to map the binding sites of enzymes and receptors. By understanding the chemistry of APB and carefully designing and optimizing experimental protocols, researchers can gain valuable insights into the complex molecular machinery of the cell.

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  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
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4-Azidophenacyl Bromide: A Dual-Functionality Probe for Elucidating Amino Acid Reactivity and Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

4-Azidophenacyl bromide (APB) is a heterobifunctional chemical probe that has become an invaluable tool in chemical biology and proteomics. Its unique structure features two distinct reactive moieties: an α-bromo ketone and an aryl azide. This dual-functionality allows for a two-stage reaction strategy. Initially, the α-bromo ketone serves as an electrophilic center for covalent modification of nucleophilic amino acid residues, most notably cysteine, through a targeted alkylation reaction. Subsequently, the aryl azide group can be activated by UV light to form a highly reactive nitrene, which non-specifically inserts into nearby C-H or N-H bonds, effectively "capturing" transient molecular interactions. This guide provides a comprehensive technical overview of APB's reactivity with various amino acids, offers mechanistic insights, details experimental protocols for its application, and discusses analytical strategies for characterizing the resulting modifications.

Introduction to this compound (APB): A Versatile Chemical Tool

This compound, also known as p-azidophenacyl bromide, is a versatile reagent used for photoaffinity labeling and cross-linking studies.[1][2][3] Its utility stems from its bifunctional nature, enabling researchers to first covalently attach the probe to a specific site on a biomolecule and then initiate a secondary reaction to form a cross-link with an interacting partner.[3]

Chemical and Physical Properties

Understanding the fundamental properties of APB is critical for its effective use and safe handling. It is an off-white to yellow crystalline solid.[4]

PropertyValueSource(s)
CAS Number 57018-46-9[1][2][5]
Molecular Formula C₈H₆BrN₃O[2][5]
Molecular Weight 240.06 g/mol [2][5]
IUPAC Name 1-(4-azidophenyl)-2-bromoethanone[5][6]
Melting Point 64-65°C[7]
Solubility Soluble in methanol (50 mg/mL), DMF[7][8]
Appearance Off-white to yellow crystalline powder[4][7]
The Principle of Bifunctional Reactivity

The power of APB lies in its two-step reaction capability, orchestrated by its distinct chemical groups.

  • Nucleophilic Alkylation: The phenacyl bromide moiety contains a highly reactive α-bromo ketone. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by electron-rich side chains of amino acids. This reaction is chemoselective, primarily targeting the most nucleophilic residues under specific pH conditions.[3][9]

  • Photo-activated Cross-Linking: The aryl azide group is photochemically labile.[6] Upon irradiation with UV light (typically 250-302 nm), it releases dinitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene intermediate.[1][3] This nitrene can then undergo a variety of non-specific insertion reactions with nearby molecules, including insertion into C-H and N-H bonds, effectively forming a stable covalent cross-link.[1][3]

Safety and Handling

APB is classified as a flammable solid and can cause severe skin burns, eye damage, and allergic reactions.[4][5] It may also cause allergy or asthma symptoms if inhaled.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Reactivity with Amino Acid Residues: A Mechanistic Overview

The first step in utilizing APB involves its reaction with nucleophilic amino acid side chains. The selectivity of this reaction is highly dependent on the nucleophilicity of the amino acid residue and the reaction conditions, particularly pH.

The Primary Target: Cysteine

The sulfhydryl group of cysteine is one of the strongest nucleophiles in proteins, especially in its deprotonated thiolate form (S⁻). APB is widely used as a sulfhydryl-reactive crosslinker.[2] The reaction proceeds via an S_N2 mechanism where the thiolate anion attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond.

  • pH Dependence: The reaction is highly pH-dependent, as the sulfhydryl group must be deprotonated to act as an effective nucleophile. The pKa of the cysteine sulfhydryl group is typically around 8.3, so the reaction is most efficient at a pH range of 7.0-8.0, where a sufficient concentration of the thiolate anion is present.[1][7]

Reactivity with Other Nucleophilic Residues

While cysteine is the most common target, APB can also react with other nucleophilic amino acid side chains, often requiring different conditions or occurring as a side reaction.

  • Methionine: The thioether side chain of methionine can be alkylated by phenacyl bromides, forming a sulfonium ion. This reaction has been shown to occur specifically at low pH (below pH 3) in some proteins like porcine pepsin.[10]

  • Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated by APB. The reactivity is pH-dependent, with a pKa around 6.0-7.0.[11] Modification of histidine residues by p-bromophenacyl bromide has been shown to inactivate several enzymes.[11]

  • Lysine: The primary amine of the lysine side chain can be a target for alkylation. However, at neutral pH, the majority of lysine residues are protonated (pKa ~10.5), making them poor nucleophiles. Reactivity increases at higher pH values.

  • Aspartate & Glutamate: The carboxylate groups of aspartate and glutamate can be esterified by phenacyl bromides. This reaction generally occurs under more acidic conditions and is less favorable than the alkylation of sulfur or nitrogen nucleophiles.[10]

Summary of Amino Acid Reactivity
Amino AcidNucleophilic GroupTypical pH for ReactionProductRelative Reactivity
Cysteine Thiolate (-S⁻)7.0 - 8.0ThioetherVery High
Histidine Imidazole6.0 - 7.5Alkylated ImidazoleModerate
Methionine Thioether (-S-CH₃)< 3.0Sulfonium IonModerate (at low pH)
Lysine Amine (-NH₂)> 8.5Secondary AmineLow (at neutral pH)
Aspartate Carboxylate (-COO⁻)Acidic (e.g., pH 5.2)EsterLow
Glutamate Carboxylate (-COO⁻)Acidic (e.g., pH 5.2)EsterLow
Factors Influencing Reactivity and Specificity

True specificity in a protein context is governed by more than just inherent chemical reactivity.

  • Residue Accessibility: A highly reactive cysteine buried within the protein core will not react, whereas a less reactive but highly accessible histidine on the surface might.

  • Local Microenvironment: The pKa of a residue can be significantly altered by its surrounding amino acids, affecting its nucleophilicity at a given pH. For example, a nearby positive charge can lower the pKa of a cysteine, making it more reactive at neutral pH.

  • Reagent Concentration and Incubation Time: Using the lowest effective concentration of APB and a minimal incubation time can help reduce non-specific modifications.

  • Limitations to Specificity: It is important to note that APB is not perfectly specific. Studies have shown that APB can still result in protein cross-linking even in mutants where the target cysteine has been removed, indicating off-target reactions.[12] For applications demanding higher cysteine specificity, alternative reagents like p-azidoiodoacetanilide (AIA) have been developed.[12]

The Power of Light: Photo-activation and Cross-Linking

The second phase of APB's utility is initiated by UV light, transforming the modified protein into a reactive species capable of capturing binding partners.

Mechanism of Nitrene Formation

Upon irradiation with UV light, the aryl azide moiety absorbs energy and undergoes photolysis, rapidly extruding a molecule of N₂. This process generates a highly unstable and reactive electron-deficient species known as an aryl nitrene.

G cluster_0 Photo-activation cluster_1 Cross-linking Aryl_Azide R-N₃ (Aryl Azide) Nitrene R-N: (Aryl Nitrene) + N₂ Aryl_Azide->Nitrene UV Light (hν) Partner X-H (Binding Partner) Nitrene->Partner Crosslink R-NH-X (Covalent Cross-link) Nitrene->Crosslink Partner->Crosslink

Caption: Photo-activation of aryl azide to form a reactive nitrene for cross-linking.

Applications in Mapping Molecular Interactions

This two-step process is ideal for identifying transient or weak interactions between biomolecules.

  • A protein of interest ("bait") is first labeled with APB, often at a specific, engineered cysteine residue.

  • The labeled bait is incubated with its potential binding partner ("prey"), which can be another protein, DNA, or a small molecule.

  • The complex is then irradiated with UV light. The generated nitrene reacts with any molecule in its immediate vicinity, covalently trapping the prey.

  • The resulting cross-linked complex can then be isolated and analyzed to identify the binding partner and the site of interaction.

Experimental Design and Protocols

Careful experimental design is paramount for achieving meaningful results with APB.

Key Experimental Considerations
  • Buffer Selection: Use buffers that do not contain nucleophiles (e.g., Tris is generally acceptable, but avoid DTT or other thiols during the labeling step).

  • Protein Preparation: If targeting native cysteines, ensure they are in a reduced state. This can be achieved by pre-treatment with a reducing agent like TCEP, which does not need to be removed prior to labeling.[8] If using DTT, it must be removed by dialysis or gel filtration before adding APB.

  • APB Preparation: APB is not highly water-soluble. Prepare a concentrated stock solution in an organic solvent like DMF or DMSO and add it to the protein solution to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., 1-10%) to avoid protein denaturation.[8]

  • UV Source: A UV transilluminator, commonly used for visualizing DNA gels (e.g., 302 nm), is often suitable for the photo-activation step.[8] The duration of irradiation should be minimized (e.g., 15-30 seconds) to prevent UV-induced damage to the biomolecules.

Step-by-Step Protocol: Cysteine-Specific Labeling of a Protein

This protocol is a generalized workflow based on established methods.[8]

  • Protein Preparation: Prepare the purified protein containing a single reduced cysteine at a concentration of ~10 µM in a suitable buffer (e.g., 20 mM Tris pH 7.5, 75 mM NaCl).

  • APB Dilution: Prepare a 4 mM solution of APB in a buffer compatible with your protein, containing 10% DMF.

  • Labeling Reaction: Add the diluted APB solution to the protein sample to a final concentration of 0.4 mM APB (a 40-fold molar excess). The final DMF concentration should be 1%.

  • Incubation: Incubate the reaction for 2-3 hours at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to react with excess APB.

  • Removal of Excess Reagent: Remove unreacted APB by gel filtration, dialysis, or buffer exchange.

Step-by-Step Protocol: Photo-Cross-Linking
  • Complex Formation: Incubate the APB-labeled protein with its binding partner (e.g., DNA, another protein) for 10-20 minutes to allow complex formation.[8]

  • UV Irradiation: Transfer the sample to a suitable UV-transparent vessel (e.g., a silanized coverslip or a thin-walled microcentrifuge tube).[8] Irradiate with a UV source (e.g., 302 nm) for 15-30 seconds on ice.[8]

  • Post-Irradiation Processing: Immediately process the sample for downstream analysis (e.g., SDS-PAGE, mass spectrometry). This may involve adding sample buffer, denaturing the proteins, or enzymatic digestion.[8][13]

G cluster_workflow Experimental Workflow A 1. Prepare Reduced Protein (e.g., with TCEP) B 2. Add APB in DMF/Buffer A->B C 3. Incubate 2-3h at RT (in dark) B->C D 4. Remove Excess APB (Gel Filtration) C->D E 5. Add Binding Partner (e.g., DNA, Protein) D->E F 6. UV Irradiation (e.g., 302 nm, 15s) E->F G 7. Analyze Cross-linked Product (SDS-PAGE, MS) F->G

Caption: A generalized experimental workflow for APB-mediated labeling and cross-linking.

Analysis of APB-Modified Proteins and Peptides

Characterizing the products of APB reactions is crucial for validating the modification and identifying cross-linking sites.

  • SDS-PAGE: The simplest method to visualize cross-linking is SDS-PAGE. A successful cross-link between two proteins will result in a new band on the gel corresponding to the sum of their molecular weights.

  • Mass Spectrometry (MS): MS is the most powerful tool for confirming modifications and identifying cross-link sites. In a bottom-up proteomics workflow, the cross-linked complex is digested with a protease like trypsin, and the resulting peptides are analyzed by LC-MS/MS.

    • Challenges: APB-modified peptides can be challenging to analyze. The modification adds mass, altering the peptide's chromatographic behavior. During fragmentation (e.g., CID, HCD), the modification itself can undergo neutral losses, which can complicate spectral interpretation but also serve as a diagnostic marker.[14]

    • Strategy: Identifying a cross-linked peptide involves finding a single MS/MS spectrum that contains fragment ions from two different peptides, connected by the remnant of the APB linker. Specialized software is often required to analyze these complex spectra.

Conclusion

This compound remains a cornerstone reagent in chemical biology due to its commercially available nature and straightforward, two-stage reactivity. It provides a powerful method for covalently modifying proteins at nucleophilic residues—primarily cysteines—and subsequently capturing interacting molecules through photo-activated cross-linking. While researchers must remain cognizant of its potential for off-target reactions and the analytical complexities of identifying cross-linked products, a well-designed experiment using APB can yield invaluable insights into protein active sites, binding interfaces, and the spatial arrangement of macromolecular complexes.

References

  • Bio-protocol. (2020). Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB).
  • Yang, S., & Nash, H. A. (1994). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. PNAS.
  • PubChem. (n.d.). This compound.
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. PubMed.
  • ChemBK. (2024). This compound.
  • J&K Scientific. (n.d.). p-Azidophenacyl bromide.
  • PubChem. (n.d.). This compound, (carbonyl-14C)-.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. PubMed.
  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. ACS Publications.
  • Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1981). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PMC.
  • Linder, M., Desmarini, D., & Pryor, P. R. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Royal Society of Chemistry.
  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC.
  • Roberts, M. F., Deems, R. A., & Dennis, E. A. (1977). Chemical Modification of the Histidine Residue in Phospholipase A, (Naja naja naja). eScholarship.
  • Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. PubMed.
  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • Uchida, K., & Stadtman, E. R. (1993). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PubMed.
  • Utrecht University Research Portal. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies.
  • Linder, M., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry.

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A Guide to 4-Azidophenacyl Bromide: A Bifunctional Tool for Photoaffinity Labeling and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Azidophenacyl bromide (APB), a cornerstone heterobifunctional crosslinking reagent in chemical biology and drug discovery. We will delve into the distinct chemistry of its two reactive moieties, outlining how their synergistic action enables the covalent capture and identification of molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photoaffinity labeling for target identification, binding site mapping, and the characterization of complex biomolecular systems.

The Core Principle: A Two-Stage Molecular Probe

This compound's utility stems from its dual-action nature, possessing two chemically distinct reactive groups within a single molecule.[1][2] This design allows for a sequential, two-step crosslinking strategy:

  • Directed Covalent Attachment: The phenacyl bromide group acts as a specific alkylating agent, targeting nucleophilic residues on a molecule of interest (e.g., a purified protein, a modified nucleic acid, or a small molecule ligand).

  • Photo-activated Covalent Capture: The aryl azide group remains inert until activated by UV light, at which point it forms a highly reactive species that covalently bonds to nearby molecules, effectively "trapping" transient or low-affinity interactions.[3]

This sequential approach provides a powerful method to first anchor the probe to a "bait" molecule and then use it to identify its "prey" in a complex biological environment.

The Phenacyl Bromide Moiety: A Handle for Specificity

The α-bromo ketone of the phenacyl bromide group is an electrophilic center susceptible to nucleophilic attack. Its primary utility lies in its reactivity towards sulfhydryl groups, making it particularly useful for targeting cysteine residues in proteins.[4][5]

  • Mechanism of Action: The reaction proceeds via a standard SN2 nucleophilic substitution, where a deprotonated nucleophile (like the thiolate anion of a cysteine residue) attacks the carbon atom bearing the bromine, displacing the bromide leaving group.[1]

  • Reaction Selectivity & Control: While highly reactive towards cysteines, the phenacyl bromide group can also react with other nucleophilic residues like histidine, lysine, and methionine. However, specificity for cysteine can be significantly enhanced by controlling the reaction pH. The reaction is typically performed in a pH range of 7.0-8.0, where the sulfhydryl group of cysteine (pKa ~8.3) is more readily deprotonated and thus more nucleophilic than the amino groups of lysine (pKa ~10.5).[4][5] It is important to note that while widely used, APB may exhibit less cysteine specificity compared to newer reagents like p-azidoiodoacetanilide (AIA).[6]

The Aryl Azide Moiety: A Gateway for Indiscriminate Covalent Capture

The 4-azido group is the photo-activatable component of the molecule. In the absence of UV light, it is relatively stable and non-reactive.

  • Mechanism of Action: Upon irradiation with UV light (typically in the 250-302 nm range), the aryl azide releases dinitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene intermediate.[4][7]

  • Non-Specific Insertion: This nitrene is a potent reactive species that can insert into virtually any C-H or N-H bond in its immediate vicinity.[2] This lack of specificity is a key advantage, as it allows the probe to form a covalent bond with any amino acid residue or molecule that happens to be in the binding pocket at the moment of photoactivation, providing a high-resolution snapshot of the molecular interaction.

The bifunctional reactivity of this compound is summarized in the diagram below.

APB 4-Azidophenacyl Bromide (APB) LabeledBait APB-Labeled Bait APB->LabeledBait Nucleophilic Attack (pH 7.0-8.0) Bait Bait Molecule (e.g., Protein with Cys) Bait->LabeledBait Complex Non-Covalent Interaction Complex LabeledBait->Complex Target Target Molecule (Binding Partner) Target->Complex Crosslinked Covalently Crosslinked Complex Complex->Crosslinked Nitrene Formation & Insertion UV UV Light (~250-302 nm) UV->Complex

Caption: The two-stage reaction mechanism of this compound.

Applications in Research and Drug Development

The unique properties of APB make it a versatile tool for probing molecular interactions.

  • Target Identification: A small molecule drug candidate can be derivatized with APB, introduced to a cellular lysate or intact cells, and crosslinked to its protein target(s). Subsequent purification and analysis by mass spectrometry can reveal the identity of previously unknown binding partners.

  • Binding Site Mapping: When a protein of interest is labeled with APB at a specific site (e.g., a single engineered cysteine), it can be used to crosslink to its binding partner (another protein, DNA, etc.).[8] Proteolytic digestion of the crosslinked complex followed by mass spectrometry can identify the crosslinked peptides, thereby mapping the region of interaction.

  • Probing Macromolecular Structures: APB has been instrumental in elucidating the architecture of large molecular machines. For example, it has been used to modify tRNA to map its binding sites on the E. coli ribosome, demonstrating that specific regions of the 16S rRNA are key components of both the A and P sites.[7][9]

Experimental Design and Protocols

A successful photoaffinity labeling experiment requires careful planning, execution, and the inclusion of critical control experiments.

Summary of Key Reagent Properties
PropertyValueSource
Chemical Name 1-(4-azidophenyl)-2-bromoethanone[10]
CAS Number 57018-46-9[10]
Molecular Formula C₈H₆BrN₃O[10]
Molecular Weight 240.06 g/mol [10][11]
Primary Reactivity Sulfhydryl groups (Cysteine)[4][5]
Photoactivation λ ~250-302 nm[4][8]
General Experimental Workflow

The following diagram outlines a typical workflow for a photoaffinity labeling experiment aimed at identifying the binding partner of a specific "bait" protein.

start Start: Purified Bait Protein (with single Cys) label Step 1: APB Labeling (pH 7.5, Room Temp, 2-3h) start->label purify Step 2: Remove Excess APB (Gel Filtration or Dialysis) label->purify incubate Step 3: Incubate with Prey (Cell Lysate or Target Protein) purify->incubate crosslink Step 4: UV Irradiation (e.g., 302 nm, 15s) incubate->crosslink analysis Step 5: Analysis crosslink->analysis sds SDS-PAGE / Western Blot (Confirm crosslinked product) analysis->sds Validation ms LC-MS/MS Analysis (Identify prey protein and binding site) analysis->ms Identification

Sources

4-Azidophenacyl bromide CAS number 57018-46-9

While primarily used as a cross-linker, the azide moiety in APB is also a functional handle for "click chemistry". Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing a terminal alkyne. [14][15]This highly efficient and specific reaction allows researchers to conjugate other molecules—such as fluorophores, biotin tags, or drug candidates—to a target protein after the initial alkylation step, creating sophisticated multifunctional probes for a wide range of applications in medicinal chemistry and bioconjugation. [11][16][17]

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating framework. The causality for each step is explained to ensure experimental success and data integrity.

Protocol 1: General Photo-Crosslinking of a Protein-Protein Interaction

Objective: To covalently cross-link a "bait" protein to its interacting "prey" partner.

  • Reagent Preparation:

    • Prepare a fresh 10-50 mM stock solution of APB in a compatible organic solvent (e.g., DMSO or DMF). Causality: APB is sensitive to light and moisture; a fresh stock ensures maximum reactivity.

    • Prepare a reaction buffer suitable for maintaining the stability and interaction of your proteins (e.g., HEPES or Phosphate buffer, pH 7.2-7.8). Causality: The pH must be high enough to deprotonate the cysteine's sulfhydryl group, enhancing its nucleophilicity, but not so high as to denature the proteins.

  • Labeling Reaction (Anchoring):

    • To your purified "bait" protein (at a concentration of 1-10 mg/mL in reaction buffer), add the APB stock solution to achieve a 10- to 20-fold molar excess.

    • Incubate the reaction in the dark (e.g., by wrapping the tube in foil) for 1-2 hours at room temperature or 4°C. Causality: Incubation in the dark is critical to prevent premature activation of the azide group.

  • Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 1-5 mM. This will react with any remaining unreacted APB.

    • Remove the quenched, excess APB and the quenching agent via dialysis, spin desalting columns, or gel filtration. The column should be equilibrated with the same reaction buffer. Causality: It is imperative to remove all non-conjugated APB to prevent non-specific cross-linking in the subsequent step.

  • Cross-Linking Reaction (Capture):

    • Add the putative "prey" protein or cell lysate to the purified, APB-labeled "bait" protein. Allow the proteins to interact for 30-60 minutes in the dark.

    • As a negative control, prepare an identical sample that will not be irradiated.

    • Place the sample in a quartz cuvette or on a petri dish on ice and irradiate with a UV lamp (e.g., a hand-held mineral lamp at 254 nm or a mercury lamp with a filter for >300 nm) for 5-30 minutes. Causality: Performing photolysis on ice minimizes heat-induced damage to the proteins. The optimal irradiation time must be determined empirically to maximize cross-linking while minimizing protein degradation.

  • Analysis:

    • Analyze the irradiated and non-irradiated samples by SDS-PAGE. A successful cross-link will appear as a new, higher molecular weight band in the irradiated lane compared to the control.

    • The new band can be excised and subjected to in-gel digestion followed by LC-MS/MS analysis to confirm the identities of both the bait and prey proteins.

Safety, Handling, and Storage

Scientific integrity demands rigorous safety protocols. This compound is a hazardous substance and must be handled with appropriate care. [4]

Hazard Category Description & Precautionary Measures
Flammability Flammable Solid (H228). Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. [4][12][13]
Corrosivity Causes severe skin burns and eye damage (H314). Wear protective gloves, clothing, and eye/face protection. Handle in a chemical fume hood. [4][5][12][13]
Sensitization May cause allergy or asthma symptoms if inhaled (H334) and may cause an allergic skin reaction (H317). Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. [4][12][13]
Handling Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [5][12][13]

| Storage | Store in a tightly sealed container at 2-8°C, under an inert atmosphere, and protected from light. [1][8][9][10]The compound is sensitive to light, temperature, and moisture. [1]|

Conclusion: An Enduring Reagent in the Modern Toolbox

This compound remains a cornerstone reagent in chemical biology and proteomics. Its elegant, two-stage mechanism provides a robust method for covalently capturing molecular interactions in their native context. While newer technologies continue to emerge, the fundamental principles demonstrated by APB—combining site-specific modification with photo-inducible cross-linking—continue to inform the design of next-generation chemical probes. By understanding its underlying chemistry, mechanism, and potential applications, researchers can effectively leverage APB to answer critical questions in drug discovery and the broader life sciences.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • J&K Scientific. p-Azidophenacyl bromide | 57018-46-9.
  • Chemsrc. (2025, August 25). This compound(CAS#:57018-46-9).
  • Pharmaffiliates. p-Azidophenacyl Bromide | CAS No : 57018-46-9.
  • ChemBK. (2024, April 10). This compound.
  • MDHV. Click Chemistry: Synthesis of a Triazole.
  • REFERENCE.md. This compound (definition).
  • PubMed. P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254.
  • PNAS. Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target D.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Javahershenas, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity.
  • ACS Publications. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase.
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
  • Creative Proteomics. (2018, September 3). Methods to detect protein-protein interactions (PPIs). YouTube.
  • MetwareBio. Protein-Protein Interaction Methods: A Complete Guide for Researchers.
  • European Pharmaceutical Review. (2013, October 22). Cell-based assays for protein-protein interactions.

A Senior Application Scientist's Guide to Solubility in Laboratory Solvents: Principles, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge in Scientific Research

In the landscape of drug discovery and chemical research, solubility is not merely a physical property; it is a critical determinant of a compound's potential success. From ensuring consistent results in a high-throughput screen to achieving optimal bioavailability in a final drug product, a thorough understanding and accurate measurement of solubility are paramount.[1][2][3] Poorly soluble compounds can lead to a cascade of challenges, including precipitation in assays, underestimated toxicity, and low in-vivo efficacy, ultimately wasting valuable time and resources.[4]

This guide is designed for researchers, scientists, and drug development professionals who grapple with these challenges daily. Moving beyond simple definitions, we will explore the causal relationships behind solubility phenomena, provide field-proven experimental protocols, and offer strategies for troubleshooting even the most stubborn compounds. Our approach is grounded in the principle that a robust solubility assessment is a self-validating system, providing trustworthy data that accelerates research and development.

Part 1: Foundational Principles of Solubility

A predictive understanding of solubility begins with a firm grasp of the intermolecular forces at play and the thermodynamic realities of the dissolution process.

The "Like Dissolves Like" Paradigm Revisited

The age-old axiom "like dissolves like" remains a powerful guiding principle, rooted in the concept of polarity and intermolecular forces.[5][6] For dissolution to occur, the energy required to break the interactions within the solute's crystal lattice (solute-solute) and disrupt the interactions between solvent molecules (solvent-solvent) must be compensated by the formation of new, favorable interactions between solute and solvent molecules.

  • Polar Solutes: These compounds, rich in functional groups capable of hydrogen bonding (e.g., alcohols, carboxylic acids) or possessing significant dipole moments, dissolve best in polar solvents (e.g., water, ethanol, DMSO).[5][7]

  • Nonpolar Solutes: Compounds dominated by hydrocarbon structures (e.g., oils, waxes) lack strong dipoles and dissolve best in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.[5]

Key Factors Influencing Solubility

Several environmental and structural factors can dramatically alter a compound's solubility profile.

FactorDescriptionImpact on Solubility
Temperature Affects the kinetic energy of the system.For most solids, solubility increases with temperature as the added energy helps overcome crystal lattice forces (endothermic dissolution).[5][8] For gases in liquids, solubility typically decreases with temperature.[5]
pH (for ionizable compounds) Determines the charge state of acidic or basic functional groups.The ionized form of a compound is generally much more water-soluble than the neutral form. Therefore, the solubility of acidic compounds increases at higher pH, while the solubility of basic compounds increases at lower pH.[1][9]
Molecular Size & Structure Larger molecules require more energy to solvate.Generally, as molecular size increases, solubility tends to decrease .[5][8] The arrangement of atoms and the potential for intramolecular hydrogen bonding can also significantly impact interactions with the solvent.
Solid-State Properties The compound's crystalline form (polymorph) and its amorphous state.Amorphous solids and metastable polymorphs are higher-energy forms and are typically more soluble than the most stable crystalline form.[10] This is a critical consideration in distinguishing between kinetic and thermodynamic solubility.
A Critical Distinction: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of the most stable crystalline form of a compound in a solvent at equilibrium. It represents the maximum concentration of a solute that can remain dissolved over an extended period.[13] This measurement is the "gold standard" for formulation and late-stage development.[13]

  • Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated organic stock solution (like DMSO), precipitates out of an aqueous medium.[13][14] This value is often higher than the thermodynamic solubility because it can reflect the dissolution of a higher-energy, more soluble form (like an amorphous precipitate or a metastable polymorph) or the formation of a supersaturated solution.[11][12][15] It is a high-throughput measurement ideal for the early discovery phase to quickly rank compounds.[13][14]

G Figure 1: Conceptual Difference in Solubility Measurement cluster_0 Kinetic Solubility (Precipitation from DMSO) cluster_1 Thermodynamic Solubility (Equilibrium) DMSO_Stock Compound in DMSO (High Concentration) Add_Buffer Add to Aqueous Buffer DMSO_Stock->Add_Buffer Precipitation Precipitation Occurs Add_Buffer->Precipitation Measure_Kinetic Measure Concentration in Supernatant (Often Supersaturated) Precipitation->Measure_Kinetic Solid_Compound Excess Solid Compound (Most Stable Form) Add_Buffer_Thermo Add to Aqueous Buffer Solid_Compound->Add_Buffer_Thermo Equilibrate Equilibrate (e.g., 24-48h) Add_Buffer_Thermo->Equilibrate Measure_Thermo Measure Concentration in Supernatant (Saturated Solution) Equilibrate->Measure_Thermo

Caption: Kinetic vs. Thermodynamic solubility experimental concepts.

Part 2: The Scientist's Toolkit - A Guide to Common Laboratory Solvents

Solvent selection is a cornerstone of crystallization, reaction optimization, and formulation.[16] The choice of solvent is guided by the principles discussed above, along with practical considerations like boiling point, viscosity, and safety. Solvents are broadly classified into three categories.[17]

Properties of Common Laboratory Solvents

The following table summarizes key properties of frequently used solvents, ordered by increasing polarity index. This data is essential for making informed decisions in experimental design.[18][19][20]

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexDielectric ConstantNotes / Hazards
Nonpolar Solvents
n-HexaneC₆H₁₄690.6550.11.9Neurotoxic, flammable
TolueneC₇H₈1110.8672.42.4Flammable, toxic
Diethyl EtherC₄H₁₀O350.7132.84.3Highly flammable, forms peroxides
Dichloromethane (DCM)CH₂Cl₂401.333.19.1Volatile, suspected carcinogen
Polar Aprotic Solvents
Ethyl AcetateC₄H₈O₂770.8954.46.0Flammable, irritant
Tetrahydrofuran (THF)C₄H₈O660.8864.07.5Flammable, forms peroxides
AcetoneC₃H₆O560.7865.120.7Highly flammable
Acetonitrile (ACN)C₂H₃N820.7865.837.5Flammable, toxic
Dimethylformamide (DMF)C₃H₇NO1530.9446.436.7Toxic, high boiling point
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.0927.247.0Powerful solvent, high boiling point
Polar Protic Solvents
Isopropanol (IPA)C₃H₈O820.7853.919.9Flammable
EthanolC₂H₆O780.7894.324.6Flammable
MethanolCH₄O650.7925.132.7Flammable, toxic
WaterH₂O1001.00010.280.1Universal polar solvent

Part 3: Experimental Design and Protocols

A systematic approach to solubility determination is crucial. The overall workflow generally involves screening, followed by a more rigorous quantitative measurement for key compounds.

Caption: A typical workflow for assessing compound solubility.

Protocol 1: High-Throughput Kinetic Solubility Screening

Causality: This method is employed in early drug discovery to rapidly assess large numbers of compounds where material is often limited.[9][14] It provides a quick "red-light/green-light" determination by identifying compounds that are likely to precipitate under aqueous assay conditions. The speed and low sample requirement are prioritized over absolute accuracy.[14]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10-20 mM in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer to reach the final desired test concentrations. This step is critical, as the rapid solvent shift induces precipitation for poorly soluble compounds.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) with gentle shaking.

  • Precipitate Detection: Quantify the amount of precipitation. Common methods include:

    • Nephelometry: Measures light scattering caused by suspended particles. This is a very rapid, direct measurement.

    • UV Absorption: After separating the precipitate (via filtration or centrifugation), the concentration of the remaining dissolved compound in the supernatant is measured by a UV plate reader.[9] A calibration curve is used for quantification.

  • Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in precipitation is observed.

Protocol 2: The Gold Standard - Equilibrium (Thermodynamic) Solubility (Shake-Flask Method)

Causality: This is the definitive method for determining the true equilibrium solubility, as recommended by regulatory bodies like the ICH.[21][22] It is essential for late-stage development, formulation, and biopharmaceutics classification (BCS).[23][24] The long incubation time ensures that the solution reaches equilibrium with the most stable, lowest-energy solid form of the compound, providing a highly reproducible and fundamentally important value.[10][25]

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent or buffer in a sealed vial (e.g., glass vial with a Teflon-lined cap). "Excess" is critical to ensure a saturated solution remains in equilibrium with the solid phase.[10]

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical studies) and agitate for a prolonged period (typically 24-72 hours).[25][26] The duration should be sufficient to ensure equilibrium is reached, which may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles. Common methods include:

    • Centrifugation at high speed.

    • Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[27]

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, most commonly HPLC with UV detection.[27]

  • Validation and Reporting:

    • pH Measurement: For aqueous buffers, the pH must be measured at the beginning and end of the experiment to ensure it remained constant.[21][22]

    • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like XRPD or DSC to confirm that no phase transformation (e.g., to a more stable polymorph or a hydrate) occurred during the experiment.[11]

    • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Part 4: Troubleshooting and Advanced Strategies

Encountering poorly soluble compounds is a common challenge, not a dead end.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitates from DMSO Stock Stock concentration is too high for DMSO's capacity.Prepare a fresh stock at a lower concentration. Gentle warming or sonication can sometimes help, but be cautious of compound degradation.[28]
"Oiling Out" during Crystallization Compound comes out of solution above its melting point, forming a liquid instead of a solid.Use a solvent with a lower boiling point. Initiate crystallization at a lower temperature.[29]
Inconsistent Solubility Results Failure to reach equilibrium; polymorphism; pH shifts; compound degradation.Increase equilibration time in the shake-flask method.[25] Verify the solid form before and after the experiment. Always measure final pH.[21] Assess compound stability in the chosen solvent/buffer.[22]
Low Recovery / Suspected Adsorption Compound is adsorbing to vials, filters, or pipette tips.Use low-adsorption labware (e.g., polypropylene or silanized glass). Pre-saturate filters by discarding the initial filtrate. Include recovery controls in your analytical method.
Strategies for Formulating Poorly Soluble Compounds

When a compound's intrinsic solubility is too low for the desired application, several formulation strategies can be employed:

  • pH Adjustment: For ionizable compounds, formulating in a buffer that keeps the molecule in its charged (more soluble) state is the simplest approach.[30]

  • Cosolvents: Using a mixture of solvents can significantly enhance solubility.[31] For example, adding a water-miscible organic solvent like ethanol or PEG 400 to an aqueous solution can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[3]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4][30]

  • Salt Formation: Converting a free acid or base to a salt form can dramatically improve aqueous solubility and dissolution rate.[30][32]

Part 5: The Future - Predictive Modeling in Solubility Science

The time- and resource-intensive nature of experimental solubility measurement has driven significant interest in computational prediction.[33][34] While still an evolving field, machine learning models, particularly Graph Neural Networks (GNNs), and thermodynamic models like COSMO-RS are showing increasing promise.[34][35][36] These tools can be used to:

  • Screen virtual libraries of compounds to flag potential solubility issues before synthesis.

  • Help prioritize which solvents to screen experimentally.

  • Provide insights into the structural drivers of solubility.

While not yet a replacement for experimental data, these predictive models are becoming a valuable part of the modern scientist's toolkit, accelerating the design and selection of molecules with more favorable physicochemical properties.[36][37]

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4-Azidophenacyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Azidophenacyl Bromide: A Versatile Tool in Chemical Biology and Drug Development

Introduction

This compound (APB) is a hetero-bifunctional crosslinking agent that has become an indispensable tool for researchers in chemical biology, biochemistry, and drug development. Its unique chemical architecture, featuring two distinct reactive moieties, allows for a sequential, two-step conjugation strategy. This enables the precise investigation of molecular interactions, the identification of binding partners, and the construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the core properties, mechanism of action, key applications, and experimental protocols for this compound, grounded in authoritative scientific literature.

Core Chemical and Physical Properties

This compound, also known as p-Azidophenacyl bromide, is a yellow, crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₈H₆BrN₃O[1][2][3][4][5][6]
Molecular Weight 240.06 g/mol [1][3][5][6][7]
CAS Number 57018-46-9[1][4][5][8]
IUPAC Name 1-(4-azidophenyl)-2-bromoethanone[3][9]
Appearance Off-White to Pale Yellow Solid/Powder[1][2][7]
Melting Point 63 - 69 °C[1][2]
Solubility Soluble in methanol (50 mg/mL)[1][2]
Storage Conditions 2-8°C, protect from light, moisture, and heat[1][2][4]

Mechanism of Action: A Tale of Two Reactivities

The utility of this compound stems from its dual reactivity, which allows for a controlled, two-stage crosslinking process. The molecule contains an α-bromo ketone and an aryl azide group, each with a distinct reaction mechanism.

  • The Bromoacetyl Group: Nucleophilic Alkylation : The bromoacetyl moiety is an electrophilic group that readily reacts with nucleophiles. It is particularly effective for alkylating soft nucleophiles like the thiol groups of cysteine residues in proteins under mild pH conditions (typically pH 7.0-8.0).[2][5] This initial reaction forms a stable, covalent thioether bond, tethering the photoactivatable portion of the reagent to a specific site on the target molecule.

  • The Aryl Azide Group: Photoactivated Crosslinking : The aryl azide group is chemically inert in the dark. However, upon irradiation with ultraviolet (UV) light (typically around 250-300 nm), it undergoes photolysis to form a highly reactive and short-lived aryl nitrene intermediate.[3][10] This nitrene can then undergo a variety of insertion reactions with nearby molecules, including insertion into C-H and N-H bonds, leading to the formation of a stable covalent crosslink with an interacting partner.[5][10] This second reaction is rapid and non-specific, capturing molecules in close proximity to the initial attachment site.

The following diagram illustrates the sequential workflow of using this compound for photoaffinity labeling.

G cluster_0 Stage 1: Specific Alkylation (in dark) cluster_1 Stage 2: Photo-Crosslinking A This compound (APB) C APB-Target Conjugate (Stable Covalent Bond) A->C Reaction with nucleophile (e.g., -SH) B Target Molecule (e.g., Protein with Cysteine) B->C D Interacting Partner F Formation of Reactive Nitrene C->F Photolysis of Azide Group G Covalently Crosslinked Complex D->G E UV Light (λ ≈ 250-300 nm) E->F F->G Non-specific insertion

Caption: Workflow for hetero-bifunctional crosslinking using this compound.

Applications in Research and Development

The unique properties of this compound have made it a valuable reagent in several areas of scientific investigation.

Photoaffinity Labeling

A primary application of this compound is in photoaffinity labeling, a powerful technique used to identify and characterize the binding sites of ligands on macromolecules such as proteins and nucleic acids.[3] By attaching the reagent to a ligand of interest, the ligand can be used as a probe to "mark" its binding site upon photoactivation.

Notable examples include:

  • Mapping Ribosomal Binding Sites : Early studies successfully used this compound to probe transfer RNA (tRNA) binding sites on E. coli ribosomes.[11] By attaching the reagent to a modified valyl-tRNA, researchers were able to covalently link the tRNA to the 16S ribosomal RNA at the P site, providing crucial insights into the architecture of the ribosome.[11][12]

  • Enzyme Active Site Investigation : The reagent has been employed to study the active sites of enzymes. For instance, it was shown to be an effective inhibitor of glyceraldehyde-3-phosphate dehydrogenase by covalently modifying a reactive cysteine residue at the active site.[10]

Bioconjugation and Material Science

Beyond photoaffinity labeling, this compound is utilized in the broader field of bioconjugation to link different biomolecules together or to attach them to surfaces.[9] This has applications in:

  • Drug Delivery : Creating targeted drug delivery systems by conjugating therapeutic agents to antibodies or other targeting moieties.[13]

  • Diagnostics : Developing diagnostic assays, such as ELISAs, by linking enzymes or fluorophores to antibodies.[13]

  • Material Science : Synthesizing light-responsive polymeric materials for use in electronics or functional coatings.[9]

Experimental Protocol: Photoaffinity Labeling of a Cysteine-Containing Protein

This section provides a generalized, step-by-step protocol for a typical photoaffinity labeling experiment using this compound to identify the interaction partners of a hypothetical protein, "Protein-X," which contains a reactive cysteine residue.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. It includes control experiments (e.g., no UV irradiation, competition with a known binder) that are essential for confirming the specificity of the observed crosslinking.

Step 1: Reagent Preparation and Alkylation of Protein-X
  • Prepare a stock solution of this compound : Dissolve the powder in an appropriate organic solvent (e.g., DMSO or DMF) to a concentration of 10-50 mM. Store this solution at -20°C, protected from light.

  • Prepare Protein-X : Dissolve purified Protein-X in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the buffer is free of nucleophiles like DTT or β-mercaptoethanol.

  • Alkylation Reaction : Add the this compound stock solution to the Protein-X solution in a 5- to 10-fold molar excess. Incubate the reaction in the dark (e.g., by wrapping the tube in aluminum foil) at room temperature for 1-2 hours or at 4°C overnight.

  • Remove Excess Reagent : Quench the reaction by adding a small molecule thiol like β-mercaptoethanol. Remove the unreacted this compound and the quenching agent by dialysis, desalting column, or buffer exchange. The result is Protein-X covalently modified with the 4-azidophenacyl group (Protein-X-AP).

Step 2: Formation of the Interaction Complex and Photo-Crosslinking
  • Incubate with Potential Binding Partner : Mix the modified Protein-X-AP with the cell lysate, purified protein, or nucleic acid sample containing the suspected interacting partner(s). Allow the components to incubate under conditions that favor their interaction (e.g., 30 minutes at room temperature).

  • Control Samples : Prepare parallel control samples:

    • No UV Control : A sample that is not irradiated with UV light.

    • Competition Control : A sample that includes an excess of the unmodified Protein-X or a known inhibitor to compete for binding.

  • UV Irradiation : Place the samples on ice in a clear microplate or open tubes. Irradiate with a UV lamp (e.g., a hand-held UV lamp at 254 nm or a mercury lamp with appropriate filters) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

Step 3: Analysis of Crosslinked Products
  • Denaturation and Separation : Add SDS-PAGE loading buffer to the samples and heat to denature the proteins. Separate the proteins by SDS-PAGE.

  • Detection :

    • Western Blotting : Transfer the separated proteins to a membrane and probe with an antibody against the suspected binding partner or an antibody against Protein-X. A new, higher molecular weight band corresponding to the crosslinked complex should appear only in the UV-irradiated sample.

    • Mass Spectrometry : For more detailed analysis, the crosslinked band can be excised from the gel and analyzed by mass spectrometry to identify the binding partner and map the site of crosslinking.

The following diagram outlines the experimental workflow.

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Analysis A Protein-X (with Cys-SH) C Alkylation (in dark) A->C B 4-Azidophenacyl Bromide (APB) B->C D Protein-X-AP Conjugate C->D E Add Interacting Partner (Y) D->E F UV Irradiation (λ ≈ 254 nm) E->F G Crosslinked Complex (Protein-X-Y) F->G H SDS-PAGE G->H I Western Blot or Mass Spectrometry H->I J Identification of Partner 'Y' I->J

Caption: Experimental workflow for photoaffinity labeling.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards : It is a flammable solid that can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction or allergy and asthma symptoms if inhaled.[1]

  • Precautions :

    • Keep away from heat, sparks, and open flames.[1]

    • Wear protective gloves, clothing, eye protection, and face protection.[1]

    • Avoid breathing dust.[1]

    • In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

References

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  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254.
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A Senior Application Scientist's In-depth Technical Guide to the Principle of Photoaffinity Labeling with Aryl Azides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of target identification and engagement is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify the binding partners of a molecule of interest within a complex biological system.[1] Among the various photoreactive groups utilized in PAL, aryl azides hold a prominent place due to their relative stability in the dark, small size, and ease of incorporation into probes.[2][3] This guide provides a comprehensive exploration of the core principles, experimental design, and practical execution of photoaffinity labeling using aryl azides.

The Underpinning Chemistry of Aryl Azide Photoactivation

The efficacy of aryl azide-based photoaffinity labeling hinges on the light-induced conversion of a chemically inert azide group into a highly reactive nitrene intermediate.[1][4] This process, governed by the principles of photochemistry, allows for precise spatiotemporal control over the crosslinking reaction.[4][5]

Upon exposure to ultraviolet (UV) light, typically in the range of 250-370 nm, the aryl azide moiety undergoes photolysis.[4] This energetic input leads to the extrusion of nitrogen gas (N₂) and the formation of a singlet nitrene.[4][5] The singlet nitrene is a short-lived, highly reactive species that can proceed down several pathways, with the desired outcome being the formation of a stable covalent bond with a target biomolecule.[4][5]

The primary reaction pathways of the singlet nitrene include:

  • C-H and N-H Insertion: The most productive pathway for photoaffinity labeling involves the direct insertion of the singlet nitrene into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of nearby amino acid residues.[4][6] This creates a stable covalent linkage between the photoaffinity probe and its interacting partner.

  • Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to form a more stable triplet nitrene.[4][5] While the triplet nitrene is also reactive, it exhibits a longer lifetime and can participate in hydrogen abstraction reactions.[5]

  • Ring Expansion: A notable side reaction for some aryl azides is the rearrangement of the aromatic ring to form a dehydroazepine intermediate.[4][7] This intermediate is susceptible to nucleophilic attack, especially by primary amines (e.g., Tris or glycine) if present in the buffer, which can quench the desired crosslinking reaction.[4][6][7] Perfluorinated aryl azides have been developed to minimize this ring expansion.[8][9]

cluster_0 Aryl Azide Photoactivation Pathway Aryl_Azide Aryl Azide (Ar-N3) Singlet_Nitrene Singlet Nitrene (Ar-N:) Aryl_Azide->Singlet_Nitrene Photolysis UV_Light UV Light (250-370 nm) UV_Light->Aryl_Azide N2_Gas N2 Gas Singlet_Nitrene->N2_Gas Triplet_Nitrene Triplet Nitrene Singlet_Nitrene->Triplet_Nitrene Intersystem Crossing Ring_Expansion Ring Expansion (Dehydroazepine) Singlet_Nitrene->Ring_Expansion Side Reaction Covalent_Crosslink Covalent Crosslink (C-H, N-H Insertion) Singlet_Nitrene->Covalent_Crosslink Desired Pathway Hydrogen_Abstraction Hydrogen Abstraction Triplet_Nitrene->Hydrogen_Abstraction Side_Reactions Side Reactions (e.g., with nucleophiles) Ring_Expansion->Side_Reactions

Caption: Aryl Azide Photoactivation Mechanism.

Designing a Robust Photoaffinity Labeling Experiment

A successful photoaffinity labeling experiment requires careful consideration of probe design, experimental conditions, and downstream analysis.

Photoaffinity Probe Design and Synthesis

The photoaffinity probe is the linchpin of the experiment and typically comprises three key components:

  • Binding Moiety: This is the "bait" molecule of interest (e.g., a drug candidate, metabolite, or peptide) that directs the probe to its biological target.

  • Photoreactive Group: The aryl azide group, which upon photoactivation, will form the covalent crosslink.

  • Reporter Tag: An enrichment handle, such as biotin or an alkyne for click chemistry, that facilitates the detection and isolation of the crosslinked protein-probe complex.[5][10]

The synthesis of these probes often involves multi-step organic chemistry to link these three components.[11][12] It is crucial to ensure that the addition of the photoreactive group and the reporter tag does not significantly impair the binding affinity of the bait molecule for its target.

Experimental Parameters: A Self-Validating System

To ensure the integrity of the results, the experimental protocol should be designed as a self-validating system. This involves meticulous attention to several critical parameters.

ParameterRecommended Range/ConditionRationale and Key Considerations
UV Wavelength 250-370 nmThe optimal wavelength depends on the specific aryl azide derivative. Nitrophenyl azides can often be activated with longer wavelength UV light (300-460 nm), which can minimize damage to biological samples.[6]
UV Exposure Time 5-30 minutesThis needs to be optimized for each system. Insufficient exposure will lead to low crosslinking efficiency, while excessive exposure can cause non-specific labeling and protein damage.[7]
Probe Concentration 1-100 µMThe concentration should be optimized to be high enough for efficient target labeling but low enough to minimize non-specific binding.
Buffer Composition Non-nucleophilic buffers (e.g., HEPES, PBS)Avoid buffers containing primary amines like Tris or glycine, as they can quench the reactive nitrene intermediate.[6][7]
Reducing Agents Avoid DTT, β-mercaptoethanolThiol-containing reducing agents will reduce the azide group to an amine, rendering it photo-inactive.[6][13]
Temperature 4°C or on icePhotoactivation can generate heat, so it is advisable to keep the sample cool to maintain protein integrity.[7]
Key Experimental Workflow

The general workflow for a photoaffinity labeling experiment is a multi-step process that demands precision at each stage.

cluster_1 Photoaffinity Labeling Experimental Workflow Incubation 1. Incubation: Probe with Biological Sample UV_Irradiation 2. UV Irradiation: Photoactivation of Aryl Azide Incubation->UV_Irradiation Crosslinking 3. Covalent Crosslinking: Probe-Target Conjugation UV_Irradiation->Crosslinking Lysis_Enrichment 4. Lysis & Enrichment: (e.g., Streptavidin beads for biotin tag) Crosslinking->Lysis_Enrichment Washing 5. Washing: Remove Non-specific Binders Lysis_Enrichment->Washing Elution_Digestion 6. Elution & Digestion: (e.g., On-bead digestion with trypsin) Washing->Elution_Digestion MS_Analysis 7. Mass Spectrometry Analysis: Protein Identification Elution_Digestion->MS_Analysis Data_Analysis 8. Data Analysis: Target Identification & Validation MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for photoaffinity labeling.

Downstream Analysis: Identifying the Catch

Following the covalent capture of the target protein, the next critical phase is its identification and validation. Mass spectrometry (MS)-based proteomics is the predominant method for this purpose.[14][15][16]

Sample Preparation for Mass Spectrometry

After enrichment of the crosslinked protein-probe complexes, the proteins are typically digested into smaller peptides, often using trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Target Validation

The MS data is then searched against a protein database to identify the proteins that were captured by the photoaffinity probe. Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification, can be employed to distinguish specific interactors from non-specific background binders.

Validation of putative targets is a crucial final step. This can be achieved through several methods:

  • Competition experiments: Co-incubation with an excess of the unlabeled "bait" molecule should reduce the labeling of the specific target.

  • Western blotting: Using an antibody against the identified protein to confirm its presence in the enriched sample.

  • Orthogonal assays: Functional assays to confirm the interaction between the bait molecule and the identified target protein.

Advanced Considerations and Troubleshooting

While powerful, photoaffinity labeling with aryl azides is not without its challenges. Here are some advanced considerations and troubleshooting tips:

  • Non-specific Labeling: This is a common issue that can be mitigated by optimizing probe concentration, UV exposure time, and including stringent wash steps.[17] The use of control probes that lack the binding moiety can also help to identify proteins that non-specifically interact with the photoreactive group or the linker.

  • Low Labeling Efficiency: If the crosslinking yield is low, consider optimizing the UV light source and exposure time.[7] The geometry of the irradiation setup is also important; ensure the sample is directly exposed to the UV light.[7]

  • Probe Synthesis Challenges: The synthesis of photoaffinity probes can be complex. Collaboration with synthetic chemists is often beneficial.

  • Alternative Photoreactive Groups: While this guide focuses on aryl azides, other photoreactive groups like benzophenones and diazirines are also widely used.[6][14][18] Each has its own set of advantages and disadvantages in terms of reactivity, activation wavelength, and stability.[18][19][20]

Conclusion: Illuminating Molecular Interactions

Photoaffinity labeling with aryl azides is a robust and versatile technique for the covalent capture and identification of protein targets. By understanding the fundamental photochemical principles, carefully designing the experimental protocol, and employing rigorous downstream analysis, researchers can successfully illuminate the molecular interactions that underpin biological processes and drive drug discovery. This in-depth guide provides the foundational knowledge and practical insights necessary for the successful implementation of this powerful technology.

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The 'Click' Revolution: A Technical Guide to Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Chemical Philosophy

The concept of "click chemistry," first articulated by K. Barry Sharpless in 2001, represents a paradigm shift in chemical synthesis.[][2] It champions a set of criteria for developing reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[3] This philosophy moves away from the often arduous process of mimicking complex natural molecules and instead focuses on creating functional molecules through simple, reliable, and efficient chemical transformations.[3][4] The impact of this approach was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their development of click chemistry and bioorthogonal chemistry.[2][5][6]

At the heart of the click chemistry revolution lies the azide-alkyne cycloaddition, a powerful and versatile reaction that forms a stable triazole linkage.[7][8] This guide provides a deep dive into the two most prominent forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their underlying mechanisms, provide practical guidance for experimental design, and discuss their transformative applications in drug discovery and bioconjugation.

The Power of Orthogonality: A Tale of Two Chemistries

The utility of azide-alkyne cycloaddition in complex biological systems stems from its bioorthogonal nature. This term, coined by Carolyn Bertozzi, describes a chemical reaction that can occur within a living system without interfering with native biochemical processes.[9][10] The azide and alkyne functional groups are largely absent in biological systems, making them ideal "handles" for selectively modifying biomolecules.[11][12]

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, while effective, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[13][14] The independent discoveries by Morten Meldal and the Sharpless group that copper(I) catalyzes this reaction, leading exclusively to the 1,4-disubstituted triazole, was a watershed moment.[2][14] This reaction, now known as CuAAC, boasts an enormous rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[13]

Mechanism of Action:

The CuAAC reaction proceeds through a multi-step catalytic cycle. While the precise mechanism has been a subject of study, a generally accepted pathway involves the formation of a copper(I)-acetylide intermediate.[14][15] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst.[15][] The presence of multiple copper centers may be involved in the kinetically favored pathway.[17]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1-N3 Azide (R₁-N₃) R2-Alkyne Terminal Alkyne (R₂-C≡CH) Cu-Acetylide Cu(I)-Acetylide Complex R2-Alkyne->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Six-membered_Intermediate Six-membered Copper Intermediate Cu-Acetylide->Six-membered_Intermediate + R₁-N₃ Triazolide Copper Triazolide Six-membered_Intermediate->Triazolide Triazolide->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonation

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The Biocompatible Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[18][19] To address this, Carolyn Bertozzi's group developed a copper-free click reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][19] This reaction utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with azides to release its ring strain, thus proceeding rapidly without the need for a catalyst.[20][21]

Mechanism of Action:

The driving force for SPAAC is the release of ring strain in the cyclooctyne. The reaction is a concerted [3+2] cycloaddition, where the azide and strained alkyne react in a single step to form the triazole product. This catalyst-free approach is highly biocompatible, making it the preferred method for labeling and tracking molecules in living cells and organisms.[19][22]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product R1-N3 Azide (R₁-N₃) Triazole Triazole Product R1-N3->Triazole Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Triazole

Figure 2: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Design and Optimization: From the Bench to Biological Systems

The choice between CuAAC and SPAAC is a critical decision that depends on the specific application.[20] For in vitro applications where speed and cost are primary concerns, CuAAC is often the superior choice.[23] Conversely, for in vivo studies or applications involving sensitive biomolecules where cytotoxicity is a concern, the catalyst-free nature of SPAAC is paramount.[20]

Optimizing CuAAC Reactions

The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) catalyst.[11][24] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture.[25][26]

The Critical Role of Ligands:

To further protect the Cu(I) catalyst from oxidation and enhance reaction rates, stabilizing ligands are crucial.[25][27] The choice of ligand can significantly impact the efficiency and biocompatibility of the reaction.

LigandKey PropertiesPrimary Applications
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)High reaction kinetics, but low water solubility and moderate cytotoxicity.[27][28]Organic synthesis, applications where organic co-solvents can be used.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble, moderate reaction kinetics, and reduced cytotoxicity compared to TBTA.[24][29]Bioconjugation in aqueous buffers.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)High reaction kinetics, high biocompatibility, and very low cytotoxicity.[27][29]Live-cell labeling and in vivo applications where CuAAC is desired.

A General Protocol for Protein Labeling via CuAAC:

This protocol provides a starting point for labeling an alkyne-modified protein with an azide-containing fluorescent dye. Optimization of reactant concentrations, incubation time, and temperature may be necessary for specific applications.

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the azide-functionalized dye in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye.

    • Add the copper-stabilizing ligand to the reaction mixture. A 5:1 ligand-to-copper molar ratio is often used to protect biomolecules from oxidative damage.[25][26]

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Purification:

    • Remove unreacted dye and catalyst components by size-exclusion chromatography, dialysis, or affinity purification.

Considerations for SPAAC Reactions

While SPAAC is conceptually simpler due to the absence of a catalyst, the choice of the strained alkyne is critical for reaction efficiency. Several generations of cyclooctynes have been developed, each with improved reaction kinetics and stability. Dibenzocyclooctyne (DBCO) is a commonly used and commercially available strained alkyne.[20]

A General Protocol for Live-Cell Labeling via SPAAC:

This protocol outlines the labeling of cells that have been metabolically engineered to display azide-functionalized glycans on their surface.

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-modified monosaccharide precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.

  • Labeling Reaction:

    • Wash the cells to remove unincorporated azide-sugar.

    • Incubate the cells with a solution of a DBCO-functionalized probe (e.g., DBCO-fluorophore) in a serum-free medium for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells to remove the unreacted probe.

    • The labeled cells can then be analyzed by fluorescence microscopy or flow cytometry.

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the pharmaceutical industry, accelerating the pace of drug discovery and enabling the development of novel therapeutic modalities.[30][31][32]

Lead Discovery and Optimization

The reliability and efficiency of CuAAC make it ideal for generating large libraries of diverse compounds for high-throughput screening.[31][33] By "clicking" together various azide and alkyne building blocks, medicinal chemists can rapidly explore a vast chemical space to identify new lead compounds.[32] The triazole ring formed in the reaction is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions with biological targets.[8]

Bioconjugation and Drug Delivery

Click chemistry has revolutionized the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins, peptides, and nucleic acids.[30][34] This has profound implications for drug delivery and diagnostics.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[] Click chemistry provides a robust method for attaching the drug to the antibody, often with precise control over the site of conjugation and the drug-to-antibody ratio (DAR).[36]

ADC_Workflow cluster_components Components cluster_reaction Click Reaction cluster_product Product Antibody Antibody with Alkyne Handle Click CuAAC or SPAAC Antibody->Click Drug Cytotoxic Drug with Azide Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Figure 3: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.

Targeted Drug Delivery Systems: Click chemistry is also used to construct sophisticated drug delivery vehicles, such as nanoparticles and liposomes.[32][] Targeting ligands, such as antibodies or peptides, can be "clicked" onto the surface of these carriers to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[32]

The Future is Clicking

The simplicity, robustness, and versatility of azide-alkyne cycloaddition reactions have cemented their place as one of the most important chemical transformations of the 21st century. From its origins as a powerful tool for organic synthesis, click chemistry has evolved into an enabling technology for chemical biology, drug discovery, and materials science.[30][] As new click reactions are developed and our understanding of their application in complex biological systems deepens, the "click" revolution is poised to continue to drive innovation across the scientific landscape.

References

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Safety precautions and handling of 4-Azidophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Utilization of 4-Azidophenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound (APB) is a hetero-bifunctional crosslinking agent of significant interest in chemical biology and drug development. Its utility is derived from its two reactive moieties: a phenacyl bromide group that can readily react with nucleophiles such as thiol groups, and a photoactivatable azide group that, upon irradiation, forms a highly reactive nitrene capable of inserting into C-H and N-H bonds.[1] This dual reactivity makes it an invaluable tool for probing molecular interactions and forming covalent linkages. However, the inherent chemical properties that make APB a powerful research tool also necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, use, and disposal of this compound, grounded in established safety principles and technical expertise.

Understanding the Inherent Risks of this compound

The safe use of any chemical begins with a comprehensive understanding of its intrinsic properties and associated hazards. This compound is a flammable solid that can cause severe skin burns, eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[2][3][4]

The Energetic Azide Moiety

Organic azides are high-energy compounds due to the presence of the N≡N triple bond.[5][6] This functional group can release a significant amount of energy and molecular nitrogen upon decomposition, which can be initiated by heat, light, friction, or shock.[7][8] While this compound is not classified as a primary explosive, its azide group contributes to its overall instability, particularly at elevated temperatures.[7]

A crucial rule of thumb for assessing the stability of organic azides is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[8] this compound, with its eight carbon atoms and one azide group, generally meets this criterion for manageable stability under laboratory conditions. However, this does not eliminate the need for caution.

The Lachrymatory Phenacyl Bromide Moiety

Phenacyl bromides are known lachrymators, meaning they can cause irritation and tearing of the eyes.[9] This property, combined with its potential to cause severe skin burns, underscores the importance of avoiding direct contact and using appropriate personal protective equipment.[2][4]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable Solids1H228: Flammable solid
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Data sourced from PubChem CID 92627 and other safety data sheets.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Essential Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially those involving weighing, transferring, or reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][10]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][10]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[1][3]

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[2]

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][3]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Check_Hood Verify Fume Hood Certification Don_PPE Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat Check_Hood->Don_PPE Proceed if OK Check_Safety_Equipment Locate Eyewash & Safety Shower Check_Safety_Equipment->Don_PPE Check_PPE Inspect PPE for Integrity Check_PPE->Don_PPE Work_In_Hood Perform all work in Fume Hood Don_PPE->Work_In_Hood Clean_Up Decontaminate Workspace & Dispose of Waste Work_In_Hood->Clean_Up Doff_PPE Remove PPE (Gloves Last) Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Application Application Prep_APB Prepare APB Stock Solution (in Fume Hood) Add_APB Add APB to Substrate Prep_APB->Add_APB Prep_Substrate Prepare Thiol-Substrate in Buffer (pH 7-8) Prep_Substrate->Add_APB Monitor_Rxn Monitor Reaction (e.g., LC-MS) Add_APB->Monitor_Rxn Quench Quench with DTT Monitor_Rxn->Quench Reaction Complete Purify Purify Product (e.g., HPLC) Quench->Purify Photocrosslink Photocrosslinking (UV Irradiation) Purify->Photocrosslink

Sources

4-Azidophenacyl bromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Azidophenacyl Bromide

For researchers, scientists, and drug development professionals utilizing the versatile bifunctional reagent, this compound, a thorough understanding of its stability and proper handling is paramount to ensure experimental success and safety. This guide provides a comprehensive overview of the core principles and practices for maintaining the integrity of this compound.

Introduction: A Dual-Functionality Reagent

This compound is a valuable tool in chemical biology and drug discovery, primarily employed as a photoactivatable cross-linking agent.[1][2] Its utility stems from its two reactive moieties: the α-bromo ketone, which readily reacts with nucleophilic residues such as thiols on proteins, and the azido group, which upon photolysis, generates a highly reactive nitrene capable of forming a covalent bond with nearby molecules.[2][3] This dual functionality allows for the targeted labeling and subsequent light-induced cross-linking of molecules.

The Chemical Basis of Instability: Understanding the Functional Groups

The inherent reactivity of this compound is also the source of its instability. Both the azide and the phenacyl bromide functionalities are susceptible to degradation under common laboratory conditions.

  • The Azido Group: Organic azides are known for their sensitivity to heat and ultraviolet (UV) light.[3] Thermal or photolytic activation can lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[3][4] This process is the basis for its utility in photo-cross-linking but can also be a pathway for unwanted degradation if the compound is not handled and stored correctly. While not as notoriously unstable as some other azide compounds, the potential for decomposition exists.[5]

  • The Phenacyl Bromide Moiety: The phenacyl group itself is photoreactive.[6] Furthermore, the presence of the bromine atom makes the α-carbon susceptible to nucleophilic attack, which is the desired reaction for labeling, but can also lead to unwanted side reactions if exposed to reactive species.

Recommended Storage Conditions: A Proactive Approach to Preservation

Proper storage is the first and most critical step in preserving the integrity of this compound. The following conditions are recommended based on information from multiple suppliers and safety data sheets.

ParameterRecommendationRationale
Temperature 2-8°C[1][7][8][9] or 0-8°C[10]Minimizes thermal decomposition of the azide group and reduces the rate of other potential degradation reactions.
Light Protect from light by storing in an amber vial or a dark location.[8][11]Prevents photolytic decomposition of both the azide and phenacyl moieties.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8][12]Protects against moisture and oxygen, which can contribute to degradation.
Environment Store in a cool, dry, well-ventilated area.[12]Prevents moisture absorption and ensures a stable environment.
Incompatibilities Store away from strong oxidizing agents and strong bases.[13]Avoids unwanted chemical reactions that could degrade the compound.

Safe Handling Protocols: Minimizing Exposure and Degradation

Due to its hazardous nature and instability, strict handling protocols must be followed. This compound is a flammable solid that can cause severe skin burns, eye damage, and may cause allergic reactions or breathing difficulties.[8][12][14]

Protocol for Handling Solid this compound:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[8][15]

  • Ventilation: Handle the solid compound in a certified chemical fume hood to avoid inhalation of dust particles.[12]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[8]

  • Tools: Use only non-sparking tools when handling the solid.[8]

  • Weighing: Weigh the compound rapidly and in a contained manner to minimize exposure to light and atmosphere.

  • Cleaning: Clean any spills immediately and decontaminate surfaces.[12]

Protocol for Preparing and Handling Solutions:
  • Solvent Choice: Use anhydrous, high-purity solvents to prepare solutions. Methanol is a suitable solvent.[1][7]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store solutions under the same recommended conditions as the solid (2-8°C, protected from light, under inert gas).

  • Light Exposure: Work in a dimly lit area or use amber-colored labware to minimize exposure to light during solution preparation and experimental procedures.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting experiments and for reinforcing the importance of proper storage and handling.

cluster_photo Photolytic Degradation cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolytic Degradation A This compound B Excited State A->B hν (UV light) C Nitrene Intermediate + N2 B->C Nitrogen extrusion D Cross-linking or Rearrangement Products C->D Reaction E This compound F Nitrene Intermediate + N2 E->F Δ (Heat) G Decomposition Products F->G Reaction H This compound I 4-Azidophenacyl alcohol + HBr H->I H2O

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Ensuring Compound Integrity

To ensure the highest quality of experimental results, a self-validating workflow should be implemented.

A Receive Compound B Inspect & Verify A->B C Store Immediately (2-8°C, Dark, Inert Gas) B->C D Prepare Fresh Solution (Dim Light, Anhydrous Solvent) C->D E Use Immediately in Experiment D->E F Characterize (Optional) (e.g., NMR, MS) D->F G Discard Unused Solution E->G

Caption: Recommended workflow for handling this compound.

Conclusion

The stability of this compound is a critical factor that can significantly impact the outcome of research and development activities. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can minimize degradation, ensure the reproducibility of their experiments, and maintain a safe laboratory environment. A proactive and informed approach to the management of this powerful reagent is essential for harnessing its full potential.

References

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  • Givens, R. S., Park, C. H., & Weber, J. F. (1997). New Photoactivated Protecting Groups. 6. p-Hydroxyphenacyl: A Phototrigger for Chemical and Biochemical Probes. Journal of the American Chemical Society, 119(47), 11575–11584.
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Whitepaper: The Theoretical Basis and Practical Application of Nitrene Insertion in Covalent Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Nitrene insertion chemistry, particularly C–H insertion, represents a powerful strategy for forging covalent C–N bonds, a cornerstone of modern chemical biology and drug discovery.[1] This technique, predominantly initiated by the photolysis of aryl azides, generates highly reactive nitrene intermediates capable of inserting into a wide array of chemical bonds, thereby capturing molecular interactions in their native state.[2][3] This guide provides an in-depth exploration of the fundamental quantum mechanical principles governing nitrene reactivity, delineates the divergent reaction pathways of singlet and triplet nitrenes, and offers a practical framework for the application of this chemistry in photocrosslinking experiments. We will dissect the causality behind experimental design, present self-validating protocols, and provide visual aids to clarify complex mechanisms, empowering researchers to effectively harness this technology for identifying and characterizing protein-protein, protein-nucleic acid, and protein-ligand interactions.[4][5]

Introduction to Nitrenes: A Tale of Two States

A nitrene is the nitrogen analogue of a carbene, characterized by a monovalent, uncharged nitrogen atom with only six electrons in its valence shell. This electron deficiency renders it a highly reactive electrophile and a transient intermediate species.[6] Nitrenes are not isolated but are generated in situ, most commonly through the photolysis or thermolysis of organic azides, which results in the expulsion of stable nitrogen gas (N₂).[7]

The reactivity of a nitrene is dictated by its electronic spin state. Like carbenes, nitrenes can exist in two spin states: a singlet state and a triplet state, which have profoundly different geometries, energies, and reaction mechanisms.[6][7]

  • Singlet Nitrene: In the singlet state, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a p-orbital vacant.[7] Photochemical generation from a diamagnetic azide precursor initially produces the singlet nitrene, which is the higher-energy state.[6]

  • Triplet Nitrene: The triplet state is the ground state for most simple nitrenes.[6][7] Here, the two non-bonding electrons are unpaired, each occupying a separate p-orbital, consistent with Hund's rule.[6] The energy gap between the singlet and triplet states is typically larger for nitrenes than for carbenes.[8]

The transition from the initially formed singlet state to the more stable triplet state can occur through intersystem crossing (ISC).[9] The rate of this process is critical, as it dictates which reactive species is available to participate in the crosslinking reaction.[8][9]

dot

Caption: Generation of a reactive aryl nitrene intermediate from an aryl azide precursor via UV photolysis.

The Dichotomy of Insertion: Mechanistic Pathways

The theoretical foundation of nitrene-based crosslinking lies in its ability to insert into stable chemical bonds, most notably carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds.[1][2][7] The mechanism of this insertion is entirely dependent on the spin state of the nitrene.

Singlet Nitrene: The Concerted Pathway

A singlet nitrene reacts via a concerted mechanism . In this pathway, the nitrene inserts directly into a C-H bond through a single, three-centered transition state.[1][8]

Causality: The vacant p-orbital of the singlet nitrene acts as a potent electrophile, while the electron pair in the sp² orbital acts as a nucleophile. This allows for a simultaneous interaction where the nitrene accepts electron density from the C-H bond while donating electron density back, leading to a direct and swift insertion. A key consequence of this concerted mechanism is the retention of stereochemistry at the carbon center, a feature analogous to singlet carbene insertions.[1][7]

Triplet Nitrene: The Stepwise Radical Pathway

In contrast, a triplet nitrene reacts through a stepwise, radical-based mechanism .[1][10] Due to its diradical nature, the reaction proceeds in two distinct steps:

  • Hydrogen Abstraction: The triplet nitrene abstracts a hydrogen atom from a C-H bond, generating a carbon radical and a nitrogen-centered radical.[1][10]

  • Radical Recombination: This pair of radicals then recombines to form the final C-N bond.[1][10]

Causality: Because the triplet state has two unpaired electrons, it cannot undergo a concerted reaction that requires electron pairing. The stepwise radical mechanism allows for spin inversion to occur in the intermediate state before the final bond formation. This stepwise process, which involves a freely rotating radical intermediate, leads to a loss of stereochemical information.[6]

dot

Spin_State_Pathways cluster_start Initial State cluster_singlet Singlet Pathway cluster_triplet Triplet Pathway Start Nitrene + Substrate (R-C-H) Singlet_Nitrene Singlet Nitrene Start->Singlet_Nitrene High Energy Triplet_Nitrene Triplet Nitrene Start->Triplet_Nitrene Ground State Transition_State [3-Center Transition State] Singlet_Nitrene->Transition_State Concerted Insertion Singlet_Product Insertion Product (R-C-NH-R') Stereochemistry Retained Transition_State->Singlet_Product H_Abstraction H Abstraction Triplet_Nitrene->H_Abstraction Radical_Pair Radical Pair Intermediate (R-C• + •NH-R') H_Abstraction->Radical_Pair Radical_Recombination Radical Recombination Radical_Pair->Radical_Recombination Triplet_Product Insertion Product (R-C-NH-R') Stereochemistry Lost Radical_Recombination->Triplet_Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Label_Bait 1. Label Bait Protein (X) with Aryl Azide Crosslinker Purify_Bait 2. Remove Excess Crosslinker Label_Bait->Purify_Bait Incubate 3. Incubate Labeled Bait (X) with Prey Protein (Y) Purify_Bait->Incubate UV_Activation 4. Irradiate with UV Light to Initiate Crosslinking Incubate->UV_Activation Quench 5. Quench Reaction UV_Activation->Quench Analyze 6. Analyze by SDS-PAGE & Western Blot / Mass Spec Quench->Analyze Result Identify High MW Crosslinked Complex [X-Y] Analyze->Result

Caption: A typical experimental workflow for photocrosslinking-based interaction analysis.

Conclusion

Nitrene insertion is a robust chemical tool underpinned by well-defined quantum mechanical principles. The divergent reactivity of singlet and triplet nitrenes dictates the nature of the crosslinking event, with the concerted pathway of the singlet state being particularly effective for covalently capturing molecular interactions with high efficiency. By understanding the theoretical basis—from spin states to reaction mechanisms—and carefully controlling experimental parameters like wavelength and buffer composition, researchers can transform this powerful reaction from a chemical curiosity into a reliable and insightful method for exploring the complex interactomes that drive biological processes.

References

  • Title: Nitrene C–H insertion - Wikipedia Source: Wikipedia URL:[Link]
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  • Title: Nitrenes slideshare Reactive intermedi
  • Title: Nitrene - Wikipedia Source: Wikipedia URL:[Link]
  • Title: RNA-Tethered Phenyl Azide Photocrosslinking via a Short-Lived Indiscriminant Electrophile Source: Journal of the American Chemical Society URL:[Link]
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  • Title: Transition Metal Mediated Nitrene CH Insertion Source: University of Illinois Urbana-Champaign URL:[Link]
  • Title: Visible-light-induced protein labeling in live cells with aryl azides Source: RSC Publishing URL:[Link]
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  • Title: Wenthold Group: Toward an Open Shell Singlet Nitrene Source: Purdue University Chemistry URL:[Link]
  • Title: Introducing the Catalytic Amination of Silanes via Nitrene Insertion Source: ACS Public

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Methodological & Application

Application Notes and Protocols for Cysteine Residue Labeling with 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Proteomic Insights with a Versatile Chemical Tool

In the intricate landscape of proteomics and drug development, the ability to selectively modify and probe proteins is paramount. Cysteine, with its unique nucleophilic thiol group, presents a prime target for such specific modifications.[1][2] 4-Azidophenacyl bromide (AzPBr) has emerged as a powerful and versatile bifunctional reagent for cysteine labeling, offering a gateway to a multitude of applications, from identifying active sites to elucidating protein-protein interactions.[3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the successful labeling of cysteine residues with this compound. We will delve into the underlying chemical principles, provide practical insights for optimizing your experiments, and showcase the potential for downstream applications, including photo-crosslinking and bioorthogonal click chemistry.

Chemical & Physical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O[6][7]
Molecular Weight 240.06 g/mol [5][8]
Appearance Yellow powder[6][7]
Melting Point 64-65 °C[6][7][9]
Solubility Soluble in methanol (50 mg/mL), DMSO, and DMF[6][7][9]
Storage Conditions 2-8°C, protected from light and moisture[6][7][9]

The Chemistry of Cysteine Labeling with this compound

The utility of this compound lies in its bifunctional nature. It possesses two key reactive moieties: an α-bromo ketone and an aryl azide.

  • Cysteine Alkylation: The α-bromo ketone readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with the nucleophilic thiol group of a cysteine residue.[10] This reaction is most efficient at a slightly alkaline pH (7.0-8.0), where the thiol group is deprotonated to the more reactive thiolate anion.[3][6] This initial step forms a stable thioether bond, covalently attaching the azidophenacyl group to the protein.

  • Downstream Applications: The incorporated aryl azide group is a versatile functional handle for a variety of secondary reactions:

    • Photo-crosslinking: Upon irradiation with UV light (typically around 250 nm), the azide group is converted into a highly reactive nitrene intermediate.[3][4] This nitrene can then non-specifically insert into nearby C-H, N-H, or O-H bonds, effectively crosslinking the labeled protein to interacting partners.[3][4]

    • Click Chemistry: The azide group is a key component in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11][12][13] This allows for the attachment of a wide array of reporter molecules, such as fluorophores or biotin tags, that contain a terminal alkyne.[11][14][15]

Experimental Workflow Overview

The following diagram illustrates the general workflow for labeling cysteine residues with this compound and subsequent downstream applications.

experimental_workflow cluster_labeling Part 1: Cysteine Labeling cluster_downstream Part 2: Downstream Applications cluster_crosslinking Photo-Crosslinking cluster_click Click Chemistry Protein Protein with Cysteine Residue(s) Reduction Reduction of Disulfides (e.g., DTT, TCEP) Protein->Reduction Labeling Alkylation Reaction (pH 7.0-8.0) Reduction->Labeling AzPBr 4-Azidophenacyl Bromide (AzPBr) AzPBr->Labeling Quenching Quench Excess AzPBr (e.g., DTT) Labeling->Quenching Purification1 Purification (e.g., Desalting Column) Quenching->Purification1 Labeled_Protein AzPBr-Labeled Protein Purification1->Labeled_Protein UV_Light UV Irradiation (~250 nm) Labeled_Protein->UV_Light Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Labeled_Protein->Alkyne_Probe cluster_crosslinking cluster_crosslinking cluster_click cluster_click Crosslinking Nitrene Formation & Crosslinking UV_Light->Crosslinking Analysis1 Analysis (e.g., SDS-PAGE, MS) Crosslinking->Analysis1 Click_Reaction CuAAC Reaction Alkyne_Probe->Click_Reaction Purification2 Purification Click_Reaction->Purification2 Final_Product Fluorescently Labeled or Biotinylated Protein Purification2->Final_Product Analysis2 Analysis (e.g., Fluorescence, Western Blot) Final_Product->Analysis2

Caption: Workflow for cysteine labeling with AzPBr and downstream applications.

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Identification: AzPBr is classified as a flammable solid, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6][16] Work in a well-ventilated area, preferably a chemical fume hood.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[16][17] Do not eat, drink, or smoke when handling.[16] Keep away from sources of ignition.[6]

  • Spills: In case of a spill, immediately remove all ignition sources.[16] Do not touch or walk through spilled material.[16] Clean up spills immediately, avoiding dust formation.[16]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[6][16]

    • Skin: Immediately remove all contaminated clothing and wash skin with soap and water.[16]

    • Inhalation: Remove the person to fresh air.[17]

    • Ingestion: Give a glass of water and contact a Poison Information Centre or a doctor.[16]

Detailed Protocol for Cysteine Labeling

This protocol provides a general guideline. Optimization of reagent concentrations, incubation times, and temperature may be necessary for your specific protein of interest.

Materials
  • Protein of interest with at least one cysteine residue

  • This compound (AzPBr)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching solution (e.g., 1 M DTT)

  • Desalting column (e.g., PD-10) or dialysis cassette

Step-by-Step Procedure
  • Protein Preparation and Reduction:

    • Dissolve your protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If your protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a reducing agent.

      • For DTT, use a 10-20 fold molar excess over the protein and incubate for 1 hour at room temperature.

      • For TCEP, a 2-5 fold molar excess is typically sufficient, and it does not need to be removed before labeling.

    • If DTT was used, it must be removed prior to labeling as it will react with AzPBr. Use a desalting column to exchange the buffer.

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10-50 mM stock solution of AzPBr in anhydrous DMSO or DMF.

    • Note: AzPBr is light-sensitive. Protect the stock solution and the reaction mixture from light.

  • Labeling Reaction:

    • Add the AzPBr stock solution to the protein solution to achieve a 5-20 fold molar excess of AzPBr over cysteine residues. The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution to scavenge any unreacted AzPBr. A final concentration of 10-20 mM DTT is effective.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagents (unreacted AzPBr and quenching agent) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification of Labeling:

    • The extent of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the mass shift corresponding to the addition of the azidophenacyl group (mass increase of 159.03 Da).

Protocol for Downstream Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing reporter molecule to your AzPBr-labeled protein.

Materials
  • AzPBr-labeled protein

  • Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent for Cu(II) (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (amine-free, e.g., PBS)

Step-by-Step Procedure
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In an amine-free buffer, combine your AzPBr-labeled protein (final concentration 1-5 mg/mL) and the alkyne-probe (10-50 fold molar excess).

    • In a separate tube, pre-mix the copper catalyst: add THPTA to the CuSO₄ solution (final concentration of THPTA should be 5 times that of CuSO₄).

    • Add the sodium ascorbate to the reaction mixture, followed immediately by the pre-mixed copper/THPTA solution. A typical final concentration is 1 mM CuSO₄, 5 mM THPTA, and 10 mM sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess reagents and copper by a desalting column or dialysis.

  • Analysis:

    • Analyze the final product by methods appropriate for the attached reporter molecule (e.g., fluorescence spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or Western blot with streptavidin-HRP for biotinylated proteins).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfidesIncrease concentration of reducing agent or incubation time. Ensure complete removal of DTT before adding AzPBr.
pH of the reaction is too lowEnsure the reaction buffer is at pH 7.0-8.0.
AzPBr has degradedPrepare fresh AzPBr stock solution immediately before use. Protect from light.
Non-specific Labeling AzPBr concentration is too highTitrate the AzPBr concentration to find the optimal molar excess.
Reaction time is too longReduce the incubation time.
While AzPBr is more specific for cysteines than some other reagents, some off-target modification can occur.[18]Consider using a more cysteine-specific reagent if high specificity is critical.[18]
Low Click Chemistry Yield Presence of primary amines in the buffer (e.g., Tris)Use an amine-free buffer like PBS or HEPES.[11]
Inefficient copper catalysisEnsure the sodium ascorbate solution is fresh. Increase the concentration of copper and ligand.

Conclusion

This compound is a robust and versatile tool for the chemical modification of proteins through cysteine residues. Its bifunctional nature allows for stable covalent attachment followed by either photo-crosslinking to capture interacting partners or highly efficient click chemistry for the introduction of various reporter molecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ AzPBr to advance their studies in proteomics, drug discovery, and beyond.

References

  • ChemBK. (2024, April 10). This compound.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (2025, August 25). This compound.
  • REFERENCE.md. (n.d.). This compound (definition).
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. Biochemical and Biophysical Research Communications, 217(3), 1177–1184.
  • Russell, S. W., & Rhee, S. G. (1989). Synthesis and use of 4-azido[3,5-3H]phenacyl bromide as a photoaffinity label for prostaglandin H synthase. Analytical biochemistry, 182(1), 133–137.
  • Speers, A. E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Methods in molecular biology (Clifton, N.J.), 585, 3–18.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254.
  • Bernardim, B., et al. (2018). Cysteine-Assisted Click-Chemistry for Proximity-Driven, Site-Specific Acetylation of Histones. Angewandte Chemie (International ed. in English), 57(42), 13697–13701.
  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole.
  • Agnew, B., et al. (2009). Click chemistry for labeling and detection of biomolecules. Methods in molecular biology (Clifton, N.J.), 504, 23–32.
  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites.
  • ResearchGate. (n.d.). Cysteine labeling of SA46 and SA445.
  • Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in molecular biology (Clifton, N.J.), 998, 149–160.
  • Lapek, J. D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical biochemistry, 619, 114137.
  • Semantic Scholar. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
  • Kim, H. Y., et al. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate chemistry, 21(10), 1867–1876.
  • Requejo-Aguilar, R., & Cadenas, E. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox biology, 13, 107–119.

Sources

Application Note & Protocol: High-Efficiency Photoactivation of 4-Azidophenacyl Bromide for Covalent Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Photo-affinity labeling (PAL) is a cornerstone technique for elucidating transient or low-affinity molecular interactions within complex biological systems. 4-Azidophenacyl bromide (APB) is a premier hetero-bifunctional reagent for these studies, enabling the covalent capture of binding partners upon photoactivation.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of UV irradiation for APB activation. It details the underlying photochemical mechanism, provides a robust, step-by-step protocol for UV crosslinking, and offers critical insights for experimental design and troubleshooting.

Principle of Operation: Photochemical Activation of the Aryl Azide Moiety

This compound is a powerful tool because it separates the conjugation reaction from the crosslinking event. First, the α-bromo ketone (phenacyl bromide) end of the molecule is used to alkylate a nucleophilic site, such as a reactive thiol (cysteine) or carboxyl group, on a bait molecule (e.g., a protein, drug, or nucleic acid).[1][2] This step proceeds under standard biochemical conditions and attaches the photoreactive 4-azidophenacyl group.

The core of the technique lies in the subsequent activation of the aryl azide. This group is chemically inert in the dark, allowing the modified bait molecule to bind to its target. Upon irradiation with high-energy UV light, the azide moiety undergoes rapid photolysis, expelling a molecule of dinitrogen gas (N₂). This process generates a highly reactive, electron-deficient intermediate known as a singlet nitrene.[4][5] This short-lived species can then undergo non-specific insertion into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond that permanently links the bait to its interacting partner.[4]

G cluster_0 Mechanism of 4-Azidophenacyl Photoactivation Azide R-Azidophenacyl (Ground State) Nitrene Singlet Nitrene (Highly Reactive Intermediate) Azide->Nitrene Photolysis UV UV Photon (hν) ~254 nm N2 N₂ Gas Nitrene->N2 Expulsion Adduct Stable Covalent Crosslink Nitrene->Adduct Insertion into X-H bond Target Binding Partner (with X-H bond)

Figure 1: Photochemical activation pathway of the 4-azidophenacyl group.

Critical Parameters for Successful UV Irradiation

The success of a photo-affinity labeling experiment hinges on the careful optimization of several key parameters. The goal is to maximize the efficiency of covalent capture while preserving the integrity of the biological sample.

ParameterRecommended SpecificationRationale & Expert Insights
UV Wavelength 254 nm This wavelength provides sufficient energy for efficient azide photolysis.[6][7] While other wavelengths can be used, 254 nm (from a low-pressure mercury lamp) is standard for most commercial UV crosslinkers and offers a good balance between activation efficiency and potential for photodamage to proteins and nucleic acids.
UV Source & Dose Calibrated UV Crosslinker (e.g., Stratalinker®)A calibrated instrument is essential for reproducibility. It allows for precise control over the total energy delivered (dose, measured in µJ/cm² or J/cm²). A typical starting dose is between 0.5 - 2.0 J/cm².[6] The optimal dose must be determined empirically via a time-course or energy-titration experiment.
Sample Buffer HEPES, PBS, MOPSThe buffer must be transparent to 254 nm UV light. Crucially, avoid primary amines (e.g., Tris buffer) and sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol) , as these can quench the reactive nitrene intermediate, severely reducing crosslinking efficiency.
Reaction Temperature 4 °C (On Ice)Performing the irradiation on ice is critical. It minimizes heat-induced sample degradation and helps to stabilize the non-covalent interaction between the bait and its target, increasing the probability of a successful crosslinking event upon nitrene formation.[6][8]
Reaction Vessel Petri dishes, quartz cuvettes, thin-walled PCR tubesThe vessel must be UV-transparent. Standard polystyrene plates significantly absorb 254 nm light and should be used without the lid.[6][9] For small volumes, thin-walled PCR tubes are effective. Ensure a consistent distance between the UV source and the sample surface.[7]
Solvent Choice Aqueous buffers, Acetonitrile (MeCN), MethanolFor biological experiments, aqueous buffers are standard. For chemical applications, solvents like acetonitrile or methanol are suitable as they are UV-transparent and do not readily react with the nitrene.[10][11] The choice of solvent can influence reaction kinetics.[10]

Detailed Protocol for UV Crosslinking

This protocol provides a validated workflow for the UV activation of APB-conjugated molecules.

Materials & Equipment
  • APB-conjugated bait molecule in an appropriate, non-quenching buffer (e.g., 1x PBS, pH 7.4).

  • Target binding partner(s) or biological lysate.

  • UV Crosslinker with 254 nm bulbs (e.g., UVP CL-1000 or Stratalinker® 2400).

  • UV-transparent reaction vessels (e.g., 10 cm petri dish for cell suspensions, microcentrifuge tubes).

  • Ice bucket or pre-chilled cooling block.

  • Personal Protective Equipment (PPE): UV-blocking safety glasses or face shield, lab coat, gloves.

Experimental Workflow

G cluster_1 APB UV Activation Protocol Workflow Start Start Prepare 1. Prepare Reaction Mixture (Bait + Target in UV-compatible buffer) Start->Prepare Incubate 2. Incubate to Allow Binding (e.g., 30 min at 4°C or RT) Prepare->Incubate Aliquot 3. Aliquot into UV-Transparent Vessel (e.g., Petri dish) Incubate->Aliquot Cool 4. Place on Pre-Chilled Ice Bucket Aliquot->Cool Irradiate 5. Irradiate in UV Crosslinker (254 nm, optimized dose) Cool->Irradiate Analyze 6. Proceed to Downstream Analysis (SDS-PAGE, MS, etc.) Irradiate->Analyze End End Analyze->End

Figure 2: Step-by-step experimental workflow for UV-mediated crosslinking.

Step-by-Step Methodology
  • Reaction Setup: In a microcentrifuge tube, combine your APB-conjugated bait molecule with its putative binding partner(s) in a final volume of 50 µL to 1.5 mL, depending on the scale of the experiment. Ensure the final buffer does not contain quenching agents. Control: Prepare a parallel reaction that will not be exposed to UV light.

  • Binding Incubation: Incubate the reaction mixture under conditions that favor the formation of the non-covalent complex. This may range from 15-60 minutes at 4°C or room temperature.

  • Sample Plating: Transfer the reaction mixture to a suitable UV-transparent vessel. For volumes >500 µL, spread the liquid in a thin layer across the bottom of a small petri dish to ensure uniform UV exposure.[6]

  • Cooling: Place the open vessel directly on a bed of ice inside the UV crosslinker.[6][8] This is a critical step to prevent sample overheating.

  • UV Irradiation:

    • Place the sample and ice tray in the center of the crosslinker chamber.

    • Set the instrument to deliver a predetermined energy dose (e.g., start with 1.0 J/cm²). Alternatively, set a time (e.g., start with 5-15 minutes) if using an uncalibrated lamp, keeping the distance constant.

    • Initiate the irradiation.

  • Sample Collection & Analysis:

    • Following irradiation, carefully collect the sample from the vessel.

    • The sample is now ready for downstream analysis. Add SDS-PAGE loading buffer for analysis by western blot, or proceed with immunoprecipitation or mass spectrometry protocols to identify the crosslinked products.

Safety & Handling

  • Chemical Hazard: this compound is a flammable solid and can cause severe skin/eye irritation and may cause allergic reactions or sensitization upon contact or inhalation.[12][13][14] Always handle the solid compound and its stock solutions in a chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[15][16]

  • UV Radiation Hazard: Direct exposure to 254 nm UV light can cause severe burns to the eyes (photokeratitis) and skin. Never look directly at an activated UV bulb. Always wear UV-blocking safety glasses or a full-face shield. Ensure the UV crosslinker is equipped with a safety interlock that deactivates the lamp when the door is open.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Crosslinking 1. Insufficient UV dose. 2. Quenching agents in buffer (Tris, DTT). 3. Weak/no interaction between bait and target.1. Increase irradiation time/energy. Perform a dose-response curve. 2. Buffer exchange into a non-quenching buffer like PBS or HEPES. 3. Confirm the non-covalent interaction exists using an orthogonal method (e.g., co-IP without crosslinking).
High Background/Non-specific Crosslinking 1. UV dose is too high, causing aggregation. 2. Bait concentration is too high.1. Reduce the UV irradiation time/energy. 2. Reduce the concentration of the APB-conjugated bait molecule.
Sample Degradation 1. Excessive UV exposure. 2. Overheating during irradiation.1. Reduce the UV dose. 2. Ensure the sample is kept on ice throughout the entire irradiation procedure.

References

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Application Note: Probing Protein-DNA Interactions with the Hetero-bifunctional Photo-Crosslinker 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing the Transient Dance of Life

The intricate regulation of cellular processes is fundamentally governed by the dynamic interactions between proteins and DNA. These interactions, often transient, are the cornerstone of gene expression, DNA replication, and repair. Elucidating the precise contact points within these complexes is critical for understanding biological mechanisms and for the rational design of therapeutic agents. Photo-affinity labeling (PAL) has emerged as a powerful technique to "freeze" these fleeting interactions by creating a covalent bond between the interacting partners, allowing for their identification and the mapping of their binding interfaces.[1][2]

4-Azidophenacyl bromide (APB) is a versatile and widely used hetero-bifunctional crosslinking agent designed for this purpose.[3][4][5] Its unique chemical architecture, featuring two distinct reactive moieties, enables a sequential, two-step crosslinking strategy that combines chemical selectivity with proximity-based labeling. This application note provides a comprehensive guide to the principles, applications, and detailed protocols for using this compound to investigate protein-DNA interactions.

The Principle: A Two-Step Strategy for Covalent Capture

This compound's utility stems from its two reactive ends: an α-bromoketone and a photo-activatable aryl azide.[4][5] This allows for a controlled, sequential reaction.

  • Step 1: Chemoselective Conjugation (The Anchor): The α-bromoketone moiety reacts with nucleophiles, showing a strong preference for the sulfhydryl groups of reduced cysteine residues via an S-alkylation reaction.[3][6][7] This forms a stable thioether bond, effectively "anchoring" the photo-probe to a specific site on the protein of interest. This reaction is performed in the dark to prevent premature activation of the azide group. Alternatively, this moiety can be coupled to specifically introduced phosphorothioate residues in the DNA backbone.[8][9]

  • Step 2: Photo-activated Crosslinking (The Trap): The aryl azide group remains inert until activated by UV light (typically around 302 nm).[8][10] Upon irradiation, it rapidly forms a highly reactive and short-lived singlet nitrene intermediate.[3] This nitrene is non-specific and will readily insert into any nearby C-H, N-H, or O-H bond through various addition or insertion mechanisms.[3] Because of its short lifetime, the insertion reaction is confined to molecules in the immediate vicinity, ensuring that the crosslink occurs precisely at the protein-DNA interface.

This two-stage process provides spatial information, covalently linking a known position on one molecule (the anchor point) to the closest residue on its binding partner.

cluster_0 Step 1: Chemoselective Conjugation (in Dark) cluster_1 Step 2: Photo-Crosslinking APB This compound (APB) APB_Protein APB-Protein Conjugate APB->APB_Protein S-alkylation Protein_SH Protein with Cysteine (-SH) Protein_SH->APB_Protein Complex APB-Protein / DNA Complex APB_Protein->Complex DNA Target DNA DNA->Complex Nitrene Reactive Nitrene Intermediate Complex->Nitrene Photoactivation UV UV Light (e.g., 302 nm) UV->Nitrene Crosslinked Covalently Crosslinked Protein-DNA Complex Nitrene->Crosslinked Covalent Insertion prep 1. Reagent & Protein Preparation - Dissolve APB in DMF - Reduce protein cysteines - Remove reducing agent labeling 2. APB Labeling (in Dark) - Incubate APB with protein - Quench reaction - Remove excess APB prep->labeling binding 3. Complex Formation - Incubate APB-labeled protein with target DNA labeling->binding uv 4. UV Irradiation - Expose complex to UV light (e.g., 302 nm) binding->uv analysis 5. Analysis of Crosslinked Product - Denaturing PAGE - Autoradiography / Fluorescence uv->analysis mapping 6. Site Identification (Optional) - Alkali/Heat-induced cleavage - Fragment analysis to map site analysis->mapping

Sources

Application of 4-Azidophenacyl bromide in click chemistry workflows

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4-Azidophenacyl bromide in advanced click chemistry workflows, designed for researchers, scientists, and drug development professionals.

Introduction: A Bridge Between Molecules

This compound (APB) is a hetero-bifunctional crosslinking reagent that has carved a unique niche in the landscape of chemical biology and bioconjugation. Its power lies in its dual-reactive nature. On one end, an α-bromo ketone group serves as a versatile handle for covalently attaching to nucleophilic residues on biomolecules, most notably the sulfhydryl groups of cysteine residues. On the other end, a bioorthogonal azide group provides a gateway to the powerful world of click chemistry.

This dual functionality allows for a robust, two-stage approach to molecular labeling and assembly. First, a biomolecule of interest is tagged with APB. Then, the introduced azide handle can be used to "click" on a second molecule, which has been functionalized with an alkyne. This secondary molecule can be a fluorescent dye, a biotin tag for affinity purification, a drug payload, or another biomolecule. Furthermore, the phenacyl linkage itself is photolabile, offering an additional layer of control for the release of conjugated cargo under specific UV irradiation conditions[1][2].

This application note provides a comprehensive overview of APB, detailing its properties, reaction mechanisms, and step-by-step protocols for its successful implementation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry workflows.

Physicochemical Properties & Safe Handling

This compound is a potent chemical that requires careful handling. Its properties and safety information are summarized below.

PropertyValueReference(s)
Chemical Formula C₈H₆BrN₃O[3]
Molecular Weight 240.06 g/mol [3][4]
CAS Number 57018-46-9[4][5]
Appearance Yellow powder[6]
Melting Point 64-65 °C[6]
Storage Conditions 2-8°C, protect from light[6]

Safety Precautions: this compound is classified as a hazardous substance. It is a flammable solid and can cause severe skin burns and eye damage[3][7][8]. It may also cause allergic skin reactions and respiratory sensitization[7][8].

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves[7][8]. Avoid creating dust.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from heat and ignition sources[6][8].

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Mechanism of Action: A Three-Step Workflow

The utility of APB is best understood as a sequential, three-part process: Conjugation , Click Reaction , and optional Cleavage .

  • Conjugation: The workflow begins by attaching APB to the target biomolecule. The α-bromo ketone is an electrophile that reacts readily with soft nucleophiles. It is particularly effective for alkylating the sulfhydryl side chain of cysteine residues under mild pH conditions (typically pH 7.0-8.0)[6][9]. This step introduces the azide moiety onto the target.

  • Click Reaction: With the azide now installed, the modified biomolecule is ready for click chemistry. This reaction joins the azide with an alkyne-functionalized molecule to form a highly stable triazole ring[10]. Researchers have two primary, bioorthogonal options:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to unite a terminal alkyne with the azide[11][12]. It is the gold standard for many in vitro applications due to its speed and specificity for forming the 1,4-disubstituted triazole isomer[12][13].

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain provides the energy needed to drive the cycloaddition with the azide, eliminating the need for a metal catalyst[14][][16]. This makes SPAAC the ideal choice for live-cell labeling and in vivo applications[14].

  • Cleavage (Optional): The phenacyl group is known to be a photoremovable protecting group[1]. The linkage formed between APB and the biomolecule can be cleaved by irradiation with UV light (typically around 250 nm), allowing for the controlled release of the clicked cargo from the target biomolecule[2][9].

G cluster_0 Overall Workflow A Biomolecule (e.g., Protein with Cys) C Azide-Labeled Biomolecule A->C Conjugation (pH 7-8) B 4-Azidophenacyl Bromide (APB) E Conjugated Product C->E Click Chemistry (CuAAC or SPAAC) D Alkyne-Probe (e.g., DBCO-Dye) F Cleaved Biomolecule + Released Cargo E->F UV Cleavage (Optional, ~250 nm)

Caption: General workflow for using this compound.

Experimental Protocols

Protocol 1: Labeling of Cysteine-Containing Proteins with APB

This protocol describes the initial conjugation of APB to a protein containing one or more accessible cysteine residues.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers with primary amines like Tris if targeting other nucleophiles.

  • This compound (APB).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Desalting column (e.g., PD-10) for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be reduced to free the cysteines, treat with a mild reducing agent like TCEP and subsequently remove the TCEP via a desalting column.

  • APB Stock Solution: Prepare a 100 mM stock solution of APB in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the APB stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should not exceed 5-10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Purification: Remove the unreacted, excess APB by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Characterization (Optional but Recommended): Confirm successful labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the azidophenacyl group (mass increase of 159.03 Da).

Protocol 2: Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for conjugating an alkyne-modified probe to the azide-labeled protein prepared in Protocol 1.

G cluster_1 CuAAC Reaction A Azide-Labeled Biomolecule D Triazole-Linked Conjugate A->D B Terminal Alkyne-Probe B->D C Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) C->D Ligand (e.g., THPTA) H₂O/Buffer

Caption: Schematic of the CuAAC reaction.

Materials:

  • Azide-labeled protein (from Protocol 1).

  • Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore).

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

  • Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh).

  • Copper-stabilizing ligand, such as THPTA (e.g., 50 mM in water).

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-10 µM) and the alkyne-probe (add a 5- to 10-fold molar excess over the protein).

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Add the reagents in the following order to prevent precipitation:

    • Copper(II) Sulfate (to a final concentration of 1 mM).

    • THPTA ligand (to a final concentration of 5 mM).

    • Sodium Ascorbate (to a final concentration of 10 mM). *Vortex briefly. The solution should be colorless.

  • Initiate Click Reaction: Add the catalyst premix to the protein/alkyne mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate to remove the catalyst, excess probe, and other small molecules using a desalting column or dialysis.

  • Analysis: Analyze the final product by SDS-PAGE (observing a band shift or fluorescence if a dye was used) and/or mass spectrometry.

Protocol 3: Bioconjugation via Strain-Promoted Click Chemistry (SPAAC)

This protocol is ideal for systems sensitive to copper, including live cells.

G cluster_2 SPAAC Reaction A Azide-Labeled Biomolecule C Triazole-Linked Conjugate A->C Copper-Free Physiological Conditions B Strained Alkyne (e.g., DBCO-Probe) B->C

Caption: Schematic of the copper-free SPAAC reaction.

Materials:

  • Azide-labeled protein (from Protocol 1).

  • Strained alkyne probe (e.g., DBCO-dye, BCN-biotin) dissolved in DMSO or DMF.

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, add the azide-labeled protein to a suitable buffer (e.g., PBS).

  • Initiate Click Reaction: Add a 5- to 20-fold molar excess of the strained alkyne probe to the protein solution. Keep the final organic solvent concentration below 10%.

  • Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C[14]. Reaction times vary depending on the specific strained alkyne used.

  • Purification: Purify the conjugate using a desalting column to remove the excess unreacted probe.

  • Analysis: Analyze the final product by SDS-PAGE and/or mass spectrometry.

Troubleshooting and Key Considerations

  • Low Labeling Efficiency (Protocol 1): Ensure cysteine residues are accessible and reduced. Increase the molar excess of APB or extend the incubation time. Verify the pH of the reaction buffer is in the optimal 7.0-8.0 range.

  • Low Click Efficiency (Protocol 2): Always use freshly prepared sodium ascorbate, as it is prone to oxidation. The use of a copper-stabilizing ligand like THPTA or TBTA is highly recommended to prevent catalyst disproportionation and protect the protein from oxidative damage[13].

  • Protein Precipitation: High concentrations of organic solvents (from APB or probe stock solutions) can denature proteins. Keep the final solvent concentration as low as possible, ideally under 10%.

  • Choice of Click Reaction: CuAAC is generally faster and requires less excess of the alkyne probe, making it cost-effective for in vitro work[10]. SPAAC is the necessary choice for live-cell imaging or in vivo studies where copper toxicity is a concern[14][].

Conclusion

This compound stands as a powerful and versatile tool for chemical biology. Its straightforward reactivity with cysteine residues, combined with the bioorthogonal nature of its azide group, enables the precise and modular construction of complex bioconjugates. By providing a reliable method to install an azide handle onto proteins and other biomolecules, APB opens the door to a vast array of downstream modifications through the robust and efficient click chemistry toolbox. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, copper-free SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their experimental system, from creating antibody-drug conjugates to labeling proteins in living cells.

References

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  • Utrecht University. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. UU Research Portal.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
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  • Marist College. (n.d.). Click Chemistry: Synthesis of a Triazole.
  • Royal Society of Chemistry. (2018). C–O and C–C bond cleavage of α,β-unsaturated esters with the assistance of a gallane(pyridyl)iron complex. Dalton Transactions, 47(36), 12534-12542.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254.
  • van der Schans, M. J., et al. (1999). Analysis of free fatty acids and fatty acid phenacyl esters in vegetable oils and margarine by capillary electrochromatography. Electrophoresis, 20(1), 74–79.

Sources

Application Notes & Protocols: A Guide to Photo-Crosslinking with 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Molecular Interactions

In the intricate landscape of molecular biology and drug development, understanding the precise interactions between biomolecules is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by creating covalent bonds between interacting partners, effectively "freezing" them for analysis.[1] This method provides invaluable insights into binding sites, complex conformations, and interaction dynamics that are often transient and difficult to capture with other techniques.[2][3]

At the heart of many PAL experiments is the crosslinking reagent. 4-Azidophenacyl bromide (APB), also known as p-Azidophenacyl bromide, is a versatile and widely used heterobifunctional photo-crosslinker.[4][5] Its utility stems from a cleverly designed two-stage reaction mechanism. The phenacyl bromide moiety provides specificity for initial covalent attachment, while the azido group remains dormant until activated by UV light to form a highly reactive species that captures nearby molecules non-discriminately.[5][6] This guide provides an in-depth exploration of the experimental setup for photo-crosslinking with APB, grounded in mechanistic principles and practical, field-proven protocols.

The Two-Stage Mechanism of this compound

The efficacy of APB lies in its sequential, two-step activation process, which allows for controlled conjugation and crosslinking. This design minimizes random, premature reactions and provides a temporal handle on the crosslinking event.

Stage 1: Chemoselective Alkylation The first stage involves a standard nucleophilic substitution reaction. The α-bromo ketone of APB is an electrophilic center that is particularly reactive towards soft nucleophiles. In biological systems, the most common target is the thiol group of cysteine residues within proteins.[7][8] This reaction is typically conducted in a pH range of 7.0-8.0 to ensure the cysteine's sulfhydryl group is sufficiently deprotonated (as a thiolate anion) to act as an effective nucleophile.[6][9] This initial step covalently "docks" the photo-reactive azido group at a specific site on the target protein.

Stage 2: Photo-Induced Crosslinking Once the APB probe is anchored, the sample is irradiated with UV light. The aryl azide group absorbs this energy, leading to the extrusion of nitrogen gas (N₂) and the generation of a highly reactive and short-lived aryl nitrene intermediate.[5][10] This nitrene is exceptionally reactive and can insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an adjacent molecule (e.g., a binding partner protein, nucleic acid, or small molecule ligand).[5][11] The non-specific nature of this insertion is a key advantage, as it does not depend on the presence of specific functional groups on the interacting partner.

APB_Mechanism cluster_stage1 Stage 1: Thiol Alkylation (Dark Reaction) cluster_stage2 Stage 2: Photo-Activation & Crosslinking APB This compound (APB) Conjugate APB-Protein Conjugate APB->Conjugate pH 7.0 - 8.0 Protein_SH Protein with Cysteine (R-SH) Protein_SH->Conjugate HBr HBr Nitrene Reactive Nitrene Intermediate + N₂ Gas Conjugate->Nitrene Photo-activation UV_Light UV Light (e.g., 250-300 nm) UV_Light->Nitrene Crosslinked_Complex Covalently Crosslinked Complex Nitrene->Crosslinked_Complex Non-specific insertion Binding_Partner Binding Partner Binding_Partner->Crosslinked_Complex Experimental_Workflow cluster_controls Essential Controls A 1. Conjugation: Protein + APB B 2. Purification: Remove excess APB (e.g., Dialysis, SEC) A->B C 3. Incubation: APB-Protein + Binding Partner B->C D 4. UV Irradiation: Initiate Crosslinking C->D C1 No UV Control: Irradiate a sample kept in the dark C2 Competition Control: Add excess unlabeled ligand C3 Non-target Control: Use a protein that does not bind E 5. Quenching (Optional): Add scavenger (e.g., DTT) D->E F 6. Analysis: SDS-PAGE, Western Blot, Mass Spectrometry E->F C1->D C2->D C3->D

Caption: General workflow for an APB photo-crosslinking experiment.

Key Considerations for Experimental Design:

  • Reagent Concentration: The molar ratio of APB to your target protein during the conjugation step is critical. A 10- to 20-fold molar excess of APB is a common starting point, but this must be optimized to maximize labeling of the target while minimizing non-specific modifications.

  • Controls are Non-Negotiable:

    • No UV Control: A sample prepared identically but kept in the dark during the irradiation step. This control ensures that any observed higher molecular weight band is dependent on photo-activation and not due to aggregation or other artifacts.

    • Competition Control: If studying a ligand-receptor interaction, pre-incubating the complex with an excess of a non-crosslinking, native ligand should prevent the APB-modified ligand from binding and thus reduce crosslinking. This validates the specificity of the binding event. [12] * Specificity Control: Using a mutant protein lacking the target cysteine or a completely unrelated protein that is not expected to interact should not result in a crosslinked product. [13]

Detailed Protocols

Protocol 1: Conjugation of APB to a Cysteine-Containing Protein

Causality: This protocol aims to covalently attach APB to a specific cysteine residue. The buffer conditions (slightly alkaline pH, absence of other nucleophiles) are chosen to favor the specific reaction of the phenacyl bromide with the target thiol group.

  • Reagent Preparation:

    • Protein Solution: Prepare your purified, cysteine-containing protein at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and other thiols (like DTT or β-mercaptoethanol).

    • APB Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO. Safety Note: Perform this in a fume hood.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the APB stock solution to the protein solution. Add the APB dropwise while gently vortexing to prevent precipitation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).

  • Removal of Excess APB:

    • It is crucial to remove unreacted APB to prevent it from interfering with subsequent steps. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against the conjugation buffer overnight at 4°C, protected from light.

Protocol 2: Photo-Crosslinking Reaction

Causality: This protocol uses UV energy to generate the reactive nitrene from the now-conjugated aryl azide, capturing the binding partner in its proximity. The use of a quartz cuvette is necessary as standard plastic or glass will absorb the required UV wavelengths.

  • Complex Formation:

    • In a microcentrifuge tube, combine the APB-conjugated protein with its putative binding partner at a desired molar ratio (e.g., 1:1 or 1:5).

    • Incubate the mixture under conditions known to favor complex formation (e.g., 30 minutes at room temperature or on ice).

  • UV Irradiation:

    • Transfer the sample to a UV-transparent container, such as a quartz cuvette or a microcentrifuge tube placed on a cold block directly under the UV source.

    • Irradiate the sample using a UV lamp. A common wavelength for aryl azides is 254 nm, though longer wavelengths (300-365 nm) can be used to minimize potential photodamage to the proteins. [10] * Irradiation time can range from 5 to 30 minutes and must be optimized. It is advisable to keep the sample cool during irradiation to prevent thermal denaturation. A common setup is a Rayonet photoreactor or a simple UV crosslinker box used for nucleic acids.

  • Quenching (Optional but Recommended):

    • After irradiation, unreacted nitrenes can be quenched by adding a scavenger molecule. A common choice is to add DTT to a final concentration of 50 mM. [14]

Protocol 3: Analysis of Crosslinked Products

Causality: SDS-PAGE is used to separate proteins by molecular weight. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the covalently linked complex.

  • Sample Preparation:

    • To an aliquot of your crosslinked sample (and your control samples), add an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel according to standard procedures to separate the proteins.

  • Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a silver stain) to visualize all protein bands. A new band should appear at a molecular weight corresponding to the sum of the crosslinked partners.

    • Alternatively, perform a Western blot using an antibody specific to one of the proteins in the complex to confirm the identity of the crosslinked species.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Crosslinking Efficiency - Inefficient initial conjugation to the target protein.- Binding between partners is weak or transient.- Insufficient UV irradiation (time or intensity).- Incorrect UV wavelength.- Confirm conjugation using mass spectrometry (MALDI-TOF).- Increase the concentration of binding partners.- Increase irradiation time or use a more powerful UV source.- Verify the output spectrum of your UV lamp.
High Levels of Non-Specific Aggregation - Over-labeling of the target protein with APB.- Protein denaturation due to excessive UV exposure or heat.- Hydrophobic nature of the APB reagent.- Reduce the molar excess of APB in the conjugation step.- Irradiate on ice and for shorter durations.- Include mild non-ionic detergents (e.g., 0.1% Tween-20) in the buffer.
Crosslinking in "No UV" Control - Presence of other reactive species.- Protein aggregation unrelated to crosslinking.- Ensure all buffers are freshly prepared.- This indicates an issue with sample stability; re-evaluate buffer conditions (pH, salt concentration).
Loss of Protein Activity After Conjugation - APB has modified a critical cysteine in the active site.- If possible, mutate the active site cysteine and introduce a new one at a non-critical surface location.- Use a lower molar excess of APB to reduce the probability of modifying all cysteines.

Conclusion

This compound remains a valuable tool for the covalent capture and identification of biomolecular interactions. [8]Its two-stage, heterobifunctional nature provides a degree of control and specificity that is highly advantageous for mapping interaction interfaces. However, its successful application demands a thorough understanding of the underlying chemistry, meticulous experimental design with appropriate controls, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently employ APB to illuminate the complex and dynamic molecular networks that govern biological function.

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  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.
  • Pershad, K., & McHenry, C. S. (2000). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]
  • Yang, S. W., & Nash, H. A. (1994). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. Proceedings of the National Academy of Sciences of the United States of America, 91(25), 12183–12187. [Link]
  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. [Link]
  • Götze, M., & Sinz, A. (2020). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]
  • Peter, J. F., & Tomer, K. B. (2001). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Society for Mass Spectrometry, 12(9), 1018-1026. [Link]
  • Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Journal of the American Society for Mass Spectrometry, 28(4), 695-705. [Link]
  • Albuquerque, H. (2016). How to quench propargyl bromide?

Sources

Introduction: The Unique Reactivity of the Sulfhydryl Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to a cornerstone of bioconjugation, this document provides an in-depth exploration of the chemical principles and practical protocols for the selective labeling of sulfhydryl groups on proteins and peptides. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the causality behind experimental choices, ensuring robust and reproducible outcomes.

The sulfhydryl group (-SH) of the cysteine residue is a prime target for selective chemical modification of proteins and peptides. Its uniqueness stems from two key properties: its relatively low abundance in most proteins compared to other nucleophilic residues (like lysine) and the distinct nucleophilicity of its thiolate anion form (-S⁻). The pKa of the cysteine thiol is approximately 8.3-8.6, meaning that at physiological or slightly alkaline pH, a significant fraction exists as the highly reactive thiolate. This characteristic allows for highly specific labeling reactions under conditions that leave other amino acid side chains, such as the ε-amino group of lysine, largely unreactive.

This guide provides a comprehensive overview of the most prevalent chemistries, detailed experimental protocols, and critical considerations for successful sulfhydryl labeling.

Section 1: Architectures of Sulfhydryl-Reactive Chemistries

The selection of a labeling reagent is dictated by the desired attributes of the final conjugate, such as the stability of the linkage and the reversibility of the reaction. Three major classes of reagents dominate the field: maleimides, haloacetamides, and pyridyl disulfides.

Maleimide Chemistry: The Workhorse of Stable Conjugation

Maleimides are the most widely used class of reagents for sulfhydryl labeling. They react with thiols via a Michael addition reaction to form a stable, covalent thioether bond.

Mechanism: The reaction proceeds rapidly at pH 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring. While the initial thioether linkage is stable, the succinimidyl ring can undergo subsequent hydrolysis, particularly at pH values above 8.5. This hydrolysis can be beneficial as the resulting ring-opened structure is less susceptible to retro-Michael reactions, which could lead to dissociation of the conjugate.

Caption: SN2 Reaction of a Thiolate with an Iodoacetamide.

Pyridyl Disulfide Chemistry: The Gateway to Reversible Conjugation

Reagents containing a pyridyl disulfide group react with free sulfhydryls via a thiol-disulfide exchange mechanism.

Mechanism: This reaction forms a new disulfide bond between the protein and the reagent, releasing a pyridine-2-thione molecule. A significant advantage of this chemistry is that the resulting disulfide bond can be cleaved by the addition of a reducing agent like DTT or TCEP, making the conjugation reversible. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the progress of the reaction in real-time.

Section 2: Selecting the Optimal Labeling Reagent

The choice of reagent depends on the specific application. The following table summarizes the key characteristics of the main sulfhydryl-reactive chemical groups.

FeatureMaleimidesHaloacetamidesPyridyl Disulfides
Reaction pH 6.5 - 7.57.5 - 8.57.0 - 8.0
Linkage Type ThioetherThioetherDisulfide
Linkage Stability Stable (hydrolysis of ring increases stability)Very StableReversible (cleavable)
Specificity High for thiols at optimal pHGood, but potential for off-target reactionsHigh for thiols
Key Advantage High reactivity and specificityExtremely stable bondReversible linkage; reaction can be monitored
Consideration Potential for hydrolysis of maleimide ring before conjugationSlower reaction rate than maleimidesLinkage is not stable in reducing environments

Section 3: Core Experimental Protocols

Successful labeling requires careful attention to the entire workflow, from sample preparation to final purification.

LabelingWorkflow A 1. Protein Preparation (Reduce Disulfides if necessary) B 2. Buffer Exchange (Remove reducing agents) A->B D 4. Conjugation Reaction (Incubate protein and label) B->D C 3. Reagent Preparation (Dissolve label immediately before use) C->D E 5. Quenching (Add excess free thiol to stop reaction) D->E F 6. Purification (Remove excess label and quencher) E->F G 7. Characterization (Confirm labeling) F->G

Caption: General Experimental Workflow for Sulfhydryl Labeling.

Protocol 3.1: Essential Pre-Labeling Protein Preparation

This step is critical for ensuring that target sulfhydryl groups are available for reaction.

  • Assess Cysteine State: If your protein contains intramolecular disulfide bonds that need to be labeled, they must first be reduced. If you are targeting a naturally free cysteine, this step can be omitted.

  • Reduction (if necessary):

    • Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or a 2- to 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is stable, odorless, and does not absorb at 280 nm.

    • Incubate for 1 hour at room temperature.

  • Removal of Reducing Agent: This is a critical step . The reducing agent must be completely removed before adding the sulfhydryl-reactive label.

    • Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis/buffer exchange system.

    • The exchange buffer should be degassed and purged with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the free thiols. This buffer should be at the desired pH for the conjugation reaction (e.g., pH 6.5-7.5 for maleimides).

Protocol 3.2: Labeling with a Maleimide Reagent
  • Prepare Protein: Start with the reduced, purified protein from Protocol 3.1 in an appropriate reaction buffer (e.g., PBS, pH 7.2).

  • Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent like DMSO or DMF to create a 10-20 mM stock solution. Maleimides are susceptible to hydrolysis, so stock solutions should not be stored in aqueous buffers.

  • Calculate Stoichiometry: Determine the molar ratio of labeling reagent to protein. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. This may require optimization depending on the protein and the number of available cysteines.

  • Perform Conjugation:

    • Add the calculated volume of the maleimide stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Longer incubation times are generally not recommended as they increase the risk of off-target reactions.

  • Quench the Reaction: Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of 10-50 mM. This will consume any unreacted maleimide reagent. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the excess labeling reagent and quenching agent using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Section 4: Validation and Quantification

Confirming the success of the labeling reaction is essential.

Protocol 4.1: Quantification of Free Sulfhydryls with Ellman's Reagent

Ellman's Reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By comparing the number of free sulfhydryls before and after labeling, one can determine the labeling efficiency.

  • Prepare TNB Standard Curve (Optional but Recommended): Prepare standards of a known thiol, like cysteine, to ensure assay accuracy.

  • Prepare Samples:

    • Unlabeled Control: Your starting protein (post-reduction and buffer exchange).

    • Labeled Sample: Your purified conjugate.

  • Set up Reaction:

    • In a 96-well plate or cuvettes, add 50 µL of Ellman’s Reagent solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0).

    • Add 250 µL of your protein sample (at a known concentration, e.g., 1 mg/mL).

    • Prepare a "buffer blank" containing only the buffer and the Ellman's Reagent solution.

  • Incubate and Read: Incubate for 15 minutes at room temperature. Measure the absorbance at 412 nm.

  • Calculate Sulfhydryl Concentration:

    • Subtract the absorbance of the buffer blank from your sample readings.

    • Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • The degree of labeling can be determined by comparing the moles of free sulfhydryl per mole of protein in the labeled sample versus the unlabeled control.

Section 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low/No Labeling 1. Incomplete reduction of disulfide bonds.2. Re-oxidation of free sulfhydryls to disulfides.3. Hydrolysis/degradation of the labeling reagent.4. Incomplete removal of reducing agent.1. Increase concentration of reducing agent or incubation time.2. Use degassed buffers and work quickly. Consider adding 0.5-1 mM EDTA to chelate metals that catalyze oxidation.3. Prepare reagent stock fresh immediately before use.4. Ensure thorough buffer exchange/desalting post-reduction.
Protein Precipitation 1. The label is hydrophobic, causing the conjugate to aggregate.2. The solvent used for the label (e.g., DMSO) is at too high a final concentration.1. Use a water-soluble or PEGylated version of the labeling reagent.2. Keep the final concentration of organic solvent below 10% (v/v). Add the label stock solution slowly while vortexing.
Off-Target Labeling 1. Reaction pH is too high, leading to reaction with other residues (e.g., lysine).2. Prolonged incubation time.1. For maleimides, maintain pH between 6.5 and 7.5. For haloacetamides, avoid pH > 8.5.2. Reduce the reaction time or reagent stoichiometry.

References

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Creative Biolabs. (n.d.). Thiol-Specific Reactions in ADC Development.

Application Note & Protocol: Streamlined Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition Using 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its remarkable stability, synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This application note provides a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 4-azidophenacyl bromide as a versatile building block. The protocol is centered around the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3] We delve into the underlying mechanism, provide a step-by-step experimental guide from reaction setup to product purification, and address critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-characterized method for synthesizing novel triazole derivatives.

Introduction: The Significance of Triazoles and the CuAAC Reaction

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with the 1,2,3- and 1,2,4-isomers being the most prevalent in functional molecules.[4][5][6] Their unique physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole interactions, make them ideal bioisosteres for various functional groups, such as amides and esters.[1][7] This has led to their integration into a wide array of therapeutics, including antifungal, anticancer, antiviral, and antibacterial agents.[2][4][8]

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][9] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds with an exceptional rate acceleration (10⁷ to 10⁸-fold), high regioselectivity, and tolerance to a broad range of functional groups under mild, often aqueous, conditions.[9][10]

This compound is a particularly useful reagent in this context. It incorporates a reactive azide group for the cycloaddition and a phenacyl bromide moiety that can serve as a handle for further chemical modification or as a structural component of the final molecule.

Reaction Mechanism: The Role of Copper(I)

The accepted mechanism for the CuAAC reaction is a stepwise process, distinct from the concerted pathway of the thermal cycloaddition.[10] The catalytic cycle is initiated by the interaction of a Cu(I) species with the terminal alkyne.

Key Mechanistic Steps:

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates to the π-system of the terminal alkyne, significantly increasing the acidity of the terminal proton. This facilitates the formation of a copper acetylide intermediate.[3][]

  • Activation of the Azide: A second copper atom is believed to coordinate to the azide, activating it for nucleophilic attack. Kinetic studies have suggested that the reaction rate has a second-order dependence on the copper concentration, supporting a dinuclear copper intermediate.[10][12]

  • Cyclization: The activated azide then reacts with the copper acetylide to form a six-membered copper metallacycle intermediate.[9]

  • Protonolysis & Catalyst Regeneration: This intermediate undergoes subsequent rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[3]

The active Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a mild reducing agent like sodium ascorbate.[9][12] This approach is experimentally convenient and prevents the oxidative homocoupling of the alkyne, a common side reaction.[9]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic terminal alkyne.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flasks
Terminal Alkyne (e.g., Phenylacetylene)Magnetic stirrer and stir bars
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Syringes and needles
Sodium AscorbateThin Layer Chromatography (TLC) plates (silica gel)
tert-ButanolUV lamp for TLC visualization
Deionized WaterRotary evaporator
Dichloromethane (DCM)Glassware for extraction (separatory funnel)
Ethyl Acetate (EtOAc)Column chromatography setup (silica gel)
HexanesStandard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Chemical fume hood
Step-by-Step Synthesis Procedure

Step 1: Reagent Preparation

  • Prepare a 1.0 M aqueous solution of sodium ascorbate. This solution should be made fresh before use for maximum efficacy.

  • Prepare a 0.5 M aqueous solution of CuSO₄·5H₂O.

Step 2: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and this compound (1.05 eq.) in a 1:1 mixture of tert-butanol and deionized water (to achieve a ~0.1 M concentration of the limiting reagent).

    • Rationale: The use of a water-miscible co-solvent like t-butanol ensures the solubility of organic reactants while allowing the copper catalyst system to function effectively in the aqueous phase.[9] Using a slight excess of the azide can help drive the reaction to completion.

  • Stir the mixture vigorously to ensure homogeneity.

  • To the stirring solution, add the freshly prepared sodium ascorbate solution (0.1 eq., 10 mol%).

    • Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[12]

  • Finally, add the CuSO₄·5H₂O solution (0.05 eq., 5 mol%). The solution will typically turn a pale yellow/green color.

    • Rationale: A catalytic amount of copper is sufficient. The concentration is kept low to simplify post-reaction purification.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material (typically the alkyne) indicates reaction completion. This usually occurs within 2-12 hours.

Step 4: Work-up and Isolation

  • Once the reaction is complete, add deionized water to the flask to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,4-disubstituted 1,2,3-triazole.[13][14] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.[13]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry. The proton on the triazole ring typically appears as a singlet between δ 7.5-8.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]

  • FT-IR Spectroscopy: To identify characteristic functional groups. The disappearance of the azide (~2100 cm⁻¹) and terminal alkyne C-H (~3300 cm⁻¹) stretches is indicative of a successful reaction.[15]

Safety Precautions

Chemical Hazards:

  • This compound: Organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat.[16] Phenacyl bromides are lachrymators (tear-inducing) and skin irritants.[17][18]

  • Copper Salts: Copper compounds can be toxic and are environmental hazards. Avoid release into drains.[19]

  • Solvents: Organic solvents like dichloromethane, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources.[19]

Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.[16][17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Avoid inhalation of dust and vapors.[17]

  • In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[17][20]

  • Dispose of all chemical waste according to institutional and local regulations.

Visualization and Data Summary

Experimental Workflow Diagram

Triazole_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Dissolve Alkyne & This compound in t-BuOH/H2O setup Combine Reactants & Add Catalyst System reagents->setup catalyst_prep Prepare Fresh Na Ascorbate & CuSO4 Solutions catalyst_prep->setup stir Stir at Room Temp setup->stir monitor Monitor by TLC stir->monitor extract Aqueous Work-up & Solvent Extraction monitor->extract If complete dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify char Characterize Product (NMR, MS, FT-IR) purify->char

Sources

Probing Ribosomal Architecture: A Guide to Two-Step Chemical Crosslinking with 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: Mapping the Ribosome's Inner Workings

The ribosome is a masterful molecular machine responsible for protein synthesis, a fundamental process in all life. Its intricate three-dimensional structure, composed of ribosomal RNA (rRNA) and dozens of ribosomal proteins (r-proteins), is critical to its function. Understanding the spatial arrangement and dynamic interactions of these components is paramount for deciphering the mechanisms of translation and for developing novel therapeutics that target this essential machinery.

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to map protein-protein interactions and provide distance constraints for structural modeling.[1][2][3] This guide focuses on the application of 4-Azidophenacyl bromide (APB) , a hetero-bifunctional, photo-activatable crosslinking reagent, to elucidate the architecture of ribosomal complexes.[4]

APB's unique two-step chemistry allows for a controlled, sequential reaction.[5][] First, in a "dark" reaction, the phenacyl bromide moiety selectively alkylates nucleophilic amino acid residues.[4] Second, upon UV irradiation, the aryl azide group forms a highly reactive nitrene that inserts into nearby C-H or N-H bonds, capturing proximal protein regions.[4][7] This two-stage process minimizes unwanted polymerization and provides a powerful tool for trapping both stable and transient interactions within the ribosome.[5][8]

Principle and Mechanism of Action

This compound (APB) is a hetero-bifunctional crosslinker, meaning it has two different reactive ends.[5][][9] This property is key to its utility, enabling a controlled, two-step crosslinking strategy that bridges distinct amino acid residues.

Step 1: Nucleophilic Alkylation (The "Dark" Reaction)

The first reactive group is an α-bromo ketone. In the absence of light, this group acts as an alkylating agent, reacting preferentially with nucleophilic side chains of specific amino acids. The primary target is the thiol group of Cysteine , but reactions can also occur with the imidazole ring of Histidine and the thioether of Methionine .[4][10] This initial step covalently tethers the crosslinker to a specific site on a ribosomal protein. While APB is widely used, its specificity for cysteine is not absolute, and some reaction with other nucleophiles can occur.[10]

Step 2: Photo-Activation and Nitrene Insertion (The "Light" Reaction)

The second reactive group is an aryl azide. This group is inert in the dark, allowing for the purification of the singly-linked protein-reagent complex.[7] Upon exposure to long-wavelength UV light (typically ~300-365 nm), the azide is converted into a highly reactive nitrene intermediate.[4][11][12] This nitrene can then insert non-specifically into any proximal C-H or N-H bond, forming a second covalent bond and thus "crosslinking" the two interacting protein domains or subunits.[4]

APB_Mechanism cluster_0 Step 1: Dark Reaction (Alkylation) cluster_1 Step 2: Light Reaction (Photo-Activation) APB This compound (APB) Intermediate APB-Protein 1 Adduct (Stable Intermediate) APB->Intermediate + R-Protein-SH (Nucleophilic Attack) R_Protein_SH Ribosomal Protein 1 (with Cysteine residue, -SH) R_Protein_SH->Intermediate UV UV Light (~365 nm) Nitrene Reactive Nitrene Intermediate Intermediate->Nitrene Activation UV->Nitrene Photolysis Crosslink Covalently Crosslinked Protein Complex Nitrene->Crosslink + R-Protein-2 (Non-specific Insertion) R_Protein_2 Proximal Ribosomal Protein 2 (with C-H/N-H bond) R_Protein_2->Crosslink

Figure 1: Two-step reaction mechanism of this compound (APB).

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and UV exposure is critical for each specific ribosomal system.

Materials and Reagents
Reagent / EquipmentSpecifications
Ribosomes Purified 70S (prokaryotic) or 80S (eukaryotic) ribosomes
This compound (APB) Molecular Biology Grade, stored protected from light
Solvent for APB Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Reaction Buffer e.g., 50 mM HEPES-KOH pH 7.6, 100 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT
Quenching Reagent e.g., 2-Mercaptoethanol or Dithiothreitol (DTT)
Dialysis System Slide-A-Lyzer Dialysis Cassettes (10K MWCO) or similar
UV Light Source UV lamp with peak output at 365 nm (e.g., Hönle LED Spot W)[13]
Reaction Vessel (UV) Quartz cuvette or microplate
Analysis Equipment SDS-PAGE system, Western blot apparatus, Mass Spectrometer
Step-by-Step Workflow

Experimental_Workflow start Start: Purified Ribosomes dark_rxn Step 1: Dark Reaction Add APB to ribosomes. Incubate at 37°C in the dark. start->dark_rxn quench Step 2: Quench Reaction Add excess thiol reagent (e.g., 2-Mercaptoethanol). dark_rxn->quench dialysis Step 3: Remove Excess Reagent Dialyze against reaction buffer overnight at 4°C. quench->dialysis uv_rxn Step 4: Photo-activation Transfer to quartz cuvette. Irradiate with UV light (365 nm) on ice. dialysis->uv_rxn analysis Step 5: Analysis of Products uv_rxn->analysis sds_page SDS-PAGE / Western Blot (Visualize high MW bands) analysis->sds_page Qualitative mass_spec LC-MS/MS (Identify crosslinked peptides) analysis->mass_spec Quantitative end End: Data Interpretation sds_page->end mass_spec->end

Figure 2: High-level experimental workflow for APB crosslinking of ribosomes.

Phase 1: The "Dark" Reaction - Alkylation

  • Prepare Ribosomes: Resuspend purified ribosomes in the Reaction Buffer to a final concentration of 5-10 µM. Ensure all steps are performed at 4°C unless otherwise noted.

  • Prepare APB Stock: Immediately before use, dissolve APB in anhydrous DMF or DMSO to create a 10-50 mM stock solution. Causality: APB is light-sensitive and hydrolyzes in aqueous solutions; a fresh stock in an anhydrous solvent is critical for reactivity.

  • Initiate Reaction: Add the APB stock solution to the ribosome sample to achieve a final concentration of 100-500 µM (a 20-50 fold molar excess). Mix gently and incubate for 60-90 minutes at 37°C in complete darkness. Causality: Incubation at 37°C increases the rate of the alkylation reaction. Darkness is essential to prevent premature activation of the aryl azide.

  • Quench Reaction: Stop the alkylation by adding a quenching reagent, such as 2-mercaptoethanol, to a final concentration of 20-50 mM. Incubate for 15 minutes at 37°C. Causality: The excess thiol reagent will react with and neutralize any unreacted APB, preventing non-specific alkylation in subsequent steps.

Phase 2: Purification and Photo-activation

  • Remove Excess Reagents: Transfer the quenched reaction mixture to a dialysis cassette (10K MWCO). Dialyze against 1 liter of Reaction Buffer at 4°C for at least 4 hours, with two buffer changes. This step is crucial to remove the quenching reagent and unreacted APB.

  • Prepare for Irradiation: After dialysis, transfer the ribosome sample to a pre-chilled quartz cuvette and place it on ice. Causality: Quartz is transparent to UV light, and keeping the sample on ice minimizes heat-induced damage during irradiation.

  • Photo-activation: Irradiate the sample with a 365 nm UV lamp for 5-15 minutes.[13] The optimal time and distance from the lamp must be determined empirically. Causality: This high-energy light provides the activation energy to convert the aryl azide into the reactive nitrene, which rapidly inserts into proximal bonds to form the crosslink.

Phase 3: Analysis of Crosslinked Products

  • Denaturation & Visualization: Denature the crosslinked sample by adding SDS-PAGE loading buffer and boiling. Analyze the products on a polyacrylamide gel. New, higher molecular weight bands compared to a non-crosslinked control indicate successful crosslinking.

  • Identification by Mass Spectrometry: For precise identification of crosslinked proteins and peptides, the high molecular weight bands can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14] Specialized software is then used to identify the crosslinked peptide pairs.[3][15]

Essential Controls & Data Interpretation

A self-validating protocol requires rigorous controls to ensure the observed crosslinks are meaningful.

ControlPurposeExpected Outcome
No Crosslinker (-APB) To show that any high MW bands are not due to native aggregation.No new high MW bands should appear on the gel.
No UV Light (-UV) To confirm that the second crosslinking step is light-dependent and not due to residual alkylation.No new high MW bands should appear compared to the -APB control.
UV Only (No APB) To ensure that UV irradiation itself does not cause protein crosslinking.No new high MW bands should appear.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low/No Crosslinking Yield 1. Inactive APB reagent.2. Insufficient UV exposure.3. Quenching reagent not fully removed.1. Prepare fresh APB stock solution immediately before use.2. Increase UV irradiation time or decrease distance to lamp.3. Ensure thorough dialysis with multiple buffer changes.
Excessive Aggregation 1. APB concentration is too high.2. Over-irradiation with UV light.1. Perform a titration to find the optimal APB concentration.2. Reduce UV exposure time or intensity.
Non-specific Crosslinking 1. Incomplete quenching of the dark reaction.2. Contaminating proteins in the sample.1. Increase concentration of quenching reagent or incubation time.2. Use higher purity ribosomes for the experiment.

Safety and Handling Precautions

This compound and its solvents require careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[16] Work in a well-ventilated area or a chemical fume hood.[17]

  • Chemical Hazards: APB is a flammable solid and can cause skin and eye irritation.[18] Avoid all personal contact, including inhalation of dust.[19] DMF and DMSO are skin-penetrating solvents.

  • Storage: Store APB tightly sealed, protected from light, and in a cool, dry place (recommended 2-8°C).[16][20]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not let the product enter drains.[16]

References

  • Synthesis and applications of heterobifunctional photocleavable cross-linking reagents. (n.d.). National Center for Biotechnology Information.
  • Interpretation of anomalously long crosslinks in ribosome crosslinking reveals the ribosome interaction in stationary phase E. coli. (2022). National Center for Biotechnology Information.
  • Mimicked synthetic ribosomal protein complex for benchmarking crosslinking mass spectrometry workflows. (2021). ResearchGate.
  • Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target D. (1991). Proceedings of the National Academy of Sciences.
  • Heterobifunctional Crosslinkers - Creative Biolabs. (n.d.).
  • Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. (2010). National Center for Biotechnology Information.
  • Developing crosslinking mass spectrometry. (2022). YouTube.
  • HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. (n.d.). Cyanagen.
  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (2011). National Center for Biotechnology Information.
  • Cross-Linking Mass Spectrometry Data Analysis. (2019). ResearchGate.
  • P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. (1995). PubMed.
  • P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. (1975). PubMed.
  • A General Procedure for Protein Photo-Cross-Linking Using a Cleavable Photo-Cross-Linker. (2019). ResearchGate.
  • Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. (2019). YouTube.
  • This compound. (n.d.). PubChem.
  • Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). National Center for Biotechnology Information.
  • Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. (2013). National Center for Biotechnology Information.
  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (2019). National Center for Biotechnology Information.

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Application Note: Site-Specific Covalent Labeling of 4-Thiouridine-Containing RNA with 4-Azidophenacyl Bromide for Downstream Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the site-specific labeling of RNA containing 4-thiouridine (s⁴U) with the hetero-bifunctional reagent, 4-azidophenacyl bromide (AzPBr). The incorporation of s⁴U into RNA transcripts, either through in vitro transcription or metabolic labeling, introduces a uniquely reactive thiol group that can be specifically targeted.[1][2] Subsequent alkylation with AzPBr covalently attaches a versatile azide handle. This azide moiety serves as a bioorthogonal functional group for downstream applications, most notably copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][] This two-step strategy enables the precise conjugation of reporter molecules such as fluorophores, biotin, or affinity tags, facilitating advanced studies in RNA localization, structure, and interactions. We present the core chemical principles, detailed, field-tested protocols for labeling and purification, and validation methodologies.

Introduction: The Power of Dual-Function Labeling

The study of RNA has moved beyond its primary sequence to encompass its complex three-dimensional structures, cellular dynamics, and intricate interactions with proteins and other nucleic acids. To probe these functions, the ability to covalently attach specific molecular reporters to RNA is paramount. 4-thiouridine (s⁴U) is a photoactivatable ribonucleoside analog that can be readily incorporated into RNA transcripts by RNA polymerases during in vitro transcription or taken up by cells and integrated into nascent RNA.[1][2][5]

The sulfur atom at the C4 position of the uracil base makes s⁴U an excellent target for selective chemical modification. This compound (AzPBr) is a hetero-bifunctional cross-linking reagent perfectly suited for this purpose.[6] It possesses two key functionalities:

  • An α-bromoketone , which is a reactive electrophile that specifically and efficiently alkylates the soft nucleophilic thiol group of s⁴U.

  • An azide group (N₃) , which is a stable, bioorthogonal handle. The azide is largely inert to biological macromolecules but can be specifically reacted with alkyne-containing molecules via click chemistry.[][7]

This methodology transforms a site-specifically incorporated s⁴U nucleoside into a versatile chemical hub, enabling a broad range of subsequent analytical applications.

Principle of the Method: Thiol-Specific S-Alkylation

The core of the labeling strategy is the nucleophilic substitution (Sₙ2) reaction between the thiol group of 4-thiouridine and the α-bromo carbon of this compound.[8][9][10]

Mechanism:

  • Deprotonation: The reaction is typically performed under slightly alkaline conditions (pH 7.5-8.5). At this pH, a fraction of the thiol group (-SH) on s⁴U is deprotonated to form the more nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bearing the bromine atom on the AzPBr molecule.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether bond, covalently linking the azidophenacyl group to the s⁴U base.

The reaction is highly specific for the soft thiol nucleophile of s⁴U over other potential nucleophiles in RNA (e.g., hydroxyl groups or ring nitrogens) under controlled pH conditions. The characteristic UV absorbance of s⁴U at ~330-340 nm is lost upon successful alkylation, providing a convenient method for monitoring the reaction's progress.[8][9]

Caption: Chemical reaction scheme for labeling 4-thiouridine with this compound.

Materials and Reagents

Reagent/MaterialSpecifications
s⁴U-containing RNAPurified, concentration-verified
This compound (AzPBr)≥98% purity, store at 2-8°C, protected from light[11]
Dimethyl sulfoxide (DMSO)Anhydrous, molecular biology grade
Reaction Buffer50-100 mM Sodium Phosphate or HEPES, pH 8.0-8.5
Quenching ReagentDithiothreitol (DTT) or β-mercaptoethanol
Purification SystemEthanol, 3 M Sodium Acetate (pH 5.2), RNase-free water, spin columns (e.g., G-25), or HPLC system
Analytical EquipmentUV-Vis Spectrophotometer, Mass Spectrometer (optional)

Experimental Protocols

Protocol 1: Labeling of s⁴U-RNA with this compound

This protocol is optimized for a standard labeling reaction. It is crucial to perform a pilot experiment to determine the optimal molar excess of AzPBr for your specific RNA.

Preparation:

  • AzPBr Stock Solution: Prepare a fresh 100 mM stock solution of AzPBr in anhydrous DMSO.

    • Scientist's Note: AzPBr is light-sensitive and moisture-sensitive. Prepare the solution immediately before use and keep it in the dark. DMSO is used to ensure the solubility of the hydrophobic AzPBr.[8][9]

  • RNA Sample: Resuspend the purified s⁴U-containing RNA in RNase-free reaction buffer (e.g., 50 mM Sodium Phosphate, pH 8.0) to a final concentration of 10-50 µM.

    • Expertise Insight: Maintaining a slightly alkaline pH is critical for deprotonating the thiol group to the more reactive thiolate, but pH values above 9.0 should be avoided to minimize the risk of RNA hydrolysis.

Reaction Steps:

  • Set up the labeling reaction in a microcentrifuge tube. For a 50 µL final volume:

    • s⁴U-RNA (from stock): X µL (to final conc. of 10-50 µM)

    • Reaction Buffer (pH 8.0): Y µL

    • RNase-free Water: Z µL

    • 100 mM AzPBr in DMSO: 2.5 µL (for a final concentration of 5 mM)

    • Causality Check: A 100- to 250-fold molar excess of AzPBr over s⁴U is a good starting point. This drives the reaction to completion. The final DMSO concentration should be kept below 50% to maintain RNA integrity.[8]

  • Mix gently by pipetting. Incubate the reaction at 37-50°C for 30-90 minutes in the dark.

    • Optimization Tip: The optimal temperature and time may vary. A higher temperature can speed up the reaction but may also increase the risk of RNA degradation. 50°C for 15-30 minutes is a common condition used for similar thiol alkylations.[8][9]

  • Quench the reaction by adding DTT to a final concentration of 50-100 mM. The excess thiol from DTT will react with any remaining AzPBr. Incubate for an additional 15 minutes at room temperature.

Protocol 2: Purification of Azide-Labeled RNA

It is essential to remove unreacted AzPBr and the quenching agent, as they can interfere with downstream applications.

Method A: Ethanol Precipitation (for larger RNA amounts)

  • To the 50 µL quenched reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).

  • Add 150 µL (3 volumes) of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.[12]

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified azide-labeled RNA in the desired volume of RNase-free water or buffer.

Method B: Spin Column Chromatography (Recommended)

  • Use a size-exclusion chromatography spin column (e.g., G-25 or equivalent) suitable for RNA purification.

  • Equilibrate the column according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Centrifuge to elute the purified, labeled RNA. The larger RNA will pass through, while the smaller molecules (AzPBr, DTT) are retained in the column matrix. This method is fast and provides excellent recovery for smaller RNA volumes.[13]

Protocol 3: Validation of Labeling

1. UV-Vis Spectrophotometry (Qualitative and Quantitative):

  • Measure the UV absorbance spectrum of the RNA sample before and after the labeling reaction (post-purification).

  • Expected Result: Successful alkylation of s⁴U results in the disappearance of its characteristic absorbance peak around 330-340 nm and a shift of the main peak to ~297 nm.[8][9] The ratio of A260/A330 can be used to estimate labeling efficiency. A high ratio post-reaction indicates near-complete labeling.

2. Mass Spectrometry (Definitive Confirmation):

  • For definitive validation, analyze the purified RNA via LC-MS.

  • Expected Result: The mass of the labeled RNA will increase by the mass of the azidophenacyl group (C₈H₆N₃O), which is approximately 172.05 Da, for each incorporated s⁴U.

Experimental Workflow and Downstream Applications

The azide handle installed on the RNA is now ready for a variety of downstream conjugation reactions using click chemistry.

Caption: Workflow for labeling s⁴U-RNA with AzPBr and subsequent functionalization.

Click Chemistry:

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient reaction between the azide-labeled RNA and an alkyne-modified reporter molecule (e.g., alkyne-fluorophore). It requires a Cu(I) catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[3][14]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For applications in living systems or where copper is undesirable, SPAAC is the method of choice. It uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without a metal catalyst.[]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive AzPBr (hydrolyzed).- Incorrect pH (thiol not deprotonated).- Insufficient molar excess of AzPBr.- Oxidation of s⁴U thiol group.- Use fresh, high-purity AzPBr. Prepare stock solution in anhydrous DMSO just before use.- Verify the pH of your reaction buffer is between 7.5-8.5.- Perform a titration to find the optimal molar excess.- Degas buffers before use. Consider adding a small amount of a reducing agent like TCEP (pre-reaction).
RNA Degradation - High temperature or prolonged incubation.- High pH.- RNase contamination.- Reduce incubation time/temperature. Perform a time-course experiment.- Ensure pH does not exceed 8.5.- Use RNase-free reagents and barrier tips.
Difficulty Purifying RNA - Poor precipitation.- Incorrect spin column choice.- Ensure correct salt and ethanol concentrations. Add glycogen as a co-precipitant.- Use a column with the appropriate molecular weight cutoff for your RNA.

References

  • Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns. (2013).
  • Nanopore detection of modified RNA and DNA with nucleic acid catalyst-free click chemistry. (n.d.). ChemRxiv. [Link]
  • Native purification and labeling of RNA for single molecule fluorescence studies. (2015). Methods. [Link]
  • Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns. (2013).
  • Detection and quantification of 4sU incorporation into RNA. (n.d.).
  • Purification of radiolabeled RNA products using denaturing gel electrophoresis. (2013). Methods in Molecular Biology. [Link]
  • New strategy for the synthesis of chemically modified RNA constructs exemplified by hairpin and hammerhead ribozymes. (2009). Nucleic Acids Research. [Link]
  • Native purification and labeling of RNA for single molecule fluorescence studies. (2015). Methods. [Link]
  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). RSC Chemical Biology. [Link]
  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). RSC Chemical Biology. [Link]
  • Chemical Methods of DNA and RNA Fluorescent Labeling. (2001). Nucleic Acids Research. [Link]
  • Thiol-linked alkylation of RNA to assess expression dynamics. (2017).
  • Thiol-linked alkylation for the metabolic sequencing of RNA. (2017). bioRxiv. [Link]
  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). RSC Chemical Biology. [Link]
  • Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. (2016). Methods in Molecular Biology. [Link]
  • Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. (2013). Journal of Visualized Experiments. [Link]
  • 4-thiouridine-derivatization by thiol-linked alkylation. (n.d.).
  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. (2022). RSC Chemical Biology. [Link]
  • 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. (2014). RNA Biology. [Link]
  • Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. (2013). Genome Research. [Link]
  • High-Resolution Gene Expression Profiling of RNA Synthesis, Processing, and Decay by Metabolic Labeling of Newly Transcribed RNA Using 4-Thiouridine. (2013).
  • The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. (2021). PLoS One. [Link]
  • Site-Specific Profiling of 4-Thiouridine Across Transfer RNA Genes in Escherichia coli. (2022). ACS Omega. [Link]
  • 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. (2014). RNA Biology. [Link]
  • Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine. (2016). eScholarship, University of California. [Link]
  • This compound, (carbonyl-14C)-. (n.d.). PubChem. [Link]
  • This compound. (n.d.). PubChem. [Link]

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Application Note: Mapping Peptide Proximity with 4-Azidophenacyl Bromide Photo-Crosslinking and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interactions (PPIs) within their native cellular context.[1][2][3] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that are invaluable for structural modeling.[4] This application note provides a detailed guide to using 4-Azidophenacyl bromide (APB), a hetero-bifunctional photo-activatable crosslinker, for capturing transient and stable interactions for subsequent analysis by high-resolution mass spectrometry.

APB offers a distinct two-step crosslinking chemistry.[5] The phenacyl bromide moiety provides specificity by reacting with nucleophilic amino acid side chains, while the photo-activatable azido group allows for temporal control, initiating the second crosslinking step upon UV irradiation.[5][6][7] This "plant-and-cast" strategy is particularly advantageous for trapping interactions in dynamic systems.[8] We will detail the chemical principles, experimental design considerations, step-by-step protocols, and the data analysis workflow required for successful APB-based XL-MS experiments.

Chemical Principles of APB Crosslinking

This compound is a hetero-bifunctional reagent designed for a sequential, two-stage crosslinking reaction.

  • Stage 1: Nucleophilic Alkylation. The α-bromo ketone of the phenacyl bromide group is an electrophile that reacts with nucleophilic side chains of amino acids.[5] While it can react with several residues, it shows a preference for cysteine, with reactivity also observed for histidine, aspartate, glutamate, lysine, serine, and threonine.[9][10][11] This initial reaction covalently "plants" the crosslinker onto a specific site on a peptide or protein.

  • Stage 2: Photo-activated Crosslinking. The second stage is initiated by UV light (typically ~300-360 nm). Upon irradiation, the inert azido group (-N₃) is converted into a highly reactive nitrene intermediate.[5] This nitrene can then non-selectively insert into any nearby C-H, N-H, or O-H bond, effectively "casting" a covalent link to a spatially proximal amino acid on an interacting peptide or a different region of the same peptide.[6][12]

This two-step process provides a significant advantage: the initial, more specific reaction can be carried out to completion in the dark, followed by UV activation to capture a snapshot of interactions at a precise moment.[6]

cluster_0 Stage 1: Nucleophilic Alkylation (in dark) cluster_1 Stage 2: Photo-activation (UV Light) APB This compound (APB) APB_Peptide1 APB-Peptide 1 Intermediate APB->APB_Peptide1 Reacts with nucleophilic side chain (e.g., Cys) Peptide1 Peptide 1 (with Cys/His/Asp etc.) Peptide1->APB_Peptide1 Nitrene Reactive Nitrene Intermediate APB_Peptide1->Nitrene UV Irradiation (λ ≈ 300-360 nm) Crosslinked_Peptides Covalently Crosslinked Peptides Nitrene->Crosslinked_Peptides Inserts into C-H, N-H, O-H bond Peptide2 Proximal Peptide 2 (any residue) Peptide2->Crosslinked_Peptides

Caption: Reaction mechanism of this compound (APB).

Experimental Design and Considerations

Careful planning is crucial for a successful XL-MS experiment. The low abundance of crosslinked peptides necessitates optimization to ensure their detection.[13]

ParameterRecommendationRationale & Key Considerations
Protein Purity & Concentration High purity (>95%); Concentration: 1-20 µMHigh purity is essential to minimize background and non-specific interactions.[14] The optimal concentration is a balance between promoting intermolecular crosslinks and preventing non-specific aggregation.[13]
Buffer Composition Non-nucleophilic buffers (e.g., HEPES, PBS) at pH 7-8.5.Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the phenacyl bromide moiety, quenching the reaction.[14]
APB:Protein Molar Ratio Empirically determine; start with 20:1 to 500:1.Insufficient crosslinker leads to low yield. Excess crosslinker can cause extensive modification, protein aggregation, and structural distortion.[13] Titration is recommended.
Stage 1 Incubation 30-60 minutes at room temperature in the dark.Allows for the specific alkylation reaction to proceed. Protect from light to prevent premature activation of the azido group.
UV Irradiation 5-15 minutes on ice using a 300-360 nm UV lamp.Perform on ice to minimize sample heating. The duration should be optimized to maximize crosslinking while minimizing potential UV-induced protein damage.
Quenching Add a scavenger (e.g., 50 mM DTT or Ammonium Bicarbonate).Quenches any unreacted phenacyl bromide and reactive nitrene species to stop the reaction.[4]

Protocols

Protocol 1: APB Crosslinking of Peptides/Proteins

This protocol describes the fundamental steps for crosslinking a purified protein or peptide sample.

  • Sample Preparation: Dissolve the purified protein/peptide sample in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8) to a final concentration of 1-10 µM.[14]

  • Crosslinker Preparation: Prepare a fresh 10-50 mM stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Stage 1 Reaction (Alkylation): Add the APB stock solution to the protein sample to achieve the desired molar excess. Mix gently and incubate for 45 minutes at room temperature in complete darkness.

  • UV Activation: Place the reaction tube on ice in an open container. Irradiate the sample with a UV lamp (e.g., 350 nm) for 10 minutes. Ensure consistent distance from the lamp.

  • Quenching: Terminate the reaction by adding a quenching reagent. For example, add DTT to a final concentration of 50 mM and incubate for 15 minutes.

  • Verification (Optional but Recommended): Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful crosslinking will show higher molecular weight bands corresponding to crosslinked species. Compare with a non-irradiated control.

Protocol 2: Sample Preparation for Mass Spectrometry

Following the crosslinking reaction, the sample must be prepared for LC-MS/MS analysis.

  • Denaturation, Reduction, and Alkylation:

    • Add Urea to the crosslinked sample to a final concentration of 8 M to denature the proteins.[8]

    • Add Dithiothreitol (DTT) to 10 mM and incubate at 37°C for 45 minutes to reduce disulfide bonds.[8]

    • Add Iodoacetamide (IAA) to 40 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.[8]

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.

    • Add a protease, typically Trypsin, at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.[13]

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often low in abundance.[13] Size Exclusion Chromatography (SEC) can be used to enrich for the larger, crosslinked species, separating them from the bulk of smaller, linear peptides.[2][4][15]

  • Desalting:

    • Acidify the peptide digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using C18 StageTips or equivalent solid-phase extraction methods to remove salts and detergents that interfere with mass spectrometry.

  • Final Preparation: Dry the desalted peptides in a vacuum centrifuge and reconstitute in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis Workflow

The analysis of crosslinked peptides is more complex than standard proteomics due to the convoluted fragmentation spectra and the large search space.[2]

cluster_workflow XL-MS Workflow start Crosslinked Protein Sample digestion Proteolytic Digestion start->digestion enrichment Enrichment (SEC) (Optional) digestion->enrichment lcms LC-MS/MS Analysis (High-Res Orbitrap/Q-TOF) enrichment->lcms search Database Search (e.g., MeroX, pLink, XlinkX) lcms->search validation Crosslink Validation (FDR Control, Manual Inspection) search->validation end Structural Insights validation->end

Sources

Troubleshooting & Optimization

How to improve the efficiency of 4-Azidophenacyl bromide crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Azidophenacyl bromide (APB) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of using APB and improve the efficiency and reliability of your crosslinking experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your APB crosslinking workflow in a question-and-answer format.

Issue 1: Low or No Crosslinking Yield

Question: I am observing very faint or no bands corresponding to my crosslinked product on my gel/blot. What are the likely causes and how can I fix this?

Answer: Low crosslinking yield is a common issue that can stem from several factors, from reagent integrity to reaction conditions. Let's break down the potential causes and solutions.

  • Suboptimal pH for the Alkylation Reaction: The first step of APB crosslinking involves the reaction of the α-bromoketone group with nucleophilic residues on your target protein, primarily cysteine and histidine. This reaction is highly pH-dependent.

    • The "Why": The reactivity of the thiol group of cysteine, a primary target, is significantly higher in its deprotonated (thiolate) form. The pKa of cysteine's thiol group is typically around 8.3. Running the reaction at a pH close to or slightly below this pKa can lead to a sluggish reaction.

    • The Solution: We recommend a reaction buffer with a pH between 7.5 and 8.5. It is crucial to avoid buffers with primary amines, such as Tris, as they can compete with the target protein for reaction with the APB. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.

  • Inefficient Photolysis of the Aryl Azide: The second step is the UV-induced conversion of the aryl azide to a highly reactive nitrene, which then forms a covalent bond with nearby molecules. Inefficient photolysis will directly result in low crosslinking yields.

    • The "Why": The efficiency of nitrene formation is dependent on both the wavelength and the intensity of the UV light source. Aryl azides are most efficiently activated by UV light in the range of 254-270 nm.

    • The Solution: Ensure your UV lamp is emitting at the correct wavelength and has sufficient power. The distance between the lamp and your sample is also critical; decreasing the distance can increase the light intensity. We recommend a calibrated UV crosslinker for reproducible results.

  • Presence of Nucleophiles in the Buffer: Components in your buffer can compete with your target protein for reaction with APB.

    • The "Why": The α-bromoketone group of APB is susceptible to nucleophilic attack. Common buffer components like dithiothreitol (DTT) or β-mercaptoethanol, often used to maintain a reducing environment, will readily react with APB and quench the crosslinking reaction.

    • The Solution: Ensure that your protein sample is free of such nucleophiles before adding APB. This can be achieved by dialysis or using a desalting column.

Issue 2: High Levels of Non-Specific Crosslinking

Question: My results show a significant amount of smearing or high molecular weight aggregates, suggesting non-specific crosslinking. How can I improve the specificity of the reaction?

Answer: Non-specific crosslinking can obscure your desired results and make data interpretation difficult. Here are key strategies to enhance specificity.

  • Optimize APB Concentration: Using an excessive concentration of APB is a common cause of non-specific crosslinking.

    • The "Why": At high concentrations, APB molecules can react with multiple proteins, leading to the formation of large aggregates.

    • The Solution: We recommend performing a titration experiment to determine the optimal molar ratio of APB to your target protein. Start with a 10:1 molar excess of APB and titrate down to find the lowest concentration that gives a satisfactory yield of your specific crosslinked product.

Molar Ratio (APB:Protein)ObservationRecommendation
50:1High aggregation, significant smearingToo high, reduce concentration
20:1Some aggregation, good yieldPotentially useful, but can be optimized
10:1Clear target band, minimal aggregationGood starting point for optimization
5:1Lower yield, very clean backgroundConsider if high specificity is critical
  • Incorporate a Quenching Step: Unreacted APB after the initial alkylation step can lead to non-specific reactions during photolysis.

    • The "Why": Any free APB in the solution during UV activation will form a reactive nitrene that can non-specifically insert into any nearby molecule, including buffer components and other proteins.

    • The Solution: After the initial incubation of your protein with APB, add a quenching reagent to react with the excess, unreacted α-bromoketone groups. A small molecule thiol, such as DTT or cysteine, can be added to a final concentration of 10-20 mM to quench the reaction before proceeding to the UV activation step.

  • Control UV Exposure Time: Over-exposure to UV light can promote non-specific reactions.

    • The "Why": Prolonged UV exposure can lead to photodamage of proteins and increase the likelihood of random collisions and crosslinking events.

    • The Solution: Optimize the UV irradiation time. Start with a short exposure (e.g., 5 minutes) and gradually increase it. The goal is to find the shortest time that provides a good yield of the specific crosslinked product.

APB Crosslinking Workflow Diagram

APB_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Quenching (Optional but Recommended) cluster_step3 Step 3: Photoactivation cluster_step4 Step 4: Analysis Protein Target Protein (with Cys/His) Mix Mix and Incubate (pH 7.5-8.5) Protein->Mix APB 4-Azidophenacyl bromide (APB) APB->Mix Alkylated_Protein Alkylated Protein Mix->Alkylated_Protein Quencher Add Quencher (e.g., DTT) Alkylated_Protein->Quencher Quenched_Mix Quenched Reaction Quencher->Quenched_Mix UV UV Irradiation (254-270 nm) Quenched_Mix->UV Crosslinked_Product Covalently Crosslinked Product UV->Crosslinked_Product Analysis SDS-PAGE / Western Blot Mass Spectrometry Crosslinked_Product->Analysis

Caption: A recommended workflow for efficient and specific APB crosslinking.

Frequently Asked Questions (FAQs)

1. What are the primary targets of the α-bromoketone group of APB?

The α-bromoketone moiety of APB is an alkylating agent that primarily reacts with nucleophilic side chains of amino acids. The most reactive target is the thiol group of cysteine residues. Other potential targets, though less reactive, include the imidazole ring of histidine and the thioether of methionine.

2. Can I use Tris buffer for my APB crosslinking experiment?

We strongly advise against using Tris (tris(hydroxymethyl)aminomethane) buffer. The primary amine in Tris is nucleophilic and will compete with your target protein for reaction with the α-bromoketone group of APB, thereby reducing your crosslinking efficiency. We recommend using non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.

3. How should I prepare and store my this compound?

APB is light-sensitive and should be stored in the dark at -20°C. For use, we recommend preparing a fresh stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

4. What is the mechanism of the photo-activation step?

Upon exposure to UV light (typically 254-270 nm), the aryl azide group of APB undergoes photolysis, losing a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived nitrene intermediate. This nitrene can then non-specifically insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent crosslink.

Chemical Mechanism of APB Photoactivation

APB_Mechanism cluster_photoactivation Photoactivation of Aryl Azide cluster_insertion Nitrene Insertion ArylAzide R-N₃ (Aryl Azide) Nitrene R-N: (Nitrene Intermediate) ArylAzide->Nitrene + N₂ Crosslink R-NH-R' (Covalent Crosslink) Nitrene->Crosslink N2 N₂ UV hν (UV Light) Target R'-H (Nearby Molecule)

Caption: The two-stage process of APB photoactivation and covalent bond formation.

5. How can I confirm that my crosslinking has been successful?

The most common method for confirming successful crosslinking is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A successful crosslink will result in a new band on the gel with a higher molecular weight, corresponding to the combined mass of the crosslinked molecules. This can be visualized by Coomassie staining or, for higher sensitivity and specificity, by Western blotting using an antibody against one of the target proteins. For more detailed characterization of the crosslinking site, mass spectrometry is the method of choice.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
  • Pinzauti, F., et al. (2020). Photo-crosslinking strategies for structural investigation of protein-protein interactions. Molecules, 25(18), 4238. [Link]

Technical Support Center: Troubleshooting 4-Azidophenacyl Bromide Labeling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Azidophenacyl bromide (APB) labeling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and achieve optimal results in your experiments. This guide is structured as a series of frequently asked questions that address specific issues you might encounter, explaining the causality behind each experimental choice to ensure your protocols are self-validating.

Frequently Asked Questions (FAQs)
Q1: My labeling yield is consistently low or zero. How do I know if my this compound (APB) reagent is still active?

A: This is the most critical first step in troubleshooting. This compound is sensitive to light, temperature, and moisture, which can lead to its degradation.[1]

  • Cause of Inactivity: The primary cause of reagent failure is hydrolysis of the α-bromo ketone moiety, rendering it unable to react with nucleophiles on your target molecule. Improper storage is the most common reason for this.

  • Recommended Storage: APB should be stored desiccated at 2-8°C, protected from light.[2] For long-term storage, keeping it at -20°C is advisable. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • How to Check for Degradation: While a definitive activity check requires advanced analytical methods, you can perform a simple functional test. A common method is to react a small aliquot of your APB stock with a thiol-containing small molecule like dithiothreitol (DTT) or β-mercaptoethanol (BME) and monitor the reaction by TLC or LC-MS. A successful reaction indicates your APB is likely active.

Q2: What are the optimal reaction conditions for labeling my protein with APB? I'm unsure about the buffer, pH, and molar ratio.

A: Optimizing reaction conditions is paramount for efficient labeling. Like any chemical reaction, labeling is subject to variables like pH, reactant concentrations, time, and temperature.[3]

  • Reaction Mechanism: APB is a photoactive, heterobifunctional cross-linking reagent.[4] The initial reaction involves the α-bromo ketone group, which covalently attaches to a nucleophilic site on the target molecule, typically a cysteine residue, via an SN2 reaction.[5][6] The azide group can be used in subsequent "click chemistry" reactions or converted to a reactive nitrene upon UV irradiation for non-specific cross-linking.[4][7]

  • Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide), as they will compete with your target molecule for reaction with APB.[3] Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 7.0 and 8.0 are excellent starting points.[3][4]

  • pH Optimization: The reaction of APB with sulfhydryl groups is pH-dependent. The target cysteine residue must be in its deprotonated, nucleophilic thiolate form (R-S⁻) to react efficiently. The pKa of a typical cysteine thiol is ~8.3. Running the reaction at a pH of 7.0-8.0 provides a good balance between having a sufficient concentration of the reactive thiolate and maintaining protein stability and minimizing APB hydrolysis.[4]

  • Molar Ratio and Concentration: There is no universal molar ratio; it must be empirically determined for each protein.

    • Starting Point: Begin with molar coupling ratios of APB to protein in the range of 10:1 to 40:1.[3]

    • Optimization: Perform a titration experiment by setting up several small-scale reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal balance between labeling efficiency and protein integrity. Over-labeling can lead to protein precipitation or loss of function.

A summary of recommended starting conditions is provided below.

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.0Balances cysteine thiolate formation with reagent/protein stability. Avoids high pH which accelerates hydrolysis.
Buffer System Phosphate (PBS), HEPESMust be free of extraneous nucleophiles like Tris, glycine, or sodium azide.[3]
Molar Ratio (APB:Protein) 10:1 to 40:1Highly protein-dependent. Must be optimized to maximize labeling and minimize aggregation/inactivation.[3]
Temperature 18 - 25°C (Room Temp)A good starting point. Lower temperatures (4°C) can be used to slow hydrolysis and improve protein stability, but will require longer reaction times.
Reaction Time 2 hoursAn initial guideline. Optimization may require shorter (e.g., 30 min) or longer (e.g., overnight at 4°C) incubation.
Light Conditions In the darkThe azide group is light-sensitive. Protect the reaction from light by wrapping the tube in foil or placing it in a drawer.[6]
Q3: I suspect my protein is the problem. What protein-specific factors could lead to low labeling yield?

A: This is a common and important consideration. The properties of your target protein are just as critical as the reaction chemistry.

  • Cysteine Accessibility: APB has a preference for cysteine residues.[8] If your protein has no cysteines, or if the existing cysteines are buried within the protein's core or are part of disulfide bonds, they will not be available for labeling.

    • Troubleshooting: You can try partially denaturing the protein with mild chaotropic agents (e.g., 0.1-1 M urea) to expose buried residues, but this risks compromising protein function. If cysteines are in disulfide bonds, a pre-reduction step with a reagent like DTT is necessary. Crucially, the DTT must be completely removed before adding APB , as it will quench the labeling reaction. Desalting columns (e.g., Sephadex G-25) are effective for this.[3]

  • Off-Target Labeling: While APB shows a preference for the highly nucleophilic thiol group of cysteine, it can also react with other nucleophilic amino acid side chains (e.g., histidine, lysine, methionine), especially at higher pH or with high molar excesses of the reagent. This can lead to a heterogeneous product mixture.[8] One study noted that APB can result in significant modification of proteins that lack cysteine residues.[8]

  • Protein Precipitation: During the reaction, you might observe your protein precipitating out of solution. This can be caused by the organic solvent (e.g., DMF or DMSO) used to dissolve the APB, or by the modification itself altering the protein's solubility.

    • Solution: Minimize the volume of organic solvent added to the reaction (typically <5% v/v). If precipitation persists, consider screening different buffers or adding solubility-enhancing excipients like arginine or glycerol.

Below is a workflow to diagnose and address low labeling yields.

G start Low Labeling Yield reagent_check Is APB Reagent Active? start->reagent_check conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes replace_reagent Replace APB Reagent & Store Properly reagent_check->replace_reagent No protein_check Is the Protein Suitable? conditions_check->protein_check Yes optimize_conditions Optimize pH, Buffer, Molar Ratio, Time conditions_check->optimize_conditions No purification_check Is Purification Effective? protein_check->purification_check Yes address_protein_issue Check Cys Accessibility Reduce Disulfides Consider Protein Engineering protein_check->address_protein_issue No success Successful Labeling purification_check->success Yes optimize_purification Improve Removal of Unreacted APB (e.g., SEC, Dialysis) purification_check->optimize_purification No

Fig 1. A troubleshooting decision tree for low-yield APB reactions.
Q4: How do I remove unreacted this compound after the reaction, and how can I confirm my protein is labeled?

A: Post-reaction cleanup and subsequent analysis are essential for obtaining a pure conjugate and verifying the success of your experiment.

  • Purification: The most common and effective method for removing small molecules like unreacted APB from a much larger protein is size-exclusion chromatography (SEC).[3] Pre-packed desalting columns (e.g., PD-10, Sephadex G-25) are ideal for this purpose. Dialysis is another option, though it is significantly slower.

  • Confirmation and Quantification: You need to confirm that the label is attached to your protein.

    • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF analysis of your purified protein will show an increase in mass corresponding to the molecular weight of the attached APB moiety (219.05 Da, as C₈H₆N₃OBr - HBr).

    • UV-Vis Spectroscopy: You can estimate the degree of labeling if the APB molecule has a distinct absorbance peak that doesn't overlap significantly with your protein's absorbance at 280 nm.

    • Click Reaction: A functional check is to perform a subsequent click reaction (e.g., with a DBCO-functionalized fluorescent dye) on the azide group of the purified, APB-labeled protein.[9] A successful fluorescent signal, confirmed by SDS-PAGE with in-gel fluorescence scanning, provides strong evidence of successful labeling.

The general experimental workflow is illustrated below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification cluster_analysis Analysis protein_prep Prepare Protein (Reduce/Desalt if needed) mix Combine Protein & APB in Nucleophile-Free Buffer (pH 7-8, Dark, RT) protein_prep->mix reagent_prep Prepare APB Stock (in Anhydrous DMSO/DMF) reagent_prep->mix sec Purify via SEC (e.g., G-25 Column) to Remove Free APB mix->sec ms Confirm Labeling (Mass Spectrometry) sec->ms quant Quantify Efficiency (Spectroscopy/Click Assay) ms->quant

Fig 2. Standard workflow for APB labeling experiments.
References
  • Al-Shemary, A. Z., Al-Haider, A. A. M., & Jaber, K. I. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(12), 1163-1169. [Link]
  • Molecular Devices. (n.d.). Optimizing the labeling of proteins.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]
  • Glogger, M., et al. (2023). Quantification of absolute labeling efficiency at the single-protein level.
  • Chemsrc. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound.
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
  • Li, J., & Lin, S. (2020). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 21(10), 1396–1414. [Link]
  • Richardson, S. L., et al. (2020). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 142(10), 4562–4568. [Link]

Sources

Technical Support Center: 4-Azidophenacyl Bromide (APB) Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Azidophenacyl Bromide (APB) applications. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance to researchers, scientists, and drug development professionals. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your photo-crosslinking experiments, with a primary focus on mitigating non-specific binding.

Understanding the Chemistry of this compound

This compound (APB) is a hetero-bifunctional crosslinking agent. Its utility stems from its two distinct reactive moieties:

  • α-Bromoketone: This group reacts with nucleophilic residues on proteins, most notably the sulfhydryl group of cysteine residues, forming a stable covalent bond. This reaction is typically carried out in the dark at a pH range of 7.0-8.0.[1]

  • Aryl Azide: Upon exposure to ultraviolet (UV) light (typically around 250-365 nm), the azide group is converted into a highly reactive nitrene intermediate.[1][2] This nitrene can then rapidly and non-selectively insert into C-H, N-H, or O-H bonds of nearby molecules, capturing transient and stable interactions.[2]

This dual reactivity allows for a two-step crosslinking process: first, the specific attachment to a protein of interest via a cysteine residue, followed by photo-activation to capture interacting partners in close proximity.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background and non-specific binding are common challenges in photo-crosslinking experiments. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Background Signal Across the Entire Gel/Blot

This often indicates issues with the crosslinker concentration, incubation times, or washing steps.

Q: I'm observing a high, diffuse background in my negative control lanes and experimental lanes on my Western blot. What are the likely causes and how can I fix this?

A: A high, diffuse background is typically a result of excessive or unbound crosslinker reacting non-specifically with various components in your sample or on the membrane. Here’s a step-by-step approach to troubleshoot this:

1. Optimize APB Concentration:

  • Rationale: The concentration of APB is a critical parameter. Too high a concentration will lead to increased random collisions and non-specific labeling of proteins that are not true interactors.

  • Recommendation: Perform a concentration titration of APB. Start with a 10-fold molar excess of APB over your protein of interest and perform serial dilutions down to a 1:1 molar ratio. Analyze the results by Western blot to identify the concentration that maximizes the specific crosslinked band intensity while minimizing the background smear.

ParameterRecommended RangeNotes
APB Concentration 10 µM - 1 mMOptimal concentration should be determined empirically to balance crosslinking efficiency with potential non-specific labeling and protein aggregation.

2. Reduce Incubation Time:

  • Rationale: Prolonged incubation with APB before UV activation can increase the chances of non-specific alkylation of residues other than the intended cysteine.

  • Recommendation: Reduce the incubation time of your protein with APB in the dark. Try a time course experiment (e.g., 15, 30, 60, and 120 minutes) to find the shortest time that yields sufficient specific labeling.

3. Improve Washing Steps:

  • Rationale: Inadequate washing after the labeling and crosslinking steps can leave behind unbound antibodies or other reagents that contribute to background.

  • Recommendation: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20 (0.05% - 0.1%) to help remove non-specifically bound molecules.[3]

4. Check for Buffer Component Interference:

  • Rationale: Certain buffer components can interfere with the crosslinking reaction.

  • Recommendation: Avoid primary amine-containing buffers like Tris or glycine during the photoactivation step, as they can quench the reactive nitrene.[2] Also, be aware that thiol-containing reducing agents like DTT or 2-mercaptoethanol will reduce the azide group, preventing photoactivation.[2]

Problem 2: Appearance of Non-Specific Crosslinked Bands

The presence of distinct, non-specific bands suggests that APB is either reacting with unintended proteins or that the photo-activation step is not well-controlled.

Q: I'm seeing discrete bands at various molecular weights in my no-UV control and my experimental samples. How can I determine if these are specific interactions?

A: The appearance of unexpected bands requires a careful evaluation of your experimental controls and conditions. Here’s how to approach this:

1. Implement Rigorous Control Experiments:

  • Rationale: Control experiments are essential to differentiate between specific, UV-dependent crosslinking and non-specific interactions or aggregation.

  • Recommendation: Always include the following controls in your experiment:

    • No UV Control: This is the most critical control. Your complete reaction mixture (protein + APB + interacting partner) should be processed without UV exposure. The absence of the crosslinked band in this lane confirms that the interaction is UV-dependent.

    • No APB Control: This control ensures that any observed higher molecular weight bands are not due to protein aggregation or other artifacts independent of the crosslinker.

    • Competition Assay: To confirm the specificity of the binding interaction, perform a competition experiment. Pre-incubate your protein of interest and its binding partner with an excess of an unlabeled, non-crosslinkable version of the binding partner before adding the APB-labeled protein. A significant reduction in the crosslinked band intensity indicates a specific interaction.

2. Optimize UV Irradiation:

  • Rationale: The duration and intensity of UV exposure can influence the level of non-specific crosslinking. Excessive UV exposure can lead to protein damage and aggregation, while insufficient exposure will result in low crosslinking efficiency.

  • Recommendation: Titrate the UV exposure time (e.g., 1, 5, 10, 20 minutes) and intensity (if your UV source allows). The goal is to find the minimal exposure required to generate the specific crosslinked product without inducing significant non-specific bands.

3. Incorporate a Scavenger:

  • Rationale: The highly reactive nitrene generated upon photoactivation can react with buffer components or other molecules in the vicinity, leading to non-specific labeling. A scavenger can help to quench these excess reactive species.

  • Recommendation: Dithiothreitol (DTT) at a low concentration (e.g., 0.1 mM) can act as a scavenger for the reactive nitrene.[4] However, be cautious as higher concentrations of DTT will reduce the azide group.[2] It is crucial to optimize the DTT concentration for your specific system.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues in your APB crosslinking experiments.

Troubleshooting_Workflow cluster_problem_type Identify Problem Type cluster_troubleshooting_diffuse Troubleshoot Diffuse Background cluster_troubleshooting_discrete Troubleshoot Discrete Bands start High Non-Specific Binding Observed diffuse_bg Diffuse Background Smear start->diffuse_bg Is the background a smear? discrete_bands Discrete Non-Specific Bands start->discrete_bands Are there distinct bands? optimize_apb Optimize APB Concentration (Titration) diffuse_bg->optimize_apb run_controls Run Rigorous Controls (No UV, No APB, Competition) discrete_bands->run_controls reduce_incubation Reduce Incubation Time (Time Course) optimize_apb->reduce_incubation If background persists improve_washing Improve Washing Steps (Increase number/duration) reduce_incubation->improve_washing If background persists solution Specific Crosslinking Achieved improve_washing->solution Problem Resolved optimize_uv Optimize UV Exposure (Time/Intensity Titration) run_controls->optimize_uv If non-specific bands persist add_scavenger Add Scavenger (e.g., low mM DTT) optimize_uv->add_scavenger If non-specific bands persist add_scavenger->solution Problem Resolved

Caption: A troubleshooting workflow for addressing non-specific binding in APB experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for photo-activating this compound?

A1: While the optimal wavelength can vary slightly depending on the specific experimental setup, APB is typically activated by UV light in the range of 250-365 nm.[1][2] It is advisable to consult the manufacturer's recommendations and to empirically determine the optimal wavelength and exposure time for your specific application.

Q2: How should I prepare and store my this compound stock solution?

A2: APB is light-sensitive and should be stored protected from light. It is typically dissolved in an organic solvent like DMSO or DMF to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use buffers containing Tris or glycine in my experiment?

A3: It is strongly recommended to avoid buffers containing primary amines, such as Tris or glycine, during the UV irradiation step. The highly reactive nitrene generated from the aryl azide can react with these primary amines, which will quench the crosslinking reaction and reduce the efficiency of capturing your protein of interest's binding partners.[2] Consider using buffers like HEPES or phosphate buffer instead.

Q4: How can I quench the reaction after UV irradiation?

A4: To quench any unreacted APB and the reactive nitrene species after UV irradiation, you can add a scavenger such as DTT at a final concentration of 0.1 mM.[4] This will help to minimize further non-specific reactions.

Q5: Are there any alternatives to this compound with higher specificity?

A5: Yes, if non-specific binding remains a significant issue, you might consider using a crosslinker with higher specificity for your target residue. For example, p-azidoiodoacetanilide (AIA) has been reported to have greater specificity for cysteine residues compared to APB.

Experimental Protocols

Protocol 1: General Photo-Crosslinking Experiment with APB
  • Protein Preparation: Ensure your protein of interest is in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0) and at an appropriate concentration.

  • Labeling with APB:

    • Prepare a fresh dilution of your APB stock solution in the reaction buffer.

    • Add the diluted APB to your protein sample to achieve the desired molar excess (start with a 10:1 molar ratio of APB to protein).

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Removal of Excess APB (Optional but Recommended):

    • To reduce background, remove unreacted APB using a desalting column or dialysis against the reaction buffer.

  • Addition of Interacting Partner:

    • Add the potential interacting partner to the APB-labeled protein sample.

    • Incubate under conditions that favor the interaction (e.g., 30 minutes at room temperature).

  • Photo-Crosslinking:

    • Place the sample in a suitable container (e.g., a quartz cuvette or on a parafilm-covered surface on ice).

    • Expose the sample to UV light (250-365 nm) for a predetermined optimal time (e.g., 5-15 minutes).

  • Quenching:

    • Add DTT to a final concentration of 0.1 mM to quench the reaction.

  • Analysis:

    • Add SDS-PAGE sample buffer to the crosslinked sample.

    • Analyze the results by SDS-PAGE and Western blotting using an antibody against your protein of interest or its interacting partner.

Protocol 2: Competition Assay to Validate Specificity
  • Prepare three reaction tubes:

    • Tube A (Experimental): Your protein of interest + interacting partner + APB.

    • Tube B (Competition): Your protein of interest + interacting partner + a 100-fold molar excess of the unlabeled, non-crosslinkable interacting partner + APB.

    • Tube C (No UV Control): Your protein of interest + interacting partner + APB (no UV exposure).

  • Pre-incubation (for Tube B): Incubate the components of Tube B for 30 minutes at room temperature to allow the competitor to bind.

  • Labeling and Crosslinking: Proceed with the labeling and crosslinking steps as described in Protocol 1 for all tubes (except for the UV step in Tube C).

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting. A significant reduction in the crosslinked band in Tube B compared to Tube A indicates a specific interaction. The absence of a crosslinked band in Tube C confirms UV-dependence.

Mechanism of APB Crosslinking

The following diagram illustrates the two-step reaction mechanism of this compound.

APB_Mechanism cluster_step1 Step 1: Alkylation (Dark Reaction) cluster_step2 Step 2: Photo-Crosslinking (UV Activation) APB 4-Azidophenacyl Bromide (APB) Labeled_Protein APB-Labeled Protein APB->Labeled_Protein pH 7.0-8.0 Protein_Cys Protein with Cysteine (R-SH) Protein_Cys->Labeled_Protein Labeled_Protein2 APB-Labeled Protein UV UV Light (250-365 nm) Nitrene Reactive Nitrene Intermediate UV->Nitrene Crosslinked_Complex Covalently Crosslinked Complex Nitrene->Crosslinked_Complex Non-specific insertion Interacting_Protein Interacting Protein (with C-H, N-H, O-H) Interacting_Protein->Crosslinked_Complex Labeled_Protein2->Nitrene

Caption: The two-step reaction mechanism of this compound crosslinking.

References

  • Kramer, K., et al. (2011). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions. Molecular & Cellular Proteomics, 10(10), M111.009241. [Link]
  • McMacken, R., et al. (1995). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Journal of Biological Chemistry, 270(15), 8880-8889. [Link]

Sources

How to deal with the low solubility of 4-Azidophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Azidophenacyl Bromide (APAB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on its characteristic low aqueous solubility. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (APAB) is a heterobifunctional crosslinking reagent.[1] Its chemical structure features two different reactive moieties at opposite ends of a spacer molecule:

  • An α-bromo ketone (phenacyl bromide group) that specifically reacts with nucleophiles, most notably sulfhydryl groups (e.g., from cysteine residues in proteins) under neutral to slightly alkaline conditions (pH 7.0-8.0).[2][3]

  • An aryl azide group that is photoreactive. Upon exposure to UV light (typically 330-370 nm), it forms a highly reactive nitrene intermediate that can insert non-specifically into C-H or N-H bonds in its immediate vicinity.[4][5]

This dual functionality makes it an excellent tool for "two-step" crosslinking studies to investigate molecular interactions.[6] It is commonly used to identify binding sites on proteins or to map interactions between proteins and other molecules.[4][7]

Q2: Why does this compound have such low solubility in aqueous buffers?

A2: The poor water solubility is a direct consequence of its molecular structure. The molecule is dominated by a hydrophobic phenyl group and a nonpolar phenacyl backbone.[8] While it contains polar groups (carbonyl, azide), their contribution is insufficient to overcome the hydrophobicity of the aromatic ring. As a general principle, "like dissolves like," meaning organic compounds like APAB are more soluble in organic solvents than in polar solvents like water.[8] This characteristic is shared by the parent compound, phenacyl bromide, which is also practically insoluble in water.[9][10]

Q3: What are the ideal storage and handling conditions for this compound?

A3: this compound is sensitive to light, temperature, and moisture.[7][11] To ensure its stability and reactivity:

  • Storage: Store the solid reagent at 2-8°C, protected from light and moisture.[7][12][13] Keep the container tightly sealed.[13]

  • Handling: When preparing solutions, protect them from light by using amber vials or wrapping containers in aluminum foil.[14] Prepare stock solutions fresh just before use, as the reagent can degrade over time, especially in solution.[14] Always handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it is a flammable solid and can cause skin and eye irritation.[4][15]

Q4: Can I use buffers containing primary amines, like Tris or glycine, with this reagent?

A4: It depends on the step of your experiment. The phenacyl bromide moiety is primarily reactive towards sulfhydryls, but it can show some reactivity towards other nucleophiles, including primary amines, especially at higher pH. However, the primary concern with amine-containing buffers like Tris or glycine is their potential to quench the reaction.[16] For the initial coupling step (reaction with sulfhydryls), it is best to use a non-amine, non-carboxylate buffer such as HEPES, MOPS, or phosphate-buffered saline (PBS) at a pH between 7 and 8. You can, however, use Tris or glycine to quench the reaction once the desired incubation time is complete.[16]

Troubleshooting Guide: Overcoming Low Solubility

The most common point of failure when working with this compound is its precipitation out of the aqueous reaction buffer. This guide provides systematic solutions to this problem.

Problem: My this compound is not dissolving or is precipitating during the experiment.

The core of the issue is the reagent's hydrophobicity. The solution is to first dissolve it in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution, which is then added to the aqueous reaction buffer.

Solubility Profile

The following table summarizes the known solubility of this compound and its parent compound, phenacyl bromide, to guide your choice of solvent.

SolventThis compoundPhenacyl Bromide (Parent Compound)Reference(s)
Methanol 50 mg/mLFreely Soluble[2][9][12]
Dimethyl Sulfoxide (DMSO) SolubleSoluble[16]
Dimethylformamide (DMF) SolubleSoluble[16][17]
Toluene SolubleNot specified[13]
Ethanol Not specifiedFreely Soluble[9]
Water InsolublePractically Insoluble[8][9][10][12]
Workflow Diagram: Troubleshooting Solubility Issues

The following diagram outlines the decision-making process for addressing solubility challenges.

G start Problem: Reagent Precipitation q1 Did you prepare a concentrated stock solution in an organic solvent? start->q1 sol1 Protocol: Prepare a 10-50 mM stock solution in dry DMSO or DMF. (See Protocol 1) q1->sol1 No q2 What is the final percentage of organic solvent in your reaction? q1->q2 Yes sol1->q2 sol2 Action: Decrease final solvent concentration to <10%, ideally <5%. Increase total reaction volume if needed. q2->sol2 >10% q3 Is precipitation still occurring? q2->q3 <10% sol2->q3 sol3 Option 1: Try a different co-solvent (e.g., methanol, acetonitrile). Option 2: Add a solubility-enhancing reagent like a mild non-ionic detergent (e.g., Tween-20 at 0.01-0.1%). q3->sol3 Yes end Solution Implemented q3->end No sol3->end

Caption: Troubleshooting flowchart for this compound solubility.

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

This is the most critical step to prevent precipitation. Never attempt to dissolve this compound directly in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amber microcentrifuge tube or glass vial

Procedure:

  • Weigh Reagent: Carefully weigh out the required amount of this compound in a fume hood.

  • Add Solvent: Transfer the powder to an amber vial. Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration. A typical starting concentration is 10-50 mM.

    • Example Calculation for a 20 mM Stock:

      • Molecular Weight of APAB = 240.06 g/mol .[18]

      • To make 1 mL of a 20 mM solution, you need:

      • 240.06 g/mol * 0.020 mol/L * 0.001 L = 0.0048 g = 4.8 mg

      • Dissolve 4.8 mg of APAB in 1 mL of anhydrous DMSO.

  • Dissolve: Vortex or gently sonicate the mixture until the solid is completely dissolved. Ensure the solution is clear before proceeding.

  • Use Immediately: This stock solution should be prepared fresh and used immediately for the best results.[14] Do not store stock solutions for extended periods.

Protocol 2: General Workflow for Two-Step Crosslinking

This protocol outlines how to use the stock solution in a typical protein labeling and crosslinking experiment, minimizing the risk of precipitation.

Diagram: Two-Step Reaction Mechanism

G cluster_0 Step 1: Sulfhydryl Alkylation (in dark) cluster_1 Step 2: Photo-Crosslinking ProteinSH Protein-SH Intermediate Protein-S-APAB (Covalent Intermediate) ProteinSH->Intermediate + APAB (pH 7-8) APAB 4-Azidophenacyl Bromide Intermediate2 Protein-S-APAB Intermediate->Intermediate2 Purify away excess APAB BindingPartner Binding Partner Crosslinked Crosslinked Complex BindingPartner->Crosslinked Intermediate2->Crosslinked + UV Light (e.g., 350 nm)

Caption: Reaction scheme for this compound crosslinking.

Procedure:

  • Prepare Reaction Buffer: Prepare your protein sample in a suitable non-amine buffer (e.g., 1x PBS, HEPES) at pH 7.2-7.5.

  • Add APAB Stock Solution: While vortexing your protein solution gently, add the APAB stock solution (from Protocol 1) dropwise to achieve the desired final concentration (e.g., 10- to 20-fold molar excess over the protein).

    • Causality: Adding the stock solution slowly to a vortexing buffer ensures rapid dispersal and prevents localized high concentrations that can cause immediate precipitation.

    • Crucial Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your reaction mixture is below 10%, and ideally below 5%. High concentrations of organic solvents can denature proteins. If necessary, increase the total reaction volume to keep the solvent percentage low.

  • Incubation (Alkylation Step): Incubate the reaction in the dark (e.g., wrapped in foil) for 1-2 hours at room temperature. This allows the phenacyl bromide group to react with available sulfhydryl groups.

  • Remove Excess Reagent (Optional but Recommended): To prevent non-specific crosslinking in the next step, it is best to remove the unreacted APAB. This can be done via dialysis, desalting column, or buffer exchange.

  • Photo-activation (Crosslinking Step): Place the sample containing the APAB-labeled protein (and its potential binding partners) under a UV lamp (e.g., 330-370 nm). The irradiation time depends on the lamp intensity and sample geometry and typically ranges from 5 to 15 minutes. Perform this step on ice to minimize heat-induced damage.

  • Analysis: The crosslinked products can now be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

By carefully preparing a concentrated stock solution in an appropriate organic solvent and managing its final concentration in the aqueous reaction, the solubility challenges of this compound can be effectively overcome, leading to successful and reproducible crosslinking results.

References
  • Apollo Scientific. (2023, July 4).
  • Solubility of Things. (n.d.). Phenacyl bromide.
  • Chemsrc. (2025, August 25). This compound | CAS#:57018-46-9.
  • Sigma-Aldrich. (2024, September 8).
  • CDH Fine Chemical. (2018, August 18). Phenacyl Bromide.
  • Biosynth. (2021, October 4).
  • PubChem. (n.d.). This compound.
  • TCI Chemicals. (2025, June 5).
  • Organic Syntheses. (n.d.). Phenacyl bromide.
  • ChemicalBook. (n.d.). Phenacyl Bromide CAS#: 2142-69-0.
  • ChemicalBook. (2025, January 27). This compound | 57018-46-9.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry.
  • Pharmaffiliates. (n.d.). p-Azidophenacyl Bromide | CAS No: 57018-46-9.
  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole.
  • ChemicalBook. (n.d.).
  • ChemBK. (2024, April 10). This compound.
  • Santa Cruz Biotechnology. (n.d.). p-Azidophenacyl Bromide | CAS 57018-46-9.
  • Wikipedia. (n.d.). Phenacyl bromide.
  • Thermo Fisher Scientific. (2021, December 24).
  • Wang, H., et al. (2011).
  • ChemicalBook. (n.d.). 57018-46-9(this compound) Product Description.
  • Fisher Scientific. (n.d.).
  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • AAT Bioquest. (2022, August 31). What are the factors to consider when choosing a crosslinking reagent?
  • Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
  • BenchChem. (n.d.). Common experimental issues with heterobifunctional crosslinkers.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • MedchemExpress. (n.d.). p-Azidophenacyl bromide | Biochemical Reagent.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.

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Side reactions of 4-Azidophenacyl bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Azidophenacyl bromide (4-APB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile heterobifunctional crosslinker. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success and reproducibility of your experiments.

Introduction to this compound

This compound is a valuable tool in chemical biology and drug discovery, primarily utilized as a photoactive, heterobifunctional cross-linking reagent.[1][2] Its utility stems from its two reactive moieties:

  • α-Bromoacetyl group: This electrophilic center readily reacts with nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins, typically within a pH range of 7.0-8.0.[1][3]

  • Aryl azide group: Upon exposure to UV light (typically around 250 nm), this group forms a highly reactive nitrene intermediate that can insert non-specifically into C-H, N-H, and O-H bonds in its immediate vicinity, forming a stable covalent linkage.[1]

This dual reactivity allows for a two-step cross-linking strategy: first, a specific covalent attachment to a target molecule via the α-bromoacetyl group, followed by photo-induced cross-linking to interacting partners.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Issue 1: Low or No Labeling of the Target Protein

Question: I am not observing any labeling of my protein of interest with this compound. What could be the issue?

Answer: Several factors can contribute to failed labeling. Let's break down the possibilities:

  • Reactivity of the α-Bromoacetyl Group: The α-bromoacetyl moiety is highly reactive towards nucleophiles.[4] If your protein lacks an accessible and sufficiently nucleophilic residue, such as a cysteine, labeling will be inefficient.

    • Expert Insight: While cysteine is the primary target, other nucleophilic residues like histidine, lysine, and methionine can also react, albeit at a slower rate. The local environment of the amino acid residue significantly influences its reactivity.

  • pH of the Reaction Buffer: The alkylation of sulfhydryl groups by α-halo ketones is pH-dependent. The optimal pH range is typically between 7.0 and 8.0, where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile.[1][3]

  • Reagent Integrity: this compound is sensitive to light, temperature, and moisture.[5][6] Improper storage can lead to degradation and loss of reactivity. It should be stored at 2-8°C, protected from light.[5][6]

Troubleshooting Steps:

  • Confirm the Presence of Reactive Residues: Analyze the amino acid sequence of your target protein to ensure the presence of accessible cysteine or other potentially reactive residues.

  • Optimize Reaction pH: Perform pilot experiments across a pH range of 7.0 to 8.5 to determine the optimal condition for your specific protein.

  • Use Fresh Reagent: Whenever possible, use a fresh, unopened vial of this compound. If using a previously opened vial, ensure it has been stored correctly.

Issue 2: Non-Specific Labeling and High Background

Question: I am observing significant non-specific labeling of my protein or other proteins in my sample, even before UV irradiation. How can I improve the specificity?

Answer: Non-specific labeling is a common challenge and can arise from both the α-bromoacetyl and the aryl azide moieties.

  • Reactivity of the α-Bromoacetyl Group: As an α-halo ketone, the α-bromoacetyl group is a potent alkylating agent and can react with various nucleophiles.[4][7] This can lead to off-target labeling of proteins with highly reactive cysteines or other nucleophilic residues.

    • Expert Insight: The reactivity of α-halo ketones is significantly enhanced compared to corresponding alkyl halides due to the inductive effect of the carbonyl group.[4]

  • "Dark Reactions" of the Aryl Azide: While the aryl azide is primarily intended for photo-activation, some aryl azides can undergo "dark reactions" (reactions in the absence of light) with certain biological molecules. For instance, some aryl azides can react with nucleophiles or undergo reduction.[8] There is also a reported disadvantage of azides being reduced to amines by thiols, which is particularly relevant in the reducing environment of the cell.[9]

Troubleshooting Steps:

  • Optimize Reagent Concentration: Use the lowest effective concentration of this compound to minimize off-target reactions. A titration experiment is highly recommended.

  • Control Reaction Time: Minimize the incubation time for the initial labeling step to favor the reaction with the most reactive and specific sites.

  • Include a Quenching Step: After the desired incubation time for the initial labeling, add a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol in excess to quench any unreacted this compound before proceeding to the photo-cross-linking step. This will prevent further non-specific alkylation.

  • Consider Alternative Crosslinkers: If non-specific labeling persists, consider using a crosslinker with greater specificity. For instance, p-azidoiodoacetanilide (AIA) has been reported to have greater cysteine specificity than this compound.[10]

Issue 3: Unintended Reduction of the Azide Group

Question: I suspect the azide group on my labeled protein is being reduced. What could be causing this and how can I prevent it?

Answer: The azide group is susceptible to reduction, particularly in biological systems that contain endogenous reducing agents like glutathione or when exogenous reducing agents are used.

  • Staudinger Reduction: Azides can react with phosphines, such as tributylphosphine or triphenylphosphine, in a reaction known as the Staudinger reduction to form an amine.[11] This is a common method for intentionally reducing azides but can be an unwanted side reaction if phosphines are present in your experimental workflow.

  • Reduction by Thiols: As mentioned earlier, thiols can reduce aryl azides to amines.[9] This is a significant consideration when working with cell lysates or in the presence of reducing agents like DTT, which are often used to maintain protein function.

Troubleshooting Steps:

  • Avoid Phosphines: Ensure that no phosphine-based reagents are used in your workflow prior to the photo-cross-linking step.

  • Careful Use of Reducing Agents: If a reducing agent is necessary, consider using it at the lowest effective concentration and for the shortest possible time. Alternatively, explore the use of non-thiol-based reducing agents if compatible with your system.

  • Timing of Reduction Steps: If a reduction step is required (e.g., for sample preparation for mass spectrometry), perform it after the photo-cross-linking and enrichment steps are complete.

Experimental Protocols

Protocol 1: General Labeling of a Purified Protein
  • Prepare Protein Solution: Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 µM.

  • Prepare 4-APB Stock Solution: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-50 mM. Prepare this solution fresh before each use.

  • Labeling Reaction: Add the 4-APB stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

  • Quenching (Optional but Recommended): Add DTT to a final concentration of 10-20 mM to quench any unreacted 4-APB. Incubate for 15-30 minutes.

  • Removal of Excess Reagent: Remove unreacted 4-APB and quenching agent by dialysis, desalting column, or buffer exchange.

  • Photo-Cross-linking: Transfer the labeled protein solution to a suitable container (e.g., a quartz cuvette or a microplate) and irradiate with a UV lamp (e.g., 254 nm) on ice for 5-30 minutes. The optimal irradiation time should be determined empirically.

Data Presentation

ParameterRecommended RangeRationale
pH 7.0 - 8.0Optimal for nucleophilic attack by cysteine thiols.[1][3]
Molar Excess of 4-APB 10 - 100 foldEnsures sufficient labeling without excessive non-specific reactions.
Incubation Time 1 - 2 hoursBalances labeling efficiency with potential for side reactions.
UV Wavelength ~250 nmEffective for activating the aryl azide group.[1]
UV Irradiation Time 5 - 30 minutesShould be optimized to maximize cross-linking and minimize protein damage.

Visualizations

Workflow for this compound Cross-linking

G cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Photo-Cross-linking A Protein with Cysteine C Labeled Protein A->C Reaction at pH 7-8 B This compound B->C F Cross-linked Complex C->F D Interacting Protein D->F E UV Irradiation (~250 nm) E->F

Caption: A two-step workflow for using this compound.

Potential Side Reactions of this compound

G cluster_0 Unwanted Reactions A This compound B Non-specific Alkylation (Lys, His, Met) A->B Reaction with other nucleophiles C Azide Reduction (by Thiols/Phosphines) A->C Reducing agents D Hydrolysis of α-Bromoacetyl group A->D Aqueous environment

Caption: Common side reactions of this compound.

References

  • Popova, T. V., Reinbolt, J., Ehresmann, B., & Ehresmann, C. (2010). Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?. Journal of Photochemistry and Photobiology B: Biology, 100(1), 19-29. [Link]
  • Staudinger reaction - Wikipedia. (n.d.).
  • α-Halo ketone - Wikipedia. (n.d.).
  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100529. [Link]
  • Nucleophilic substitution reactions of α-haloketones: A computational study. (2020). University of Pretoria. [Link]
  • Al-Azemi, T. F., & El-Apasery, M. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5044-5081. [Link]
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254. [Link]
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • α-halo ketones – Knowledge and References - Taylor & Francis. (n.d.).
  • 17.3: Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2021, July 31).
  • This compound - ChemBK. (n.d.).
  • This compound | C8H6BrN3O | CID 92627 - PubChem. (n.d.).
  • This compound | CAS#:57018-46-9 | Chemsrc. (n.d.).
  • Hixson, S. S., & Hixson, S. H. (1974). Photo-Affinity Labeling of tRNA Binding Sites in Macromolecules. I. Linking of the Phenacyl-p-azide of 4-Thiouridine in (Escherichia coli) Valyl-tRNA to 16S RNA at the Ribosomal P Site. Proceedings of the National Academy of Sciences, 71(10), 3951-3955. [Link]
  • Schwartz, I., & Ofengand, J. (1978). Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA. Biochemistry, 17(13), 2524-2530. [Link]
  • Smith, E., & Collins, I. (2015). Photo-Affinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Future medicinal chemistry, 7(2), 159-181. [Link]
  • Geurink, P. P., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Trends in pharmacological sciences, 33(12), 623-632. [Link]

Sources

Technical Support Center: Purification of 4-Azidophenacyl Bromide Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of proteins labeled with 4-Azidophenacyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Here, we will delve into the nuances of purifying proteins modified with this versatile crosslinker, ensuring you can navigate the potential challenges and achieve high-purity samples for your downstream applications.

Introduction to this compound Labeling

This compound (AzPBr) is a hetero-bifunctional crosslinking reagent widely used in bioconjugation and proteomics.[1][2][3] It possesses two reactive moieties: a phenacyl bromide group and an azide group. The phenacyl bromide acts as an α-halo-ketone, which can covalently modify nucleophilic side chains of amino acids such as cysteine, histidine, and lysine.[4] The azide group, on the other hand, is a bioorthogonal handle that can be used for subsequent modifications, most notably through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[5][6]

This dual functionality makes this compound a powerful tool for introducing a latent reactive group onto a protein of interest. The azide can then be used to attach a variety of reporter molecules, such as fluorophores or biotin, for detection and purification.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during the purification of your this compound labeled protein in a question-and-answer format.

Question 1: I am observing low labeling efficiency of my protein with this compound. What could be the cause and how can I improve it?

Answer:

Low labeling efficiency is a common hurdle. Several factors can contribute to this issue. Let's break down the potential causes and solutions:

  • Suboptimal Reaction Conditions:

    • pH: The reaction of the phenacyl bromide with nucleophilic amino acid residues is pH-dependent. For cysteine modification, a pH range of 7.0-8.5 is generally optimal to ensure the thiol group is sufficiently nucleophilic. For histidine and lysine, a slightly higher pH may be required. It is crucial to perform a pH titration experiment to determine the optimal condition for your specific protein.

    • Molar Excess of Reagent: A sufficient molar excess of this compound over the protein is necessary to drive the reaction to completion. However, an excessive amount can lead to non-specific labeling and protein precipitation.[7] We recommend starting with a 10- to 20-fold molar excess and optimizing from there.

  • Reagent Instability:

    • This compound is sensitive to light and moisture.[4] Ensure you are using a fresh stock of the reagent and store it under desiccated and dark conditions. Prepare stock solutions in an anhydrous solvent like DMF or DMSO immediately before use.

  • Protein-Specific Factors:

    • Accessibility of Target Residues: The nucleophilic residues on your protein of interest may be buried within the protein's three-dimensional structure, rendering them inaccessible to the labeling reagent. Consider performing the labeling reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride) to expose these residues. However, be mindful that this may affect your protein's activity.

    • Presence of Reducing Agents: If your protein solution contains reducing agents like DTT or β-mercaptoethanol, these will compete with the protein's cysteine residues for reaction with the phenacyl bromide. Ensure that your protein is in a buffer free of such agents before starting the labeling reaction.

Question 2: My protein precipitates after adding this compound. How can I prevent this?

Answer:

Protein precipitation upon addition of a labeling reagent is often due to a few key factors:

  • High Reagent Concentration: As mentioned, a large excess of this compound can lead to protein aggregation and precipitation.[8] Try reducing the molar excess of the reagent.

  • Solvent Effects: this compound is typically dissolved in an organic solvent like DMF or DMSO. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate. Keep the volume of the organic solvent to a minimum, ideally less than 5% (v/v) of the total reaction volume.

  • Changes in Protein pI: The modification of amino acid side chains can alter the overall charge of the protein, potentially shifting its isoelectric point (pI) closer to the pH of the buffer, which can lead to aggregation.[7] Ensure your labeling buffer has a pH that is at least one unit away from your protein's pI. You may also consider adding solubility-enhancing agents like arginine or glycerol to the buffer.

Question 3: How can I efficiently remove unreacted this compound after the labeling reaction?

Answer:

Removing excess labeling reagent is critical to prevent interference with downstream applications. Here are some effective methods:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from the small molecule reagent. Choose a resin with an appropriate pore size that allows the protein to elute in the void volume while the smaller reagent is retained.

  • Dialysis/Diafiltration: Dialysis against a large volume of buffer is a simple and effective method for removing small molecules. For faster and more efficient removal, consider using a centrifugal diafiltration device with a molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest.

  • Precipitation: In some cases, you can precipitate the labeled protein using methods like ammonium sulfate precipitation or acetone precipitation. The unreacted reagent will remain in the supernatant. However, this method may lead to protein denaturation and requires subsequent refolding steps.

Method Advantages Disadvantages
Size-Exclusion Chromatography High resolution, gentle on proteinsCan be time-consuming, potential for sample dilution
Dialysis/Diafiltration Simple, gentle, scalableCan be slow, potential for sample loss
Precipitation Rapid, can concentrate the sampleCan cause protein denaturation, may not be suitable for all proteins

Question 4: I am having trouble with the "click" reaction for affinity purification. What are the common pitfalls?

Answer:

The success of your affinity purification via click chemistry hinges on the efficiency of the click reaction. Here are some common issues and their solutions:

  • Copper Catalyst Issues (for CuAAC):

    • Oxidation of Copper(I): The active catalyst in CuAAC is Cu(I), which is prone to oxidation to Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[9]

    • Incompatible Buffer Components: Buffers containing chelating agents like EDTA will sequester the copper ions, inhibiting the reaction. Also, primary amines, such as in Tris buffer, can interfere with the reaction.[6] Use non-coordinating buffers like HEPES or phosphate buffer.

  • Low Reaction Efficiency:

    • Steric Hindrance: The azide group on your protein may be in a sterically hindered environment, preventing the alkyne-containing purification tag (e.g., alkyne-biotin) from accessing it. You can try using a longer linker on your alkyne tag to overcome this.

    • Insufficient Reagent Concentration: Ensure you are using a sufficient excess of the alkyne-biotin reagent.

  • Non-specific Binding to the Affinity Resin:

    • If you are using a streptavidin resin for biotin-based purification, ensure you have adequately blocked the resin to minimize non-specific binding. Include a non-ionic detergent like Tween-20 in your wash buffers.

Experimental Workflow for Purification

The general workflow for purifying a this compound labeled protein via click chemistry and affinity purification is as follows:

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_reagent_removal Step 2: Reagent Removal cluster_click_chemistry Step 3: Click Chemistry cluster_affinity_purification Step 4: Affinity Purification protein Protein of Interest labeled_protein Azide-Labeled Protein protein->labeled_protein Reaction azpbr This compound azpbr->labeled_protein sec Size-Exclusion Chromatography labeled_protein->sec click_reaction Click Reaction (CuAAC) sec->click_reaction alkyne_biotin Alkyne-Biotin alkyne_biotin->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein binding Binding biotinylated_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding washing Washing binding->washing elution Elution washing->elution purified_protein Purified Labeled Protein elution->purified_protein

Sources

Technical Support Center: Navigating the Challenges of 4-Azidophenacyl Bromide for In Vivo Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Azidophenacyl bromide (APB), a powerful yet challenging heterobifunctional crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals who are utilizing APB for in vivo crosslinking experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound, providing a solid foundation for its use in your experiments.

Q1: What is this compound and how does it work?

This compound (APB) is a photoactive, heterobifunctional crosslinking reagent.[1] It possesses two reactive moieties that enable a two-step crosslinking process:

  • An α-bromo ketone group: This group acts as an alkylating agent, primarily targeting nucleophilic residues on proteins. It shows a preference for sulfhydryl groups, particularly those found in cysteine residues, and this reaction can occur in the dark.[1][2][3]

  • An aryl azide group: This moiety is photo-reactive. Upon exposure to UV light (typically around 250 nm), it forms a highly reactive nitrene intermediate.[1][3] This nitrene can then non-specifically insert into C-H or N-H bonds in its immediate vicinity, forming a stable covalent crosslink with a nearby interacting molecule.[1][3]

This two-step process allows for the targeted attachment of the crosslinker to one protein via the α-bromo ketone, followed by light-induced crosslinking to its binding partner.

Q2: What are the primary applications of this compound?

APB is a versatile tool for studying molecular interactions. Its primary applications include:

  • Investigating active sites of sulfhydryl enzymes: It is particularly useful for enzymes that have a reactive cysteine residue at their active site.[1]

  • Mapping protein-protein interactions: By crosslinking a protein to its binding partners, APB helps in identifying and characterizing protein complexes within their native cellular environment.

  • Studying protein-nucleic acid interactions: It has been used to crosslink proteins to DNA or RNA, helping to identify binding sites.[4]

  • Photoaffinity labeling: APB can be used to identify and isolate binding sites of ligands, substrates, or inhibitors on their target proteins.[5]

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of APB is crucial for its effective use and safe handling.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O[1][6]
Molecular Weight 240.06 g/mol [1][5]
Appearance Yellow powder[1][2]
Melting Point 64-65 °C[1][6]
Solubility Soluble in methanol (50 mg/mL)[1][6]
Stability Light, temperature, and moisture sensitive[1][7]
Storage 2-8°C, protected from light and moisture[1][6]
Q4: What safety precautions should be taken when handling this compound?

This compound is a hazardous substance and must be handled with care.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[8][9]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, flush immediately with plenty of water.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1][7]

  • Disposal: Dispose of waste according to local regulations for hazardous materials.[8]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo crosslinking experiments with this compound.

Problem 1: Low or No Crosslinking Efficiency

Possible Causes & Solutions

  • Poor Solubility of APB:

    • Cause: APB has limited aqueous solubility.[8] Precipitated reagent will not be available for reaction.

    • Solution: Prepare a fresh, concentrated stock solution of APB in an organic solvent like methanol or DMSO before diluting it into your aqueous reaction buffer.[1][6] Ensure the final concentration of the organic solvent in your cellular system is low enough to not cause toxicity.

  • Instability of the Reagent:

    • Cause: APB is sensitive to light, temperature, and moisture.[1][7] Degradation of the reagent will lead to poor reactivity.

    • Solution: Always store APB properly at 2-8°C, protected from light.[1][6] Prepare solutions fresh for each experiment and handle them in low-light conditions.

  • Suboptimal Reaction pH:

    • Cause: The initial alkylation reaction with sulfhydryl groups is pH-dependent.[1]

    • Solution: The recommended pH range for the initial coupling to sulfhydryl groups is between 7.0 and 8.0.[1][2] Ensure your experimental buffer is within this range.

  • Inefficient Photolysis:

    • Cause: Insufficient UV irradiation will result in poor activation of the aryl azide group.

    • Solution: Optimize the UV irradiation time and intensity. Use a UV lamp with a peak output around 250 nm.[1] The duration of irradiation may need to be empirically determined for your specific experimental setup.

  • Absence of a Reactive Cysteine:

    • Cause: APB has a strong preference for cysteine residues.[1] If your protein of interest lacks an accessible and reactive cysteine, the initial coupling will be inefficient.

    • Solution: Confirm the presence and accessibility of cysteine residues in your target protein. If none are available, consider using a crosslinker with a different reactive group.

Problem 2: High Background or Off-Target Crosslinking

Possible Causes & Solutions

  • Non-Specific Alkylation:

    • Cause: While APB has a preference for cysteines, the α-bromo ketone group can also react with other nucleophilic amino acid side chains, such as histidine and methionine, especially at higher concentrations or longer incubation times.[10] A study on the UmuD protein showed that even a variant with no cysteines resulted in 16% crosslinked dimer using APB, indicating off-target reactions.[11]

    • Solution:

      • Optimize APB Concentration: Use the lowest effective concentration of APB. This will need to be determined empirically.

      • Reduce Incubation Time: Minimize the incubation time for the initial alkylation step.

      • Consider Alternatives: For higher cysteine specificity, consider using reagents like p-azidoiodoacetanilide (AIA), which has been shown to have greater specificity for cysteine residues compared to APB.[11]

  • Excess Unreacted APB:

    • Cause: Unreacted APB after the initial alkylation step can lead to non-specific crosslinking upon photolysis.

    • Solution: Quench the reaction to remove unreacted APB before UV irradiation.

Problem 3: Cellular Toxicity

Possible Causes & Solutions

  • Inherent Toxicity of the Reagent:

    • Cause: Crosslinking reagents can be toxic to cells, especially at high concentrations.

    • Solution: Perform a dose-response experiment to determine the maximum tolerated concentration of APB in your cell line.

  • Toxicity of the Organic Solvent:

    • Cause: The organic solvent used to dissolve APB (e.g., DMSO, methanol) can be toxic to cells.

    • Solution: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 1%).

Problem 4: Difficulty in Analyzing Crosslinked Products

Possible Causes & Solutions

  • Low Abundance of Crosslinked Species:

    • Cause: Crosslinking is often a low-yield reaction.

    • Solution:

      • Enrichment Strategies: If your APB derivative contains an enrichment tag (e.g., a biotin or alkyne group), use affinity purification to enrich for crosslinked complexes.

      • Sensitive Detection Methods: Use highly sensitive detection methods like Western blotting or mass spectrometry.

  • Complexity of the Crosslinked Mixture:

    • Cause: In vivo crosslinking can generate a complex mixture of crosslinked products.

    • Solution:

      • 2D-PAGE: Use two-dimensional polyacrylamide gel electrophoresis to separate complex protein mixtures.

      • Mass Spectrometry: Employ mass spectrometry-based proteomics to identify the crosslinked proteins and peptides.

Section 3: Experimental Protocols and Workflows

General Protocol for In Vivo Crosslinking using this compound
  • Cell Culture: Grow cells to the desired confluency in appropriate culture medium.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or methanol. Protect the solution from light.

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS, pH 7.4).

    • Add the APB stock solution to the cell culture medium to the desired final concentration (e.g., 100-500 µM).

    • Incubate the cells in the dark for a predetermined time (e.g., 15-60 minutes) to allow for the initial alkylation reaction.

  • Quenching (Optional but Recommended):

    • Wash the cells to remove excess APB.

    • Incubate with a quenching agent (see protocol below).

  • Photocrosslinking:

    • Expose the cells to UV light (e.g., 254 nm) on ice for a specified duration (e.g., 1-10 minutes).

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Workflow for Troubleshooting In Vivo Crosslinking with APB

troubleshooting_workflow start Start: In Vivo Crosslinking with APB problem Problem Identification start->problem low_efficiency Low/No Crosslinking problem->low_efficiency Efficiency? high_background High Background/Off-target problem->high_background Specificity? toxicity Cellular Toxicity problem->toxicity Viability? analysis_issues Analysis Difficulty problem->analysis_issues Detection? sub_solubility Check APB Solubility low_efficiency->sub_solubility sub_stability Verify Reagent Stability low_efficiency->sub_stability sub_ph Optimize Reaction pH low_efficiency->sub_ph sub_uv Optimize UV Irradiation low_efficiency->sub_uv sub_cys Confirm Cysteine Availability low_efficiency->sub_cys sub_concentration Optimize APB Concentration high_background->sub_concentration sub_incubation Reduce Incubation Time high_background->sub_incubation sub_quench Implement Quenching Step high_background->sub_quench sub_alternative Consider Alternative Reagent high_background->sub_alternative sub_dose_response Perform Dose-Response toxicity->sub_dose_response sub_solvent Minimize Solvent Concentration toxicity->sub_solvent sub_enrichment Use Enrichment Strategy analysis_issues->sub_enrichment sub_detection Employ Sensitive Detection analysis_issues->sub_detection

Caption: A flowchart for systematically troubleshooting common issues in APB-mediated in vivo crosslinking experiments.

Protocol for Quenching Unreacted this compound

To minimize non-specific crosslinking, it is advisable to quench the unreacted α-bromo ketone group before photolysis.

  • Prepare Quenching Solution: Prepare a fresh solution of a thiol-containing quenching agent, such as Dithiothreitol (DTT) or 2-Mercaptoethanol, in a suitable buffer (e.g., PBS). A final concentration of 1-10 mM is typically sufficient.

  • Quenching Step: After the initial incubation with APB, remove the APB-containing medium and wash the cells once with buffer.

  • Incubate with Quencher: Add the quenching solution to the cells and incubate for a short period (e.g., 5-15 minutes) in the dark.

  • Wash: Remove the quenching solution and wash the cells again with buffer before proceeding to the photocrosslinking step.

Mechanism of this compound Crosslinking

apb_mechanism cluster_step1 Step 1: Alkylation (Dark Reaction) cluster_step2 Step 2: Photoactivation (UV Light) apb This compound apb_protein1 APB-Protein 1 Conjugate apb->apb_protein1 reacts with -SH protein1 Protein 1 (with Cysteine) protein1->apb_protein1 crosslinked_complex Covalently Crosslinked Protein Complex apb_protein1->crosslinked_complex forms nitrene, reacts with Protein 2 protein2 Interacting Protein 2 protein2->crosslinked_complex

Sources

Technical Support Center: Quenching Unreacted 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactive chemical species. This guide provides researchers, scientists, and drug development professionals with a comprehensive, safety-oriented framework for quenching unreacted 4-azidophenacyl bromide in experimental settings. Our focus is on providing not just protocols, but the underlying chemical principles to ensure safe and effective deactivation of this potent bifunctional reagent.

Core Safety Principles: Handling this compound

Before any quenching procedure, it is imperative to recognize the inherent hazards of this compound. This molecule is not merely a reagent; it is a combination of two distinct, highly reactive functional groups that demand rigorous safety protocols.

  • Azide Moiety (-N₃): Organic azides are energetic compounds that can be sensitive to heat, shock, light, and pressure, potentially leading to violent decomposition.[1][2] While the aromatic ring in this compound offers some stability, it does not eliminate the risk.

  • α-Bromo Ketone Moiety (-COCH₂Br): This functional group is a powerful lachrymator and a potent alkylating agent, capable of reacting with a wide range of biological nucleophiles.[3][4] It is classified as a substance that causes severe skin burns and eye damage.[5][6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves.[7]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[1]

  • Avoid Incompatibilities: Do not expose the compound to strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (which can form explosive metal azides), or strong oxidizing agents.[2][8][9]

  • Handling: Use non-sparking tools and avoid using metal spatulas for transfer to prevent friction and the formation of shock-sensitive metal azides.[5][7] Do not use ground glass joints, which can initiate explosive decomposition.[1][7]

  • Spill Management: In case of a spill, clear the area, avoid generating dust, and use non-sparking tools to collect the material into a labeled container for disposal.[5]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the deactivation of this compound.

Q1: What are the primary hazards I need to neutralize in unreacted this compound? A1: You must address two distinct chemical hazards:

  • The azide group , which is potentially explosive and toxic.[2][8] The primary goal is to convert it into a stable, non-energetic form.

  • The α-bromo ketone , which is a highly reactive and hazardous alkylating agent.[10][11] The goal is to eliminate its electrophilicity to prevent unwanted reactions with personnel or the environment.

Q2: Why is a single quenching agent, like sodium thiosulfate, insufficient? A2: A single agent is ill-suited because of the molecule's dual reactivity. Sodium thiosulfate is excellent for quenching unreacted elemental halogens like bromine (Br₂), but it is not the most effective or reliable method for deactivating the C-Br bond in an α-bromo ketone.[12] Furthermore, it has no effect on the azide group. A comprehensive quenching strategy must address both functionalities, which typically requires a sequential approach.

Q3: Can I use methods for quenching inorganic azides, such as sodium nitrite and acid? A3: This is strongly discouraged. Methods involving nitrous acid are designed for simple, inorganic azides like sodium azide.[13] Applying this to a complex organic molecule like this compound is hazardous because the acidic conditions can generate highly toxic and explosive hydrazoic acid (HN₃).[8][13] Additionally, the conditions could lead to undesirable side reactions with the ketone functionality and potentially produce carcinogenic nitrosamines if solvents like DMF are present.[14]

Q4: What is the most reliable strategy for completely quenching this compound? A4: The safest and most chemically sound strategy is a sequential, two-step quench .

  • Step 1: Deactivate the Azide. The azide group should be addressed first due to its energetic nature. The preferred method is a Staudinger reduction using a phosphine reagent (e.g., triphenylphosphine). This reaction is mild, highly specific for azides, and converts the azide into a stable iminophosphorane, which can then be hydrolyzed to a non-hazardous amine.[15][16]

  • Step 2: Deactivate the α-Bromo Ketone. After the azide has been reduced, the alkylating agent can be quenched by adding a soft nucleophile, such as a thiol. Reagents like N-acetyl-L-cysteine or sodium thiophenolate are effective at displacing the bromide via an Sₙ2 reaction, neutralizing the electrophilic carbon.[10]

Below is a diagram illustrating the dual reactivity that necessitates this sequential approach.

Caption: Dual reactive sites of this compound and their associated hazards.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Incomplete Quench (e.g., residual color, analytical detection of starting material)Insufficient equivalents of the quenching reagent(s).Ensure a slight excess (e.g., 1.2-1.5 equivalents) of each quenching reagent is used relative to the maximum possible amount of unreacted starting material.
Reaction time was too short or temperature too low.Allow the quenching reaction to stir for an adequate amount of time (e.g., 30-60 minutes) at room temperature, or slightly warm if necessary and safe.
Formation of a White Precipitate During Step 1 (Staudinger) This is likely the triphenylphosphine oxide byproduct.This is expected.[15] The precipitate is largely insoluble in many organic solvents and can be removed by filtration after the quench is complete.
Strong Exotherm During Quench The quenching reactions (both Staudinger and thiol addition) can be exothermic.Perform the additions of quenching reagents slowly and portion-wise while cooling the reaction mixture in an ice-water bath.
Persistent Emulsion During Aqueous Workup Formation of salts or amphiphilic byproducts.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[12]

Detailed Quenching Protocol: Recommended Sequential Method

This protocol details the sequential deactivation of the azide and α-bromo ketone functionalities. It should be performed in its entirety within a chemical fume hood.

Protocol Workflow Visualization

Caption: Recommended sequential workflow for quenching this compound (4-APB).

Step-by-Step Methodology

Reagents & Equipment:

  • Reaction mixture containing unreacted this compound.

  • Triphenylphosphine (PPh₃).

  • Thiol reagent (e.g., N-acetyl-L-cysteine, sodium thiophenolate).

  • Appropriate reaction solvent (e.g., THF, Dichloromethane). Note: Avoid halogenated solvents if possible due to potential reactivity with azides under certain conditions.[1][2]

  • Ice-water bath.

  • Standard laboratory glassware.

Procedure:

Part A: Staudinger Reduction of the Azide Group

  • Cool the Reaction: Place the flask containing the reaction mixture into an ice-water bath and cool to 0-5 °C with stirring.

  • Prepare Phosphine Solution: In a separate container, dissolve triphenylphosphine (1.2 equivalents relative to the initial amount of this compound) in a minimal amount of the reaction solvent.

  • Add Phosphine: Add the triphenylphosphine solution dropwise to the cold reaction mixture. A mild exotherm may be observed. The reaction is accompanied by the evolution of nitrogen gas.[13]

  • Warm and Stir: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 30 minutes to ensure the reaction goes to completion. The azide is now converted to an iminophosphorane.[15]

Part B: Nucleophilic Quenching of the α-Bromo Ketone

  • Add Nucleophile: To the same reaction mixture, now add the thiol reagent (1.5 equivalents). If the thiol is a solid, it can be added in portions. If it is a liquid, it can be added dropwise.

  • Stir: Continue stirring the reaction mixture at room temperature for an additional 30 minutes. This ensures the complete nucleophilic displacement of the bromide.[10]

  • Verification (Optional but Recommended): Before proceeding to workup, you can spot the reaction mixture on a TLC plate against a reference spot of the starting material to confirm the absence of this compound.

  • Proceed to Workup: The reaction mixture now contains the amine (from hydrolysis of the iminophosphorane), triphenylphosphine oxide, and the thioether product. It is now safe to proceed with a standard aqueous workup for purification or to prepare for waste disposal according to your institution's guidelines.[2]

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Xiang, Y., Caron, P.-Y., Lillie, B. M., & Vaidyanathan, R. (2008). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Organic Process Research & Development, 12(1), 116–119.
  • Centers for Disease Control and Prevention. (n.d.). Sodium Azide: Systemic Agent. NIOSH.
  • University of California, Berkeley, Environment, Health & Safety. (2017). Safe Handling of Sodium Azide (SAZ).
  • University of California, Los Angeles, Environmental Health and Safety. (n.d.). Azide Compounds.
  • Reddit. (2021). How to quench azide. r/Chempros.
  • American Chemical Society. (2008). Sulfur contamination due to quenching of halogenation reactions with sodium thiosulfate: resolution of process problems via improved quench protocols. Organic Process Research & Development.
  • Thorn-Seshold, O. (n.d.). Quenching Azide.
  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture?
  • Kramer, A., et al. (2012). Inactivation of microbicidal active halogen compounds by sodium thiosulphate and histidine/methionine for time-kill assays. PubMed.
  • Wikipedia. (n.d.). Staudinger reaction.
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction.
  • NROChemistry. (n.d.). Staudinger Reaction.
  • ResearchGate. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis.
  • ResearchGate. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process?
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4.
  • PubChem. (n.d.). This compound.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855.
  • Glotz, G., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). EP3184504A1 - Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Wang, Z., et al. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(4), 343-350.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • ResearchGate. (2025). Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters.
  • OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes.

Sources

Technical Support Center: Enhancing the Specificity of 4-Azidophenacyl Bromide for Cysteine Residues

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 4-Azidophenacyl bromide (APB) for protein modification. Our focus is to provide in-depth, field-proven insights to help you overcome common challenges and improve the specificity of APB for its intended target: cysteine residues. We will delve into the causality behind experimental choices, offering troubleshooting guides and optimized protocols to ensure the integrity and success of your work.

Section 1: Understanding the Core Chemistry & Challenges (FAQs)

This section addresses foundational questions regarding the use of this compound.

Q1: What is the fundamental mechanism of this compound (APB) labeling?

A1: this compound is a hetero-bifunctional chemical probe.[1][2][3] It operates via a two-stage process. First, the α-bromoketone moiety acts as an electrophile, which is highly reactive towards nucleophiles. The primary target in proteins is the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue. This results in a stable thioether bond through an SN2 nucleophilic substitution reaction.[4] The second functional group, the aryl azide, is a photoactivatable group that can form a highly reactive nitrene upon UV irradiation to create a covalent cross-link with nearby molecules.[1][2] It also serves as a "handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the attachment of reporter tags like fluorophores or biotin.[5][6]

Q2: My mass spectrometry results show modification on residues other than cysteine. Why is this happening?

A2: While APB shows a preference for cysteine, its electrophilic nature means it can react with other nucleophilic amino acid side chains. This off-target labeling is a known challenge.[7] The most common off-targets are histidine (imidazole ring), methionine (thioether), and, particularly at higher pH, lysine (ε-amino group). The specificity is not absolute and is highly dependent on reaction conditions. Studies comparing APB to other reagents have confirmed its potential for lower cysteine specificity under certain conditions.[7]

Q3: How critical is pH for achieving cysteine-specific labeling?

A3: The pH of the reaction buffer is arguably the most critical parameter for controlling specificity. The high reactivity of cysteine is due to its thiolate anion form (-S⁻). The pKa of a typical cysteine thiol is ~8.3, meaning that at this pH, 50% of cysteines are in the highly nucleophilic thiolate form.

  • Optimal pH Range (7.0-8.0): In this range, a sufficient population of cysteine residues is deprotonated and reactive, while the amino group of lysine (pKa ~10.5) remains largely protonated (-NH₃⁺) and thus non-nucleophilic.[2][8]

  • High pH (>8.5): As the pH increases, lysine becomes deprotonated (-NH₂) and increasingly competitive as a nucleophile, leading to significant off-target labeling.

Therefore, maintaining the pH strictly within the 7.0-8.0 range is essential for maximizing cysteine specificity.[8]

Q4: I use DTT/β-mercaptoethanol to keep my protein reduced. Can I proceed with labeling?

A4: No. It is imperative to remove all exogenous small-molecule thiols like DTT and β-mercaptoethanol before adding APB. These reducing agents contain highly reactive thiol groups that will rapidly quench the APB reagent, outcompeting the cysteine residues on your much larger protein target. This will drastically reduce or completely inhibit the labeling of your protein.[9] Buffer exchange, dialysis, or the use of desalting columns are mandatory steps to remove these interfering compounds prior to initiating the labeling reaction.

Section 2: Troubleshooting Guide for APB Labeling

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Potential Cause(s) Solution(s) & Rationale
Low or No Protein Labeling 1. Presence of reducing agents: DTT or β-mercaptoethanol in the buffer are consuming the APB. 2. Incorrect pH: The pH is too low (<7.0), so cysteine thiols are protonated (-SH) and not sufficiently nucleophilic. 3. APB Hydrolysis: The APB stock solution was not prepared fresh or was exposed to moisture. 4. Inaccessible Cysteines: The target cysteine(s) are buried within the protein's core or are part of a disulfide bond.1. Remove reducing agents using a desalting column or dialysis immediately before labeling.[9] 2. Verify and adjust the buffer pH to be within the optimal 7.0-8.0 range.[8] Perform a pH titration to find the sweet spot for your specific protein. 3. Always prepare APB stock solution fresh in an anhydrous solvent like DMF or DMSO just before adding it to the reaction. 4. Confirm cysteine accessibility. This may require partial denaturation of the protein. To ensure cysteines are not oxidized, pre-treat the protein with a reducing agent (like DTT), which must then be completely removed before APB addition.
High Background / Off-Target Labeling 1. pH is too high: A pH > 8.0 deprotonates lysine residues, making them reactive towards APB. 2. Excessive APB concentration: A very high molar excess of APB can drive less favorable reactions with other nucleophilic residues. 3. Prolonged incubation time: The longer the reaction, the more opportunity for slow, off-target reactions to occur.1. Lower the reaction pH to 7.2-7.5 to maximize the reactivity difference between cysteine and lysine. 2. Perform an APB concentration titration. Start with a 5-10 fold molar excess and analyze the results by mass spectrometry to find the lowest concentration that gives efficient cysteine labeling with minimal off-target modification. 3. Optimize the reaction time. Run a time-course experiment (e.g., 15, 30, 60, 120 minutes) and quench the reaction at each point. Analyze the samples to find the optimal incubation period.
Protein Precipitation Upon APB Addition 1. Solvent Shock: The organic solvent (DMF/DMSO) used for the APB stock is causing the protein to crash out of the aqueous buffer. 2. Aggregation: The labeling event itself might be altering the protein's surface properties, leading to aggregation.1. Minimize the final concentration of the organic solvent. Aim for <5% (v/v) in the final reaction mixture. This can be achieved by using a more concentrated APB stock solution. 2. Reduce the protein and/or APB concentration. Lowering the concentration of reactants can reduce the likelihood of aggregation. Consider adding stabilizing excipients like glycerol or arginine to the reaction buffer.

Section 3: Core Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a typical labeling experiment.

Protocol: Cysteine-Specific Labeling of a Purified Protein with APB

1. Protein Preparation & Reduction (If Necessary) a. Start with your purified protein in a suitable buffer (e.g., PBS, HEPES). b. Critical Step: To ensure all target cysteines are in a reduced state, incubate the protein with 5-10 mM DTT for 1 hour at room temperature. c. Immediately remove the DTT and exchange the protein into the labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) using a desalting column (e.g., Zeba™ Spin) or extensive dialysis. This step is non-negotiable.

2. APB Labeling Reaction a. Prepare a fresh 10 mM stock solution of APB in anhydrous DMSO. b. Adjust the protein concentration to 1-5 mg/mL in the labeling buffer. c. Add the APB stock solution to the protein to achieve a 10-fold molar excess. Pipette gently to mix. Note: The final DMSO concentration should not exceed 5% v/v. d. Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Quenching and Clean-up a. Quench any unreacted APB by adding a thiol-containing compound, such as 2-mercaptoethanol or DTT, to a final concentration of 20-50 mM. Incubate for 15 minutes. b. Remove excess APB and quenching agent by performing another buffer exchange using a desalting column or dialysis into your desired storage buffer.

4. Verification of Labeling via Mass Spectrometry a. Analyze a small aliquot of the labeled protein using LC-MS to confirm the mass shift corresponding to the addition of the APB moiety (mass of C₈H₆N₃O = 160.05 Da). b. For site-specific information, perform a "bottom-up" proteomics workflow: digest the labeled protein with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine-containing peptides that have been modified.[10]

Workflow Diagram: From Protein to Analysis

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Purified Protein Reduction Reduce with DTT (Optional but Recommended) Protein->Reduction Buffer_Exchange Remove DTT via Desalting Column Reduction->Buffer_Exchange Add_APB Add fresh APB (10x molar excess, pH 7.5) Buffer_Exchange->Add_APB Incubate Incubate 1-2h, RT Add_APB->Incubate Quench Quench with DTT Incubate->Quench Clean_Up Final Buffer Exchange Quench->Clean_Up LCMS Intact Mass Analysis (LC-MS) Clean_Up->LCMS Digestion Trypsin Digestion Clean_Up->Digestion LCMSMS Peptide Mapping (LC-MS/MS) Digestion->LCMSMS

Caption: Experimental workflow for APB labeling and analysis.

Section 4: Visualizing the Underlying Principles

Diagram 1: APB Reaction Mechanism with Cysteine

Caption: Reaction of a cysteine thiolate with APB forms a stable thioether bond.

Diagram 2: pH-Dependent Selectivity for Cysteine over Lysine

G Cys_pH7 Cysteine (-S⁻) Highly Nucleophilic & Reactive Cys_pH9 Cysteine (-S⁻) Remains Reactive Lys_pH7 Lysine (-NH₃⁺) Protonated & Non-Nucleophilic Lys_pH9 Lysine (-NH₂) Deprotonated & Nucleophilic Lys_pH7->Lys_pH9 pH increase

Caption: Optimal pH maximizes cysteine reactivity while minimizing off-target lysine labeling.

References

  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Sharpless, K. B. (2001).
  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • Kalkhof, S., & Sinz, A. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • Geva, M., & Michaeli, Y. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. JoVE (Journal of Visualized Experiments). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Crosslinking Reagents: Benchmarking 4-Azidophenacyl Bromide Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and proteomics, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular function and disease.[1] Bifunctional crosslinkers are indispensable tools that provide a molecular "snapshot" of these interactions by forming covalent bonds between proximal amino acid residues, effectively trapping protein complexes for analysis.[1][2] This allows for the identification of interaction partners, the mapping of interaction interfaces, and the elucidation of the three-dimensional architecture of protein complexes.[2][3]

This guide offers an in-depth comparison of 4-Azidophenacyl bromide (APB), a classical hetero-bifunctional photo-crosslinker, with other widely used classes of crosslinking reagents. As Senior Application Scientists, our goal is to move beyond mere cataloging of features and delve into the causality behind experimental choices, providing you with the technical insights and field-proven data necessary to select the optimal tool for your research needs.

Understanding the Chemistries: A Comparative Overview

The efficacy of a crosslinking experiment is fundamentally dictated by the chemistry of the reagent used. This includes its reactivity towards specific amino acid residues, the length of its spacer arm, its cleavability, and any requirements for activation (e.g., light). We will compare this compound to three major classes of crosslinking reagents: amine-reactive N-hydroxysuccinimide (NHS) esters, zero-length carbodiimides, and the more modern photo-reactive diazirines.

This compound: A Two-Step, Photo-Activated Approach

This compound is a hetero-bifunctional crosslinking reagent, meaning it possesses two different reactive groups.[4] Its utility lies in a two-step reaction mechanism. The first step involves the reaction of the α-bromo ketone moiety with nucleophilic residues, showing a preference for sulfhydryl groups on cysteine residues.[4][5] This initial reaction proceeds under relatively mild conditions. The second, non-specific crosslinking event is triggered by UV light, which converts the aryl azide group into a highly reactive nitrene intermediate that can insert into C-H and N-H bonds of nearby amino acids.[4][6]

Mechanism of this compound Crosslinking:

APB_Mechanism cluster_0 Step 1: Specific Alkylation cluster_1 Step 2: Photo-Activation and Non-Specific Crosslinking APB 4-Azidophenacyl bromide Alkylated_Protein Protein 1 with Covalently Attached APB APB->Alkylated_Protein Reaction with Sulfhydryl Group Cys Protein 1 (Cysteine-SH) Cys->Alkylated_Protein Nitrene Reactive Nitrene Intermediate Alkylated_Protein->Nitrene Photo-activation UV_Light UV Light (~250-350 nm) UV_Light->Nitrene Crosslinked_Complex Covalently Crosslinked Protein Complex Nitrene->Crosslinked_Complex Non-specific Insertion Protein2 Proximal Protein 2 (Any Amino Acid) Protein2->Crosslinked_Complex

Caption: Mechanism of this compound crosslinking.

Amine-Reactive NHS Esters: The Workhorses of Crosslinking

Homobifunctional N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS³), are among the most commonly used crosslinkers.[7] They react with primary amines found on lysine residues and the N-terminus of proteins, forming stable amide bonds.[8] Their popularity stems from their high reactivity and the formation of robust covalent linkages under physiological to slightly alkaline conditions.[9]

Zero-Length Crosslinkers: Direct Conjugation

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are classified as "zero-length" crosslinkers.[10] They facilitate the direct formation of an amide bond between a carboxyl group (on aspartic acid, glutamic acid, or the C-terminus) and a primary amine (on lysine or the N-terminus) without becoming part of the final covalent bond.[10][11] For increased efficiency and stability of the reactive intermediate, EDC is often used in conjunction with NHS or its water-soluble version, Sulfo-NHS.[11]

Diazirine-Based Photo-Crosslinkers: Modern, Efficient, and Versatile

Diazirine-containing crosslinkers, such as Sulfo-SDA (sulfosuccinimidyl 4,4'-azipentanoate), represent a newer generation of photo-reactive reagents.[12] Similar to APB, they are often hetero-bifunctional, commonly featuring an NHS ester for an initial amine-reactive step. Upon activation with long-wave UV light (330-370 nm), which is less damaging to biological samples than the shorter wavelengths required for some aryl azides, the diazirine moiety forms a highly reactive carbene intermediate.[12][13] This carbene can insert into a wide array of chemical bonds, making them highly efficient and versatile for capturing interactions.[13][14]

Performance Comparison: A Data-Driven Analysis

The choice of a crosslinking reagent should be guided by its performance in key areas: reactivity and specificity, crosslinking efficiency, and the nature of the experimental system.

FeatureThis compound (APB)Amine-Reactive NHS Esters (e.g., DSS, BS³)Zero-Length Carbodiimides (EDC)Diazirine Photo-Crosslinkers (e.g., Sulfo-SDA)
Reactive Groups α-bromo ketone & Aryl azideN-hydroxysuccinimide ester (x2)CarbodiimideNHS ester & Diazirine
Primary Targets Sulfhydryls (Cys), then non-specificPrimary amines (Lys, N-terminus)Carboxyls (Asp, Glu, C-terminus) & Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus), then non-specific
Activation UV Light (~250-350 nm)[6]Spontaneous at pH 7.0-9.0[9]Spontaneous (often with NHS/Sulfo-NHS)UV Light (330-370 nm)[12]
Spacer Arm Length ~9.2 ÅVariable (e.g., 11.4 Å for DSS)[9]0 Å[9]Variable (e.g., 13.5 Å for SDA)[9]
Key Advantages Two-step reaction allows for targeted initial conjugation.High reactivity, stable amide bond formation.Creates a direct bond with no spacer arm.High crosslinking efficiency, less damaging UV wavelength, small reactive group.[13][15]
Key Disadvantages Lower specificity in the photo-activation step, potential for side reactions.[5]Can lead to polymerization and intramolecular crosslinks.Can cause polymerization of proteins.High reactivity can lead to non-specific labeling if not controlled.[13]

Experimental Data: A Head-to-Head Comparison

Direct, comprehensive comparisons of this compound with a wide range of modern crosslinkers in a single system are scarce in the literature. However, we can synthesize a comparative analysis from available data.

Case Study: Cysteine Specificity of APB

A study comparing this compound (APB) with a newer photocrosslinker, p-azidoiodoacetanilide (AIA), provides valuable insights into its specificity. The researchers examined the crosslinking of the UmuD protein, which has a single cysteine residue in its homodimer interface.

ReagentUmuD (with Cysteine) Crosslinking EfficiencyUmuD/C24A (no Cysteine) Crosslinking Efficiency
This compound (APB) 39%16%
p-azidoiodoacetanilide (AIA) 30%2%
Data adapted from Zhang J, et al. (1995).[5]

This data demonstrates that while APB does react with cysteine-containing proteins, a significant portion of its crosslinking (16% in this case) occurs with proteins lacking cysteine, indicating a degree of non-specific reaction even in the initial alkylation step.[5] The newer reagent, AIA, showed much higher specificity for cysteine.[5]

Efficiency of Diazirines vs. Other Photo-Crosslinkers

Diazirine-based crosslinkers have been shown to be highly efficient. In a study on purified Human Serum Albumin (HSA), the diazirine-containing crosslinker sulfo-SDA identified 500 unique cross-linked residue pairs.[13] In contrast, a benzophenone-based alternative, sulfo-SBP, identified significantly fewer cross-links in the same system, highlighting the superior efficiency of diazirines.[13] The high reactivity of the carbene intermediate generated from diazirines generally leads to a higher density of cross-links compared to aryl azides and benzophenones.[13]

Experimental Protocols

To provide a practical context for this comparison, we present condensed, step-by-step protocols for three distinct crosslinking workflows. Note that these are generalized protocols and should be optimized for each specific biological system.

Protocol 1: Two-Step Crosslinking with this compound (APB)

This protocol is designed for a scenario where a purified protein with a known reactive cysteine is used to capture an unknown interaction partner.

Workflow Diagram:

APB_Workflow Prepare_Protein 1. Prepare purified 'bait' protein (with Cys) in reaction buffer Add_APB 2. Add APB to the bait protein solution Prepare_Protein->Add_APB Incubate_Dark 3. Incubate in the dark (e.g., 1-2 hours, RT) to allow alkylation Add_APB->Incubate_Dark Remove_Excess_APB 4. Remove excess APB (e.g., desalting column) Incubate_Dark->Remove_Excess_APB Add_Prey 5. Add 'prey' protein or cell lysate Remove_Excess_APB->Add_Prey Incubate_Binding 6. Incubate to allow protein-protein interaction Add_Prey->Incubate_Binding UV_Irradiation 7. Expose to UV light (~250-350 nm) to activate the aryl azide Incubate_Binding->UV_Irradiation Quench 8. Quench reaction (optional, e.g., with DTT) UV_Irradiation->Quench Analysis 9. Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Quench->Analysis

Caption: Experimental workflow for APB crosslinking.

Methodology:

  • Protein Preparation: Dissolve the cysteine-containing "bait" protein in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0).

  • Alkylation Step: Add a 10-20 fold molar excess of APB (dissolved in a minimal amount of an organic solvent like DMSO) to the protein solution. Incubate in the dark for 1-2 hours at room temperature.

  • Removal of Excess Reagent: Remove unreacted APB using a desalting column to prevent non-specific labeling of the "prey" protein.

  • Interaction Step: Add the "prey" protein or cell lysate to the APB-labeled "bait" protein and incubate to allow for complex formation.

  • Photo-Crosslinking: Irradiate the sample with UV light (e.g., 250-350 nm) on ice for a predetermined time (e.g., 5-15 minutes).

  • Analysis: Quench the reaction if necessary and analyze the products by SDS-PAGE, followed by Western blotting or mass spectrometry to identify the crosslinked species.[3][16]

Protocol 2: Zero-Length Crosslinking with EDC/Sulfo-NHS

This protocol is for crosslinking two proteins, where one has accessible carboxyl groups and the other has accessible primary amines.

Workflow Diagram:

EDC_Workflow Prepare_Protein1 1. Prepare Protein 1 (with -COOH) in Activation Buffer (MES, pH 4.5-5.0) Add_EDC_NHS 2. Add EDC and Sulfo-NHS to Protein 1 solution Prepare_Protein1->Add_EDC_NHS Incubate_Activation 3. Incubate for 15 min at RT to activate carboxyl groups Add_EDC_NHS->Incubate_Activation Quench_EDC 4. Quench EDC with 2-mercaptoethanol (optional) Incubate_Activation->Quench_EDC Add_Protein2 5. Add Protein 2 (with -NH2) in Coupling Buffer (PBS, pH 7.2) Quench_EDC->Add_Protein2 Incubate_Coupling 6. Incubate for 2 hours at RT to form amide bond Add_Protein2->Incubate_Coupling Quench_Reaction 7. Quench with hydroxylamine to stop the reaction Incubate_Coupling->Quench_Reaction Purify 8. Purify the conjugate (desalting or dialysis) Quench_Reaction->Purify Analysis 9. Analyze the conjugate Purify->Analysis

Caption: Experimental workflow for EDC/NHS crosslinking.

Methodology:

  • Activation: Dissolve the protein with accessible carboxyl groups in an activation buffer (e.g., 0.1 M MES, pH 4.5-5.0).[11] Add EDC and Sulfo-NHS to final concentrations of approximately 2 mM and 5 mM, respectively.[1] Incubate for 15 minutes at room temperature.

  • Coupling: Add the protein with accessible primary amines (in a buffer like PBS at pH 7.2) to the activated protein solution.[1] Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]

  • Purification and Analysis: Purify the crosslinked conjugate from byproducts and excess reagents using a desalting column or dialysis.[11] Analyze the final product.

Protocol 3: Two-Step Crosslinking with a Diazirine Reagent (Sulfo-SDA)

This protocol is for capturing protein interactions in a complex mixture, such as a cell lysate.

Methodology:

  • Amine-Labeling Step: In subdued light, incubate your purified "bait" protein or entire cell lysate with Sulfo-SDA in an amine-free buffer (e.g., HEPES, pH 7.8) for 30-60 minutes at room temperature.[17][18] This allows the NHS-ester end of Sulfo-SDA to react with primary amines.

  • Quenching and Removal of Excess Reagent: Quench the NHS-ester reaction with a primary amine-containing buffer like Tris. Remove excess, unreacted Sulfo-SDA via a desalting column.

  • Interaction Step (if applicable): If a purified "bait" was used, add the "prey" protein solution and allow the interaction to occur.

  • Photo-Crosslinking: Irradiate the sample with long-wave UV light (330-370 nm) on ice for 10-20 minutes.[18]

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, immunoprecipitation, and/or mass spectrometry to identify the captured proteins.[19]

Conclusion and Recommendations

The selection of a crosslinking reagent is a critical decision that profoundly impacts the success of protein interaction studies.

  • This compound (APB) , while a versatile and historically important reagent, presents challenges in terms of specificity. The data suggests that while it can be used to target cysteine residues, researchers must be aware of its potential for off-target reactions, which can complicate data interpretation.[5] It may be most useful in well-defined systems where a specific, highly reactive cysteine can be targeted, and subsequent non-specific photo-crosslinking is desired to map the immediate vicinity.

  • Amine-reactive NHS esters (e.g., DSS, BS³) remain a reliable and straightforward choice for general protein crosslinking, especially for confirming the presence of interactions or determining the stoichiometry of stable complexes.[12] Their high reactivity with abundant lysine residues makes them effective but can also lead to a complex mixture of products.

  • Zero-length crosslinkers like EDC are unparalleled when the goal is to create a direct covalent link between carboxyl and amine groups without introducing a spacer that might disrupt the native structure.[11] They are particularly valuable for immobilizing proteins onto surfaces or creating stable bioconjugates.

  • Diazirine-based photo-crosslinkers (e.g., Sulfo-SDA) have emerged as the state-of-the-art for capturing protein interactions with high efficiency and resolution, particularly in complex biological environments.[13][14] The ability to activate the crosslinking reaction with less damaging long-wave UV light and their high insertion efficiency make them superior to older photo-reactive chemistries like aryl azides for many applications.[12][13]

For researchers aiming to capture novel or transient protein-protein interactions in complex biological systems with high confidence, diazirine-based crosslinkers like Sulfo-SDA are the recommended choice. For applications requiring the direct linkage of carboxyl and amine groups, EDC/NHS chemistry is optimal. While This compound still has its applications, particularly in targeted sulfhydryl modification followed by proximity labeling, its limitations in specificity warrant careful consideration and validation.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
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  • Valero, M., et al. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Analytical Biochemistry.
  • Ohio State University Chemistry. (n.d.). Chemical Cross-Linking - Probing the interface of proteins.
  • Götze, M., et al. (2019). An integrated workflow for crosslinking mass spectrometry. bioRxiv.
  • De la Mora, E., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Scientific Reports.
  • MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.
  • Götze, M., et al. (2024). Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. bioRxiv.
  • Gutierrez, C. B., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics.
  • de Bruin, G., et al. (2019). A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. Chemistry – A European Journal.
  • Sivaraman, T., et al. (2022).
  • Wolszczak, P., et al. (2023). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers.
  • West, G. M., et al. (2017). Targeted Mass Spectrometry-Based Approach for Protein-Ligand Binding Analyses in Complex Biological Mixtures Using a Phenacyl Bromide Modification Strategy. Journal of the American Society for Mass Spectrometry.
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  • Suchanek, M., et al. (2005). Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. Protein Science.
  • Zhang, J., et al. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry.
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Alternatives to 4-Azidophenacyl bromide for photo-crosslinking

While this compound laid the groundwork for photo-crosslinking, the field has significantly advanced. Benzophenones and diazirines now offer researchers more robust and versatile tools for dissecting molecular interaction networks. [8][13]Diazirines, in particular, with their small size and high reactivity, are exceptionally well-suited for high-resolution mapping of interaction interfaces within living cells. [15] The future of photo-crosslinking lies in the development of "trifunctional" crosslinkers, which incorporate a photoreactive group, a bio-orthogonal handle for enrichment (like biotin), and a cleavable linker. [17][18][19][21]These advanced reagents streamline workflows by allowing for the efficient capture, enrichment, and subsequent release of crosslinked proteins for mass spectrometry analysis, pushing the boundaries of what we can discover about the intricate dance of molecules that underpins life. [17][18]Furthermore, the development of photo-crosslinkers that can be activated by visible or even near-infrared light will continue to minimize cellular damage and allow for deeper tissue penetration, opening up new frontiers in the study of molecular interactions in complex biological systems. [6]

References

  • Tan, D., Li, Q., Zhang, M., et al. (2016).
  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.
  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. [Link]
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
  • Kim, D., & Park, S. B. (2020). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. ChemBioChem, 21(7), 924-932. [Link]
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  • Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(7), 4348-4355. [Link]
  • Kaur, J., & Singh, P. (2021). Diazirine-Based Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. In Methods in Molecular Biology (Vol. 2197, pp. 205-220). Humana, New York, NY. [Link]
  • Zhang, M., et al. (2011). A genetically incorporated crosslinker reveals chaperone cooperation in acid resistance. Nature Chemical Biology, 7, 671–677. [Link]
  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(4), 1335-1350. [Link]
  • Prestwich, G. D., Dorman, G., & Elliott, J. T. (1997). Covalent capture of ligand-receptor interactions. Chemistry & Biology, 4(12), 931-939. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of Protein-Protein Interactions Identified by 4-Azidophenacyl Bromide Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying protein-protein interactions (PPIs) is a critical step in unraveling complex biological pathways. Chemical cross-linking, particularly using heterobifunctional and photo-activatable reagents like 4-Azidophenacyl bromide (APB), offers a powerful method to "capture" these interactions in their native cellular environment. However, the list of potential interactors identified by mass spectrometry is just the beginning. Rigorous, multi-pronged validation is paramount to distinguish true biological partners from non-specific proximity-based artifacts.

This guide provides an in-depth framework for the orthogonal validation of PPIs initially discovered using APB. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating system of evidence for your interaction of interest.

Section 1: The APB Cross-linking Workflow: A Foundation for Discovery

This compound is a versatile tool for mapping PPIs.[1][2] It is a heterobifunctional cross-linker, meaning it has two different reactive groups.

  • Targeted First-Step Reaction: The α-bromoketone end of APB reacts with nucleophilic residues, showing a preference for cysteine's sulfhydryl group.[2][3] This allows for a targeted initial reaction with a "bait" protein of interest, often at a specific cysteine residue.

  • Photo-activated Second-Step: The azido group is chemically inert until it is activated by UV light (typically >300 nm).[1] Upon photoactivation, it forms a highly reactive nitrene, which can non-specifically insert into nearby C-H or N-H bonds of interacting "prey" proteins.[2]

This two-step process allows you to covalently trap even transient or weak interactions that might be lost during standard purification procedures. The subsequent identification of these cross-linked partners is typically achieved through mass spectrometry.[4][5]

cluster_workflow APB Cross-linking & MS Identification Workflow start Incubate cells/lysate with this compound (APB) uv Activate Azide with UV Light to Cross-link Proximal Proteins start->uv Bromide reacts with 'Bait' Protein (e.g., Cys) lyse Cell Lysis & Solubilization uv->lyse purify Affinity Purification of Bait Protein & Cross-linked Partners lyse->purify digest Proteolytic Digestion purify->digest ms LC-MS/MS Analysis digest->ms identify Database Search & Identification of Prey Proteins ms->identify

Figure 1: High-level workflow for identifying PPI candidates using APB cross-linking followed by mass spectrometry.

Section 2: Biochemical Validation: Co-Immunoprecipitation (Co-IP)

Co-IP is considered the gold-standard assay for PPI validation.[7][8] It demonstrates that two or more proteins are part of a stable complex that can be isolated from a cell lysate using an antibody targeting one of the proteins.

Causality Behind the Choice: Co-IP validates the existence of a protein complex under non-cross-linking conditions, providing strong evidence that the interaction is not an artifact of the cross-linker forcing two merely proximal proteins together. It confirms association, though it does not distinguish between direct and indirect interactions.[7]

cluster_coip Co-Immunoprecipitation (Co-IP) Workflow lysis Prepare Cell Lysate in Non-denaturing Buffer preclear Pre-clear Lysate with Control Beads lysis->preclear Preserves protein complexes ip Incubate with Primary Antibody (anti-Bait Protein) preclear->ip Reduces background capture Capture Immune Complex with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash Crucial for specificity elute Elute Protein Complex from Beads wash->elute detect Detect Prey Protein by Western Blot elute->detect

Figure 2: Step-by-step workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocol: Co-Immunoprecipitation

This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations is essential.

  • Cell Lysis:

    • Culture and harvest cells expressing the proteins of interest.

    • Wash cell pellet with ice-cold PBS.

    • Resuspend pellet in 1 mL of ice-cold, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors). The choice of detergent is critical; milder detergents (NP-40, Triton X-100) are less likely to disrupt native interactions than harsher ones (SDS, deoxycholate).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.

    • Incubate with rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads, reducing background.

    • Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside 50 µL of the pre-cleared lysate to serve as the "Input" or "Lysate" control.

    • To the remaining lysate, add 1-5 µg of your primary antibody (targeting the bait protein). For a negative control, add an equivalent amount of an isotype-matched IgG antibody to a separate aliquot of lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Capture and Washes:

    • Add 40 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.

    • Incubate with rotation for 1-2 hours at 4°C.

    • Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. Each wash should involve resuspending the beads, rotating for 5 minutes, and then pelleting. These wash steps are critical for removing non-specifically bound proteins.

  • Elution and Detection:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by resuspending the beads in 40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" control.

    • Perform Western blotting using an antibody against the suspected "prey" protein. A band for the prey protein in the bait IP lane, but not in the IgG control lane, confirms the interaction.

Section 3: In Situ Validation: Proximity Ligation Assay (PLA)

The Proximity Ligation Assay (PLA) is a powerful technique that allows for the visualization of PPIs directly within fixed cells or tissues.[9][10] It provides not only confirmation of an interaction but also crucial information about its subcellular localization.[11]

Causality Behind the Choice: PLA is exceptionally sensitive and is ideal for detecting weak or transient interactions that may be difficult to capture by Co-IP.[11] It provides spatial context, answering where in the cell the interaction occurs. The core principle relies on two primary antibodies (recognizing the bait and prey proteins) binding in close proximity (<40 nm).[11][12] This proximity allows secondary antibodies conjugated to DNA oligonucleotides (PLA probes) to be ligated, amplified, and detected as a distinct fluorescent spot.

cluster_pla Proximity Ligation Assay (PLA) Principle antibodies Primary Antibodies bind Bait & Prey Proteins probes Oligo-conjugated Secondary Antibodies (PLA Probes) bind antibodies->probes If proteins are <40nm apart ligation Connector Oligos Hybridize & are Ligated to form a DNA Circle probes->ligation amplification Rolling Circle Amplification (RCA) creates a long DNA product ligation->amplification detection Fluorescently Labeled Oligos Hybridize to Amplified DNA amplification->detection signal Visualize as a Discrete Fluorescent Spot via Microscopy detection->signal

Figure 3: The principle of in situ Proximity Ligation Assay (PLA).
Experimental Protocol: Proximity Ligation Assay

This protocol is based on commercially available kits (e.g., Duolink™ PLA). Always refer to the manufacturer's specific instructions.

  • Sample Preparation:

    • Grow cells on sterile glass coverslips.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential for intracellular targets to allow antibody access.

  • Blocking:

    • Block non-specific antibody binding sites using the blocking solution provided in the kit for 1 hour at 37°C in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the two primary antibodies (raised in different species, e.g., mouse and rabbit) in the provided antibody diluent.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber. Controls should include samples with only one primary antibody or no primary antibodies.

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A.

    • Add the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS) diluted in antibody diluent.

    • Incubate for 1 hour at 37°C in a humidified chamber.

  • Ligation:

    • Wash twice with Wash Buffer A.

    • Add the ligation mix (containing ligase and connector oligonucleotides) to the coverslips.

    • Incubate for 30 minutes at 37°C.

  • Amplification:

    • Wash twice with Wash Buffer A.

    • Add the amplification mix (containing polymerase and fluorescently-labeled oligonucleotides).

    • Incubate for 100 minutes at 37°C. Protect from light from this step onwards.

  • Final Washes and Mounting:

    • Wash twice with Wash Buffer B.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the samples using a fluorescence microscope. Each red spot represents a single PPI event.

    • Quantify the number of spots per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin). A significant increase in spots in the dual-antibody sample compared to single-antibody controls confirms the interaction.

Section 4: Biophysical Validation: Quantifying Direct Interactions

While Co-IP and PLA confirm complex formation and localization, they often cannot distinguish between a direct binary interaction and an indirect one mediated by a bridging protein. Biophysical methods are essential for confirming a direct interaction and for quantifying its binding parameters. These techniques typically require purified proteins.

MethodPrincipleKey OutputsCausality & Insights
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor chip surface as one protein (analyte) flows over its immobilized partner (ligand).[13][14]KD (affinity), kon (association rate), koff (dissociation rate)Provides real-time kinetic data, confirming a direct interaction and describing how quickly it forms and dissociates.[15]
Bio-Layer Interferometry (BLI) An optical technique that analyzes the interference pattern of white light reflected from a biosensor tip with an immobilized protein as its partner binds.[7][16]KD , kon , koff Similar to SPR, it provides real-time kinetic data. It is often higher throughput and more tolerant of crude samples.[16]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event as one protein is titrated into a solution containing its partner.[13]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Considered the "gold standard" for thermodynamics. It confirms direct binding in solution without labels or immobilization and reveals the forces driving the interaction.[15]
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, each fused to one of the proteins of interest.[7][13]FRET Efficiency (correlates with distance)Provides evidence of interaction (<10 nm proximity) in living cells, offering dynamic and spatial information.[17]

Section 5: A Comparative Guide to Selecting Your Validation Strategy

The choice of validation method is not one-size-fits-all. It depends on the specific biological question, available resources, and the nature of the suspected interaction. A multi-method approach provides the most robust evidence.

FeatureCo-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)SPR / BLIIsothermal Titration Calorimetry (ITC)
Environment In vitro (from lysate)In situ (fixed cells)In vitroIn vitro (in solution)
Interaction Type Direct or IndirectProximity (<40 nm)DirectDirect
Data Output Qualitative (Yes/No)Semi-Quantitative (Localization)Quantitative (Kinetics, Affinity)Quantitative (Thermodynamics, Affinity)
Sensitivity ModerateHighHighModerate
Key Requirement High-quality IP antibodyTwo high-quality primary antibodiesPurified, active proteinsPurified, concentrated proteins
Throughput Low to MediumMediumMedium to HighLow
Provides Localization? NoYesNoNo
Best For Confirming stable complex formationVisualizing interactions in cells; transient or weak interactionsMeasuring binding kinetics and affinity of binary interactionsCharacterizing the thermodynamic drivers of a binary interaction

Conclusion

The identification of potential protein-protein interactions through this compound cross-linking is a powerful discovery technique. However, these initial findings must be treated as hypotheses that require rigorous validation. By employing a thoughtful, orthogonal approach—confirming the complex with Co-Immunoprecipitation, visualizing it in its native context with Proximity Ligation Assay, and quantifying the direct binding with biophysical methods like SPR or ITC—researchers can build a robust, multi-faceted case for a genuine biological interaction. This layered evidence is the hallmark of scientific integrity and is essential for accurately mapping the intricate networks that govern cellular life.

References

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Beyond the Covalent Bond: Validating Post-Crosslinking Interactions with Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Binding Events After Irreversible Crosslinking

In the landscape of drug discovery and molecular biology, the formation of a covalent bond between a ligand and its target protein is often a significant milestone. However, the act of crosslinking, while powerful for stabilizing interactions, introduces a critical question: is the observed binding a true reflection of the intended interaction, or an artifact of the irreversible chemical linkage? Isothermal Titration Calorimetry (ITC) emerges as a gold-standard technique to dissect the thermodynamics of these interactions, providing invaluable insights beyond the simple confirmation of a covalent link.[1] This guide offers a comprehensive comparison of ITC with alternative methods and provides a detailed protocol for its application in validating binding after crosslinking.

The Challenge of Post-Crosslinking Validation

Chemical crosslinking is a widely used technique to study protein-protein and protein-ligand interactions.[2] It provides a "snapshot" of proximity by forming a stable covalent bond. However, this very stability can mask the underlying thermodynamics of the initial, non-covalent binding event. It becomes crucial to ascertain that the crosslinking occurred as a result of a specific, high-affinity interaction and not due to random collision or non-specific reactivity. This is where biophysical techniques that measure the energetics of binding in solution, without the need for labels or immobilization, become indispensable.

Isothermal Titration Calorimetry: A Direct View into Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[3][4] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[5][6][7] This complete thermodynamic profile provides a deep understanding of the driving forces behind the binding event.

For post-crosslinking analysis, ITC can be employed in a competitive binding format or by studying the interaction of the crosslinked complex with other binding partners. The key advantage of ITC is that it is a solution-based technique that does not require modification of the binding partners with labels, which can sometimes interfere with the interaction.[3][8]

A Comparative Look: ITC vs. Alternative Techniques

While ITC is a powerful tool, other biophysical techniques can also provide valuable information. The choice of technique often depends on the specific experimental question, the nature of the interacting molecules, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[3][4]Provides a complete thermodynamic profile (K D , n, ΔH, ΔS) in a single experiment.[5] Label-free and in-solution.[3]Can be low-throughput and requires relatively large amounts of sample.[9]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.[10][11]Real-time kinetic data (k on , k off ).[12] High sensitivity, requires small sample volumes.[10]Requires immobilization of one binding partner, which can introduce artifacts.[9][12]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[13][14]Real-time kinetic data. High-throughput and compatible with crude samples.[13]Generally less sensitive than SPR, especially for small molecules.[15]
Analytical Ultracentrifugation (AUC) Measures the sedimentation of macromolecules in a centrifugal field.[16]Provides information on stoichiometry, shape, and association state in solution.[16][17][18]Requires specialized equipment and complex data analysis.[19]

Experimental Workflow: Confirming Binding with ITC after Crosslinking

The following protocol outlines a general workflow for using ITC to validate the binding of a ligand to a protein after a crosslinking reaction. This example assumes a scenario where a small molecule has been crosslinked to a target protein, and the goal is to confirm that a related, non-crosslinking analog still binds to the modified protein.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare Crosslinked Protein-Ligand Complex P2 Purify and Characterize the Complex P1->P2 I2 Load Protein Complex into Sample Cell P2->I2 Purified Complex P3 Prepare Non-Crosslinking Analog Ligand I3 Load Analog Ligand into Syringe P3->I3 Analog Ligand P4 Prepare Matched Buffer P4->I2 Matched Buffer P4->I3 Matched Buffer I1 Equilibrate ITC Instrument I1->I2 I4 Perform Titration I2->I4 I3->I4 A1 Integrate Raw Data I4->A1 Raw ITC Data A2 Fit to a Binding Model A1->A2 A3 Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) A2->A3

Figure 1. A generalized workflow for using Isothermal Titration Calorimetry (ITC) to confirm binding to a crosslinked protein-ligand complex.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Foundation of a Successful Experiment

  • Protein-Ligand Crosslinking and Purification:

    • Perform the crosslinking reaction under optimized conditions to ensure specific labeling.

    • Purify the crosslinked protein-ligand complex from unreacted protein and excess crosslinker using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

    • Thoroughly characterize the purified complex to confirm the stoichiometry and site of crosslinking, for instance by mass spectrometry.[20][21]

  • Ligand and Buffer Preparation:

    • Synthesize or obtain the non-crosslinking analog of the ligand.

    • Prepare a concentrated stock solution of the analog ligand in a buffer that is identical to the buffer of the purified protein complex.[22][23][24][25] Mismatched buffers can lead to large heats of dilution, which can obscure the binding signal.[22][24]

    • Dialyze the purified protein complex against the final experimental buffer to ensure a perfect match.[24][26]

    • Degas all solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.[22][26]

2. ITC Experiment: Measuring the Heat of Interaction

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Equilibrate the instrument at the desired experimental temperature.

  • Sample Loading:

    • Carefully load the purified crosslinked protein-ligand complex into the sample cell, avoiding the introduction of air bubbles. Typical concentrations for the macromolecule in the cell range from 5 to 50 µM.[22][27]

    • Load the non-crosslinking analog ligand into the injection syringe. The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[26][28]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection before proceeding to the next.

    • Monitor the heat change after each injection.

3. Data Analysis: Unveiling the Thermodynamics

  • Data Integration and Fitting:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

  • Interpretation of Results:

    • A well-defined binding isotherm indicates a specific interaction between the analog ligand and the crosslinked protein complex.

    • The determined K D value provides a quantitative measure of the binding affinity.

    • The stoichiometry (n) should be close to the expected number of binding sites.

    • The enthalpy (ΔH) and entropy (ΔS) changes provide insight into the forces driving the binding event. A significant and specific binding event, as evidenced by a clear sigmoidal binding curve and a reasonable K D , would strongly suggest that the original crosslinking event was also a result of a specific interaction at that site.

Causality and Self-Validation in the Protocol

The trustworthiness of this protocol lies in its inherent self-validating nature. The use of a non-crosslinking analog allows for the isolation of the non-covalent binding event. A successful experiment, yielding a clear binding isotherm, directly demonstrates that the binding pocket of the protein remains accessible and functional after the crosslinking event. Furthermore, control experiments, such as titrating the ligand into buffer alone, are crucial to subtract any heats of dilution and ensure that the observed heat changes are solely due to the binding interaction.[28]

Conclusion

Isothermal Titration Calorimetry provides an indispensable tool for the rigorous validation of binding events after a crosslinking reaction. By offering a complete thermodynamic picture of the interaction, ITC allows researchers to move beyond the simple confirmation of a covalent bond and gain a deeper understanding of the molecular recognition events that precede it. This level of insight is critical for making informed decisions in drug development and for advancing our fundamental understanding of biological interactions.

References

  • Schuck, P. (2013). Analytical ultracentrifugation as a tool for studying protein interactions. Methods, 54(1), 1-13.
  • Beckman Coulter Life Sciences. (n.d.). Protein Characterization with Analytical Ultracentrifugation.
  • Pica, A., & Bou-Abdallah, F. (2019). Isothermal Titration Calorimetry: Principles and Applications. In eLS (pp. 1-12). John Wiley & Sons, Ltd.
  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Nature Protocols, 1(1), 186-191.
  • Nexcelom Bioscience. (n.d.). Analytical Ultracentrifugation (AUC): Types, Principles & Applications.
  • Beckman Coulter. (n.d.). Analysis of Protein-Protein-Interactions by analytical ultracentrifugation.
  • Wikipedia. (2023, December 1). Isothermal titration calorimetry. In Wikipedia.
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  • Nexcelom Bioscience. (n.d.). Analytical Ultracentrifugation: Techniques, Principles, and Applications in Biochemistry and Polymer Science.
  • Pénzes, Á., et al. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Ghai, R., et al. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 896, 109–124.
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  • Vanderbilt University. (n.d.). ITC sample preparation.
  • Sartorius. (n.d.). Biolayer Interferometry (BLI).
  • Padmanabhan, P., et al. (2021). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. STAR protocols, 2(3), 100742.
  • Unknown. (n.d.). ITC sample preparation guideline.
  • Center for Macromolecular Interactions. (n.d.). Bio-Layer Interferometry (BLI).
  • Yale University. (n.d.). Sample Preparation Guidelines (ITC).
  • ForteBio. (2020, August 31). Bio Layer Interferometry as a strategic platform to validate covalent proximity inducing small.... YouTube.
  • Wikipedia. (2023, November 29). Bio-layer interferometry. In Wikipedia.
  • Aragen. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
  • Di Trani, J., et al. (2023). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Journal of the American Chemical Society, 145(14), 7895–7904.
  • ResearchGate. (2013, December 3). What is the alternative method to study ligand receptor binding experiment beyond radiolabelling?.
  • ResearchGate. (2015, November 17). Could someone please help me with interpreting ITC data?.
  • Unknown. (2013, July 31). ITC Sample Preparation Guidelines.
  • Di Trani, J., et al. (2018). Measuring covalent inhibitor kinetics using isothermal titration calorimetry. Symposium annuel PROTEO 2018.
  • ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?.
  • Unknown. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • Adams, C. M., et al. (2020). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Communications biology, 3(1), 220.
  • TA Instruments. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com.
  • Dam, T. K., & Brewer, C. F. (2010). Measuring Multivalent-Binding Interactions by Isothermal Titration Calorimetry. Methods in enzymology, 478, 439–463.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Liu, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in pharmacology, 9, 1146.
  • O'Flynn, J., et al. (2022). Divalent HIV-1 gp120 Immunogen Exhibits Selective Avidity for Broadly Neutralizing Antibody VRC01 Precursors. Vaccines, 10(2), 209.
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  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • ResearchGate. (2019, January 25). Problems with labelled proteins in ITC, any help?.
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Sources

A Researcher's Guide to Western Blot Analysis for Validating Protein Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of protein-protein interactions (PPIs) is a cornerstone of understanding cellular function and disease pathology. Chemical crosslinking has emerged as an indispensable technique to capture both transient and stable PPIs, providing a "snapshot" of the cellular interactome. However, the successful crosslinking of proteins is only the first step; rigorous validation is paramount to ensure the biological significance of the observed interactions. Western blot analysis, a ubiquitous and powerful immunological technique, serves as a primary method for this validation.

This guide provides an in-depth, technically-focused comparison of methodologies for the Western blot analysis of crosslinked proteins. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering you to design and execute robust validation experiments.

The Foundational Principle: Covalent Stabilization of Interactions

Chemical crosslinking utilizes reagents with two or more reactive groups that form covalent bonds with specific functional groups on amino acid residues of interacting proteins.[1][2] This process effectively "freezes" the protein complex, allowing for its subsequent detection and analysis. The result of a successful intermolecular crosslinking event, when analyzed by Western blot, is the appearance of a new, higher molecular weight band corresponding to the mass of the crosslinked protein complex.[1]

A Comparative Analysis of Crosslinking Chemistries for Western Blot Validation

The choice of crosslinking reagent is a critical determinant of experimental success. The ideal crosslinker should be efficient, specific, and compatible with downstream applications like Western blotting. Here, we compare three major classes of crosslinkers.

Crosslinker TypeReactive GroupsKey Characteristics for Western BlotBest For
Homobifunctional Identical reactive groups (e.g., NHS esters targeting primary amines)Simple, one-step reactions. Can lead to intramolecular crosslinking and polymerization.Capturing homodimers or stable, abundant complexes.
Heterobifunctional Different reactive groups (e.g., amine-reactive and sulfhydryl-reactive)Allows for sequential, controlled conjugation, minimizing unwanted side reactions.Linking two different purified proteins or proteins with distinct available functional groups.[3][4]
Photoreactive Become reactive upon exposure to UV light.Can form covalent bonds with a wider range of amino acid side chains, enabling the capture of interactions that may not be amenable to traditional crosslinkers.[3][4]In vivo crosslinking and capturing interactions involving proteins that lack readily accessible primary amines or sulfhydryls.

Experimental Workflow: From Crosslinking to Detection

The following diagram illustrates the key stages in the Western blot validation of crosslinked proteins.

Crosslinking_WesternBlot_Workflow cluster_crosslinking Protein Crosslinking cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis start Prepare Protein Sample crosslink Add Crosslinking Reagent start->crosslink Incubate quench Quench Reaction crosslink->quench Stop crosslinking lyse Cell Lysis quench->lyse quantify Protein Quantification lyse->quantify denature Sample Denaturation quantify->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Workflow for Western blot validation of protein crosslinking.

Detailed Experimental Protocols

Protocol 1: In Vitro Crosslinking with EGS (Ethylene Glycol bis(Succinimidyl Succinate))

EGS is a homobifunctional, amine-reactive crosslinker with a spacer arm of 16.1 Å.[5] It is a popular choice for studying protein-protein interactions.

Materials:

  • Purified protein samples in a non-amine-containing buffer (e.g., PBS, pH 7.4).[5]

  • EGS crosslinker.[5]

  • Dry DMSO.[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[5][6]

  • 2X Laemmli sample buffer.[7]

Procedure:

  • Prepare EGS Stock Solution: Immediately before use, dissolve EGS in dry DMSO to a concentration of 50 mM.[5] EGS is moisture-sensitive and should be stored desiccated at -20°C.[5]

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine your protein samples in a non-amine containing buffer.

    • Add the EGS stock solution to the protein sample to a final concentration of 0.5 to 5 mM.[5] A 20-fold molar excess of crosslinker to protein is a good starting point.[5]

    • Incubate the reaction at room temperature for 30-40 minutes.[5] For sensitive proteins, the reaction can be performed on ice for 2-3 hours.[5]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted EGS.[6] Incubate for 15 minutes at room temperature.[5][6]

  • Prepare for SDS-PAGE: Add an equal volume of 2X Laemmli sample buffer to your crosslinked sample.

  • Denaturation: Heat the sample at 95-100°C for 5 minutes to denature the proteins.[7][8]

  • Western Blot Analysis: Proceed with standard SDS-PAGE and Western blot protocols.

Protocol 2: In Vivo Crosslinking with Formaldehyde

Formaldehyde is a zero-length crosslinker, meaning it directly links molecules without an intervening spacer arm. It is cell-permeable and widely used for in vivo crosslinking studies.[9][10]

Materials:

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Formaldehyde (37% stock solution).

  • Quenching solution (1.25 M glycine in PBS).[10]

  • RIPA lysis buffer with protease inhibitors.[10][11]

  • 2X Laemmli sample buffer.[10]

Procedure:

  • Cell Treatment:

    • Grow cells to the desired confluency.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add pre-warmed PBS containing 1% formaldehyde to the cells and incubate for 10 minutes at room temperature.

  • Quench the Reaction: Aspirate the formaldehyde solution and add the quenching solution. Incubate for 5 minutes at room temperature to stop the crosslinking reaction.[10]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease inhibitors to the cells.[10][12]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

  • Prepare for SDS-PAGE:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a suitable assay (e.g., BCA).

    • Add an equal volume of 2X Laemmli sample buffer to the desired amount of protein lysate.

  • Denaturation and Crosslink Reversal:

    • Crucially, to visualize the crosslinked complex, heat the sample at 65°C for 15-20 minutes. [10][13] Boiling at 95-100°C will reverse the formaldehyde crosslinks. [13][14]

  • Western Blot Analysis: Proceed with standard SDS-PAGE and Western blot protocols.

Data Interpretation and Troubleshooting

A successful crosslinking experiment will result in the appearance of a higher molecular weight band on your Western blot, in addition to the band corresponding to the monomeric protein. The intensity of this higher molecular weight band should be dependent on the presence of the crosslinking reagent.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
No higher molecular weight band Inefficient crosslinking.Optimize crosslinker concentration and incubation time. Ensure the buffer does not contain primary amines.[6]
Antibody cannot recognize the crosslinked complex.Use a different antibody that targets a different epitope.
Crosslinks reversed during sample preparation.For formaldehyde, avoid boiling the sample; heat at 65°C instead.[10][13]
Weak or faint higher molecular weight band Low abundance of the interacting protein.Increase the amount of protein loaded on the gel.[11] Consider an immunoprecipitation step to enrich for the protein of interest before Western blotting.[1]
Suboptimal antibody concentration.Optimize the dilution of your primary and secondary antibodies.[15]
High background or non-specific bands Excessive crosslinker concentration.Titrate the crosslinker concentration to find the optimal balance between crosslinking efficiency and non-specific reactions.
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk or BSA).[15][16]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[16]

Visualizing the Logic of Troubleshooting

Troubleshooting_Logic cluster_no_band Troubleshooting: No Higher MW Band cluster_weak_band Troubleshooting: Weak Higher MW Band cluster_high_bg Troubleshooting: High Background start Western Blot Result no_band No Higher MW Band start->no_band weak_band Weak Higher MW Band start->weak_band high_bg High Background start->high_bg success Clear Higher MW Band start->success inefficient_xl Inefficient Crosslinking? no_band->inefficient_xl ab_issue Antibody Recognition Issue? no_band->ab_issue reversal Crosslink Reversal? no_band->reversal low_abundance Low Protein Abundance? weak_band->low_abundance suboptimal_ab Suboptimal Antibody Conc.? weak_band->suboptimal_ab excess_xl Excess Crosslinker? high_bg->excess_xl bad_blocking Inadequate Blocking? high_bg->bad_blocking excess_ab Excess Antibody? high_bg->excess_ab

Caption: A logical flow for troubleshooting common Western blot issues with crosslinked samples.

Concluding Remarks

Western blot analysis is a powerful and accessible method for validating protein-protein interactions captured through chemical crosslinking. By understanding the principles of different crosslinking chemistries and carefully optimizing the experimental protocol, researchers can generate reliable and reproducible data. This guide provides a framework for designing and executing these experiments with scientific rigor, ultimately contributing to a deeper understanding of the intricate protein interaction networks that govern cellular life.

References

  • A Researcher's Guide to Validating Crosslinked Protein Complexes: A Comparative Analysis of Western Blotting and Alternative - Benchchem. (n.d.).
  • Western blotting of proteins cross-linked by formaldehyde using... - ResearchGate. (n.d.).
  • The 3 Types of Crosslinking Reagents and When to Use Them - G-Biosciences. (2016, May 3).
  • Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio. (n.d.).
  • Chemical cross-linking to study protein self-assembly in cellulo - PMC - PubMed Central. (n.d.).
  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC - NIH. (n.d.).
  • Bifunctional Cross-Linking Protocol - Rockland Immunochemicals. (n.d.).
  • Troubleshooting Western Blot: Common Problems and Fixes - Patsnap Synapse. (2025, April 24).
  • Western Blot Sample Preparation - Boster Biological Technology. (n.d.).
  • Problem detecting crosslinked protein on Western Blot of 2D Gel - ResearchGate. (2018, August 24).
  • How to Prepare Samples for Western Blot Analysis - G-Biosciences. (2020, September 8).
  • EGS/Sulfo-EGS. (n.d.).
  • SAMPLE PREPARATION FOR WESTERN BLOTTING. (n.d.).
  • Formaldehyde cross-linking. (a) Workflow of formaldehyde cross-linking... - ResearchGate. (n.d.).
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Sources

Advantages and disadvantages of using 4-Azidophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Core Directive Analysis : The user wants a comprehensive comparison guide on 4-Azidophenacyl bromide, targeted at a scientific audience. I need to take on the persona of a Senior Application Scientist, ensuring the content is technically accurate, well-structured, and supported by evidence. The guide must cover advantages, disadvantages, comparisons with alternatives, and include experimental data and protocols. A key requirement is the use of Graphviz for diagrams and a complete, well-formatted reference list.

  • Information Structuring : I will structure the guide to flow logically from a general introduction to specific applications and comparisons.

    • Introduction : What is this compound and what is its general purpose as a photocleavable crosslinker?

    • Mechanism of Action : How does it work? I'll need to detail the two-step process: initial reaction and photoactivation. This is a perfect place for a Graphviz diagram.

    • Advantages : What makes it a useful tool? I'll focus on its heterobifunctional nature, specificity for certain residues (like cysteine), and the control offered by photoactivation.

    • Disadvantages and Limitations : What are the drawbacks? I'll discuss potential lack of specificity, stability issues, and safety concerns.

    • Comparison with Alternatives : How does it stack up against other photocleavable linkers (e.g., nitrobenzyl-based linkers)? I will create a comparison table for key properties.

    • Experimental Workflow and Protocol : I will provide a detailed, step-by-step protocol for a common application, like protein cross-linking, to provide practical value. This will also be visualized with a Graphviz diagram.

    • Decision-Making Guide : A summary to help researchers decide if this compound is the right choice for their experiment. This could be another Graphviz diagram.

    • References : A consolidated list of all cited sources with clickable links.

  • Data and Protocol Sourcing : I will use the search results to find specific details.

    • [7, 10, 11, 12, 14] provide the core identity of this compound as a heterobifunctional, photoreactive crosslinker targeting sulfhydryl groups.

    • [14] describes its synthesis and application in cross-linking, highlighting the two-step process: nucleophilic displacement followed by nitrene insertion upon irradiation.

    • [10, 16] specify the reaction conditions, such as pH 7.0-8.0 for the initial coupling to sulfhydryls and UV irradiation around 250 nm for the second step.

    • [6] provides crucial comparative data, showing that while this compound is useful, it has lower cysteine specificity compared to a newer reagent, p-azidoiodoacetanilide (AIA). This is a key disadvantage to highlight. The paper gives quantitative data on crosslinking efficiency that I can use.

    • [1, 2, 4, 5, 9] discuss other types of photocleavable linkers (like o-nitrobenzyl and coumarin-based) which will be the basis for the comparison section. These sources mention properties like quantum yield and optimal cleavage wavelengths.

    • [3, 11, 12, 16] provide important safety information (flammable solid, causes burns, sensitizer), which is a critical disadvantage for a lab guide.

    • [8] provides a detailed experimental approach for using an azidophenacyl-derivatized DNA to crosslink with a protein (IHF), which can serve as a basis for the experimental protocol section. It details steps like derivatization, incubation, irradiation, and analysis.

    • [13, 15] describe general applications in bioconjugation, drug delivery, and studying protein interactions.

  • Visualizations (Graphviz) :

    • Mechanism of Action : A diagram showing the structure of this compound, its reaction with a sulfhydryl group (e.g., on a cysteine residue), and the subsequent photoactivation of the azide to a nitrene which then forms a covalent bond with a nearby residue.

    • Experimental Workflow : A flowchart illustrating the key steps of a cross-linking experiment: 1. Covalent attachment of the linker to the target protein. 2. Incubation with the interacting partner. 3. UV irradiation to induce cross-linking. 4. Analysis (e.g., by SDS-PAGE).

    • Decision-Making Tree : A diagram to help a researcher choose a linker. It would start with a question like "Is spatiotemporal control required?" leading to photocleavable vs. other linkers. Further branches could be based on target functional groups (sulfhydryl vs. amine), desired cleavage wavelength, and specificity requirements.

  • Content Generation Plan :

    • Title : "A Senior Application Scientist’s Guide to this compound: A Comparative Analysis for Researchers"

    • Introduction : Briefly introduce this compound (APB) as a heterobifunctional, photocleavable crosslinking agent. Mention its utility in mapping molecular interactions.

    • The Two-Stage Mechanism of APB : Explain the process in detail. First, the α-bromo ketone reacts with nucleophiles, particularly the sulfhydryl group of cysteine. Second, the aryl azide is activated by UV light to form a highly reactive nitrene, which non-specifically inserts into nearby C-H or N-H bonds. Create the first Graphviz diagram here.

    • Core Advantages :

      • Heterobifunctionality : Allows for a two-step, controlled crosslinking process.

      • Photo-activation : Provides spatiotemporal control over the crosslinking reaction. The reaction is only initiated upon UV irradiation.

      • Defined Initial Reaction : The α-bromo ketone provides some specificity for nucleophilic residues like cysteine.

    • Significant Disadvantages & Technical Caveats :

      • Limited Specificity : Cite the study [6] that shows APB is not entirely specific to cysteines and can react with other residues, leading to off-target effects. Present the quantitative data from the paper comparing APB with AIA.

      • Safety Hazards : Detail the safety warnings from the MSDS [3, 11, 12, 16] (flammable, corrosive, sensitizer).

      • Byproduct Formation & Stability : Mention that aryl nitrenes can undergo rearrangements, potentially reducing crosslinking efficiency. Note its sensitivity to light, temperature, and moisture [11].

    • Comparative Analysis: APB vs. Other Photocleavable Linkers : Create a table comparing APB to o-nitrobenzyl (ONB) and coumarin-based linkers. Compare them on features like: cleavage wavelength, quantum yield, byproducts, and target functional groups. Use information from [1, 2, 4].

    • Experimental Design & Protocol: Probing Protein-DNA Interactions :

      • Create the workflow Graphviz diagram.

      • Write a detailed, step-by-step protocol based on the methodology described in [8]. This will include derivatizing a molecule (e.g., DNA with a phosphorothioate), incubating with the binding partner, UV irradiation, and analysis. Explain the why behind each step (e.g., why a specific buffer is used, the purpose of quenching).

    • Decision Framework for Linker Selection : Create the decision tree Graphviz diagram.

    • References : Compile all sources into a numbered list with full titles, sources, and clickable URLs.### A Senior Application Scientist’s Guide to this compound: A Comparative Analysis for Researchers

For researchers, scientists, and drug development professionals navigating the complex landscape of molecular interactions, the choice of a chemical crosslinker is a critical decision that can define the success of an experiment. Among the diverse toolkit available, photocleavable linkers offer an unparalleled level of control, allowing for the precise initiation of covalent bond formation in both time and space. This guide provides an in-depth, field-proven analysis of this compound (APB), a heterobifunctional, photoreactive crosslinker.

We will dissect its mechanism, weigh its advantages against its significant limitations, and compare its performance with contemporary alternatives, supported by experimental data. This document is designed not as a rigid protocol, but as a decision-making guide to empower you, the researcher, to make informed choices for your specific application.

The Dual-Action Mechanism of this compound

This compound is classified as a heterobifunctional crosslinking reagent.[1][2] This designation stems from its two distinct reactive moieties that function in a sequential manner. Understanding this two-stage mechanism is fundamental to its effective application.

Stage 1: Nucleophilic Alkylation The first stage involves the α-bromo ketone group. This functional group is an electrophile that readily reacts with nucleophilic residues on a biomolecule. While it can react with several side chains, it shows a preference for the sulfhydryl group of cysteine residues, particularly under controlled pH conditions (typically pH 7.0-8.0).[1][3][4] This initial reaction covalently tethers the APB molecule to a specific site on the "bait" protein or molecule.

Stage 2: UV-Induced Nitrene Formation and Insertion The second, and defining, feature of APB is the aryl azide group. This moiety is relatively inert until it is activated by UV light (typically around 250 nm).[1][3] Upon irradiation, the azide expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene is so reactive that it can insert into nearby C-H or N-H bonds, effectively forming a covalent crosslink with any molecule in its immediate vicinity—the "prey." This second reaction is rapid and generally non-specific, capturing a snapshot of the molecular neighborhood at the moment of irradiation.[1]

cluster_stage1 Stage 1: Alkylation (Dark Reaction) cluster_stage2 Stage 2: Photo-Crosslinking APB This compound (APB) APB_Protein APB Covalently Attached to Protein APB->APB_Protein  Reaction with -SH group  (pH 7.0-8.0) Protein_Cys Protein with Cysteine (Sulfhydryl Group) Protein_Cys->APB_Protein Interacting_Partner Interacting Molecule (Protein, DNA, etc.) APB_Protein->Interacting_Partner  Incubation to allow  molecular interaction Nitrene Reactive Nitrene Intermediate APB_Protein->Nitrene Crosslinked_Complex Stable Crosslinked Complex Interacting_Partner->Crosslinked_Complex UV_Light UV Light (~250 nm) UV_Light->Nitrene  Photoactivation  (N₂ released) Nitrene->Crosslinked_Complex  Non-specific insertion  (C-H, N-H bonds)

Caption: The two-stage mechanism of this compound crosslinking.

Advantages: Why Choose APB?

The primary appeal of APB lies in the control it offers over the crosslinking process.

  • Spatiotemporal Control: The ability to initiate the crosslinking reaction with a pulse of light is the most significant advantage.[1][3] This allows researchers to assemble a biological system, let it reach equilibrium, and then trigger the crosslinking at a precise moment, capturing transient or weak interactions that might be missed with conventional, continuously reactive crosslinkers.

  • Heterobifunctionality: The two-stage reactivity allows for a more defined experimental design. One can first specifically label a "bait" molecule through its cysteine residues and then, after removing excess reagent, introduce the "prey" molecule before photoactivation.[2]

  • Versatility: APB has been successfully used to investigate the active sites of enzymes, probe protein-protein interactions, and map the binding sites of proteins on nucleic acids.[1][2][5]

Disadvantages and Technical Caveats: The Reality of Using APB

Despite its advantages, APB is a legacy reagent with notable drawbacks that must be carefully considered.

Lack of Cysteine Specificity

A critical assumption often made is that the initial alkylation step is highly specific for cysteine. Experimental evidence demonstrates this is not always the case. A comparative study using the UmuD protein revealed that APB retains significant reactivity towards a mutant protein lacking any cysteine residues.

ProteinCrosslinker% Crosslinked Dimer
UmuD (with Cys24)APB 39%
UmuD/C24A (no Cys)APB 16%
UmuD (with Cys24)AIA 30%
UmuD/C24A (no Cys)AIA 2%
*p-azidoiodoacetanilide, a more specific alternative.

Data sourced from Zhang et al., Biochem Biophys Res Commun (1995).[6]

As the data shows, 16% crosslinking occurred even in the absence of cysteine, indicating substantial off-target reactions.[6] Furthermore, radiolabeling experiments showed that APB incorporation into the cysteine-free mutant was 43% of that seen in the wildtype protein.[6] This lack of specificity can lead to ambiguous results, as the starting point of the crosslink is not as defined as one might assume.

Safety and Stability

APB is a hazardous substance and requires careful handling. It is classified as a flammable solid that can cause severe skin burns and eye damage .[3][7][8] It is also a sensitizer and may cause allergic reactions upon skin contact or inhalation.[3][8]

From a chemical standpoint, the compound is sensitive to light, temperature, and moisture.[3] Improper storage can lead to degradation, reducing its efficacy. The reactive nitrene intermediate can also undergo intramolecular rearrangements (e.g., ring expansion), which competes with the desired intermolecular crosslinking reaction, thereby lowering the overall yield.

Comparative Analysis: APB vs. Modern Alternatives

The field of chemical biology has advanced significantly since the introduction of APB. Several other classes of photocleavable linkers are now available, most notably those based on the o-nitrobenzyl (ONB) scaffold.

Feature4-Azidophenacyl (APB)-based o-Nitrobenzyl (ONB)-based Coumarin-based
Activation Wavelength Short-wave UV (~250 nm)Long-wave UV (~350-365 nm)[9]Longer-wave UV/Visible (~365-475 nm)[9]
Cytotoxicity High (due to short-wave UV)Lower (longer, less damaging wavelength)Generally low
Cleavage Byproducts Reactive nitrene (non-specific)Nitrosobenzaldehyde derivativesCoumarin derivatives
Quantum Yield VariesGenerally low (Φ = 0.01–0.07) but can be improved (TNB linkers, Φ = 0.19–0.24)[9]Varies
Primary Application Photo-crosslinking (forms stable bond)Photocaging/Release (cleaves the linker)Photocaging/Release

The most critical difference for live-cell applications is the activation wavelength. The short-wave UV required for APB is highly damaging to cells, limiting its use primarily to in vitro systems. In contrast, ONB and coumarin-based linkers are activated by longer, less energetic wavelengths, making them more suitable for applications in cellular environments.[9][10] It is also important to note that APB is a crosslinking agent, whereas many ONB and coumarin derivatives are photocleavable linkers used for the controlled release of a payload.[9][11]

Experimental Workflow and Protocol: Crosslinking a Protein to DNA

This section provides a generalized workflow and protocol for using APB to identify contact points between a DNA-binding protein and its target DNA sequence, adapted from established methodologies.[5]

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Crosslinking cluster_analysis Phase 3: Analysis A Synthesize DNA with internal phosphorothioate B Couple APB to DNA via phosphorothioate A->B C Purify APB-derivatized DNA B->C D Incubate APB-DNA with target protein C->D E Irradiate with UV light to induce crosslinking D->E F Denature and digest protein (e.g., with trypsin) E->F G Isolate peptide-DNA adduct F->G H Sequence peptide to identify crosslink site G->H

Caption: General workflow for protein-DNA crosslinking using APB.

Detailed Protocol: Covalent Attachment of APB to a Thiophosphate-Containing DNA Oligonucleotide

This protocol describes the critical first step: derivatizing the DNA.

Rationale: Phosphorothioate groups are excellent nucleophiles that react specifically with the α-bromo ketone of APB. Synthesizing an oligo with a phosphorothioate at a defined position allows for the precise placement of the photoreactive azide group.[5]

Materials:

  • DNA oligonucleotide with a single internal phosphorothioate modification.

  • This compound (APB), freshly prepared solution in DMF or acetonitrile.

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • HPLC system for purification.

Procedure:

  • Solubilization: Resuspend the phosphorothioate-containing DNA oligo in TE buffer to a final concentration of 1 mM.

  • Reaction Setup: In a microfuge tube protected from light, combine 20 µL of the 1 mM DNA solution with 20 µL of Reaction Buffer.

  • Initiation: Add 2 µL of a 100 mM solution of APB in DMF. This represents a significant molar excess of APB to drive the reaction to completion.

    • Expertise Note: The reaction should be performed in the dark to prevent premature activation of the azide group. Wrapping the tube in aluminum foil is standard practice.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching (Optional but Recommended): Add a small molecule thiol like dithiothreitol (DTT) to a final concentration of 10 mM to quench any unreacted APB.

  • Purification: Purify the APB-derivatized DNA from unreacted APB and oligo using reverse-phase HPLC. The addition of the hydrophobic APB moiety will cause the derivatized oligo to have a longer retention time than the underivatized starting material.

  • Verification: Confirm the successful conjugation using MALDI-TOF mass spectrometry. The mass of the product should be the mass of the starting oligo plus the mass of the azidophenacyl group (mass of APB minus HBr).

This purified APB-DNA is now ready for incubation with its protein binding partner, followed by UV irradiation to induce crosslinking.

Conclusion and Recommendations

This compound is a classic photo-crosslinking reagent that offers the powerful advantage of spatiotemporal control. Its heterobifunctional nature allows for a sequential, two-stage reaction that, in theory, provides a degree of specificity. However, researchers must approach its use with a critical eye.

The key takeaways are:

  • Advantages: Excellent for in vitro studies requiring precise temporal control of crosslinking.

  • Disadvantages: Limited specificity for cysteine, significant off-target reactivity, and a requirement for cytotoxic short-wave UV, making it unsuitable for most live-cell applications. It also presents notable safety hazards.

  • Alternatives: For live-cell studies or applications requiring higher specificity or controlled release, modern linkers (e.g., those based on ONB or improved aryl azides like p-azidoiodoacetanilide) are often superior choices.

Ultimately, APB remains a viable tool in the biochemist's arsenal, particularly for purifying systems where its limitations can be controlled and accounted for. However, its use demands rigorous validation, including control experiments with non-cysteine mutants, to ensure that the resulting data is both accurate and interpretable.

References

  • National Institutes of Health (NIH). (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy.
  • National Institutes of Health (NIH). (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. Biochemical and Biophysical Research Communications, 217(3), 1177–1184.
  • Yang, S. W., & Nash, H. A. (1994). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. Proceedings of the National Academy of Sciences, 91(25), 12183-12187.
  • PubChem. (n.d.). This compound.
  • J&K Scientific. (n.d.). p-Azidophenacyl bromide.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254.
  • ChemBK. (2024, April 10). This compound.

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A Comparative Guide to Homobifunctional vs. Heterobifunctional Crosslinkers: A Strategic Approach to Covalent Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for applications ranging from elucidating protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Bifunctional crosslinkers, reagents bearing two reactive moieties, are the workhorses of these applications. The critical choice between the two principal classes of these reagents—homobifunctional and heterobifunctional crosslinkers—can profoundly influence the outcome of a conjugation strategy, dictating the specificity, efficiency, and homogeneity of the final product.[1] This guide provides a comprehensive, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their specific needs.

The Fundamental Distinction: One-Step vs. Two-Step Conjugation

The core difference between homobifunctional and heterobifunctional crosslinkers lies in their reactive ends and, consequently, their reaction mechanisms.[1]

Homobifunctional crosslinkers possess two identical reactive groups.[1][3][4][5][6] This inherent symmetry lends them to a one-step reaction, where they randomly link molecules that present the target functional group.[2][5][7] For instance, an amine-reactive homobifunctional crosslinker like Disuccinimidyl suberate (DSS) will concurrently react with primary amines on any protein in the reaction mixture.[2] This "shotgun" approach can be advantageous for capturing a snapshot of all protein interactions within a complex.[2][5] However, this single-step reaction often leads to a lack of control, resulting in undesirable polymerization and self-conjugation.[1][8]

Heterobifunctional crosslinkers , in contrast, feature two different reactive groups.[1][3][4][5] This asymmetry is the key to a more controlled, two-step conjugation process.[1][3][9] One reactive end can be selectively reacted with the first molecule. After removing the excess unreacted crosslinker, the second, different reactive end is then used to conjugate the second molecule.[1] This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, yielding a more homogeneous and well-defined final product.[1][10]

A Deeper Dive into the Chemistry of Crosslinking

The choice of crosslinker is fundamentally a choice of reactive chemistries. Understanding the specificities of these reactive groups is crucial for successful bioconjugation.

Common Reactive Groups and Their Targets:
  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting primary amines found on the N-terminus of proteins and the side chain of lysine residues.[11][12][13] The reaction forms a stable amide bond.[11][12]

  • Sulfhydryl-Reactive Groups: Maleimides are highly selective for sulfhydryl groups on cysteine residues, forming a stable thioether bond.[9][14][][16] This reaction is most efficient at a pH range of 6.5-7.5.[14]

  • Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final crosslink.[17][18][19][20]

Performance Comparison: Homobifunctional vs. Heterobifunctional Crosslinkers

FeatureHomobifunctional Crosslinkers (e.g., DSS)Heterobifunctional Crosslinkers (e.g., SMCC)
Reactive Groups Two identical reactive groups[1][3][4][5]Two different reactive groups[1][3][4][5]
Reaction Steps One-step reaction[2][7][8]Two-step, sequential reaction[1][3][9]
Control Low, prone to polymerization and self-conjugation[1][8]High, minimizes unwanted side reactions[1][10]
Product Homogeneity Heterogeneous mixture of products[21]More homogeneous and well-defined product[1]
Common Applications Intramolecular crosslinking, polymer formation, initial protein-protein interaction screening[1][4][6]Antibody-drug conjugates (ADCs), creating specific protein-protein conjugates, immunoassays[1][11][14]
Example DSS (Disuccinimidyl suberate)[22]SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[11]

Visualizing the Crosslinking Strategy

The choice between a homobifunctional and a heterobifunctional crosslinker can be visualized as a decision between a less controlled, one-pot reaction and a more precise, sequential process.

Crosslinker_Strategy cluster_homo Homobifunctional Crosslinking cluster_hetero Heterobifunctional Crosslinking a1 Protein A product1 Heterogeneous Mixture: A-A, B-B, A-B polymers, intramolecular crosslinks a1->product1 One-step reaction b1 Protein B b1->product1 One-step reaction crosslinker1 Homobifunctional Crosslinker crosslinker1->product1 One-step reaction a2 Protein A intermediate Activated Protein A a2->intermediate Step 1: Activation crosslinker2 Heterobifunctional Crosslinker product2 Homogeneous Product: A-B conjugate intermediate->product2 Step 2: Conjugation b2 Protein B b2->product2

Caption: A diagram illustrating the fundamental difference between homobifunctional and heterobifunctional crosslinking workflows.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical understanding of the application of these crosslinkers, detailed step-by-step methodologies for a common crosslinking application are presented below.

Scenario: Crosslinking Protein A (with available amines) to Protein B (with available sulfhydryls)

Objective: To covalently link Protein A and Protein B.

This protocol is a generalized approach and may lead to a heterogeneous mixture of products.

Materials:

  • Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B in the reaction buffer.[22]

  • DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to the desired stock concentration.[22][23][24] DSS is moisture-sensitive and should be handled accordingly.[23][24]

  • Crosslinking Reaction: Add the dissolved DSS to the protein mixture.[22] A common starting point is a 20- to 50-fold molar excess of DSS to total protein.[25]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[25]

  • Reaction Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.[22][25] Incubate for 15 minutes at room temperature.[25]

  • Purification: Remove excess crosslinker and quenching buffer using a desalting column or dialysis.[22]

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry to assess the extent of crosslinking and the distribution of products.[22]

This two-step protocol provides greater control over the conjugation process.

Materials:

  • Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein B with a free sulfhydryl group in a suitable buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[11][26]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Activation of Protein A with SMCC

  • Protein A Preparation: Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[11][27]

  • SMCC Preparation: Dissolve SMCC in DMSO or DMF to the desired stock concentration.[28]

  • Reaction: Add a 5- to 20-fold molar excess of SMCC to Protein A.[27][28] The optimal ratio depends on the protein concentration and should be empirically determined.[27]

  • Incubation: Incubate for 30-60 minutes at room temperature.[27]

  • Purification: Remove excess, unreacted SMCC using a desalting column or dialysis against the reaction buffer.[11][28] This step is critical to prevent the unreacted crosslinker from reacting with Protein B.[11]

Step 2: Conjugation of Activated Protein A to Protein B

  • Protein B Preparation: Ensure that Protein B has free sulfhydryl groups.[11]

  • Reaction: Combine the maleimide-activated Protein A with Protein B in a suitable molar ratio.[11][27]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the conjugate using SDS-PAGE, Western blotting, or mass spectrometry to confirm successful conjugation and assess the purity of the product.

Advanced Considerations in Crosslinker Selection

Beyond the fundamental choice between homo- and heterobifunctional reagents, other factors can influence the success of a crosslinking experiment.

  • Spacer Arm Length: The length of the spacer arm connecting the two reactive groups determines the distance between the conjugated molecules. Crosslinkers are available with a variety of spacer arm lengths to accommodate different structural requirements.

  • Cleavability: Some crosslinkers contain cleavable spacer arms, such as a disulfide bond that can be cleaved with a reducing agent.[29] This feature is particularly useful for applications like affinity purification and mass spectrometry-based analysis of crosslinked peptides. Non-cleavable linkers, on the other hand, provide a more stable and permanent linkage, which is often desirable for creating stable bioconjugates for therapeutic or diagnostic purposes.[30][][32][33]

  • Water Solubility: The solubility of a crosslinker can be a critical factor, especially when working with sensitive biomolecules. Some crosslinkers are modified with sulfonyl groups (sulfo-NHS esters) to increase their water solubility, eliminating the need for organic solvents that can denature proteins.[12]

Conclusion and Recommendations

The choice between homobifunctional and heterobifunctional crosslinkers is a strategic decision that should be guided by the specific goals of the experiment.[1]

  • Homobifunctional crosslinkers are suitable for applications where a rapid and comprehensive crosslinking of available functional groups is desired, such as in initial protein-protein interaction screening or for creating polymeric structures.[1][4]

  • Heterobifunctional crosslinkers are the preferred choice for applications that demand a high degree of control, specificity, and product homogeneity.[2] Their sequential reaction mechanism minimizes the formation of undesirable side products, making them indispensable for the development of sophisticated bioconjugates like antibody-drug conjugates and for the precise construction of multi-protein complexes.[1]

A thorough understanding of the chemical principles underlying each class of crosslinker, coupled with careful optimization of reaction conditions, will ultimately lead to more reliable and reproducible results in the exciting and ever-evolving field of bioconjugation.

References

  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
  • MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking?. [Link]
  • National Center for Biotechnology Information. Probing structures of large protein complexes using zero-length cross-linking. [Link]
  • G-Biosciences. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. [Link]
  • MtoZ Biolabs. Method Using a DSS Crosslinker for IP and Polymeric Protein WB. [Link]
  • Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
  • Creative Biolabs. Homobifunctional Crosslinkers. [Link]
  • PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [Link]
  • Journal of Pharmaceutical and Scientific Innovation. Hemaprabha. E : Chemical Crosslinking of Proteins. [Link]
  • PubMed. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. [Link]
  • PubMed. Zero-length crosslinking procedure with the use of active esters. [Link]
  • G-Biosciences. Protein Cross-Linkers. [Link]
  • Abbexa. DSS. [Link]
  • ResearchGate. (2025, August 7). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. [Link]
  • ResearchGate.
  • YouTube. (2018, May 3).

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Validating Protein Interactions: A Guide to Control Experiments for 4-Azidophenacyl Bromide Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and protein networks, understanding which proteins interact is paramount. Chemical crosslinking has emerged as a powerful tool to capture these interactions, providing a molecular snapshot of protein complexes in their native state.[1] Among the diverse arsenal of crosslinking reagents, 4-Azidophenacyl bromide (APB) offers a unique two-step mechanism to covalently link interacting proteins. However, the data generated from such experiments are only as reliable as the controls that validate them.

This guide provides an in-depth comparison of essential control experiments for crosslinking studies using APB. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure the scientific rigor of your findings. This document is intended for researchers, scientists, and drug development professionals who are leveraging chemical crosslinking to validate protein-protein interactions.

The Mechanism of this compound (APB) Crosslinking

This compound is a hetero-bifunctional crosslinking reagent, meaning it has two different reactive groups that are activated sequentially.[2][3] This allows for a more controlled crosslinking process compared to homobifunctional crosslinkers.

The process unfolds in two distinct steps:

  • Cysteine-Specific Alkylation: The α-bromo ketone moiety of APB specifically reacts with the sulfhydryl group of cysteine residues via nucleophilic substitution.[2][4] This initial step is performed in the dark to prevent premature activation of the second reactive group. While the phenacyl bromide group shows a strong preference for the highly nucleophilic thiol group of cysteine, it's important to acknowledge that reactions with other nucleophilic amino acid side chains such as aspartate, glutamate, serine, threonine, histidine, and tyrosine can occur, albeit at a much lower efficiency.[5][6]

  • Photo-Activated Crosslinking: The second step involves the activation of the aryl azide group upon exposure to UV light.[2][4] Irradiation generates a highly reactive nitrene intermediate that can non-specifically insert into any nearby C-H bond of an interacting protein, forming a stable covalent bond.[2] This "freezes" the protein-protein interaction for subsequent analysis. The UV activation wavelength for the aryl azide group is typically in the range of 250-365 nm.[1][4]

This two-step process allows researchers to first specifically label a cysteine-containing "bait" protein before initiating the crosslinking to its interacting "prey" protein.

The Cornerstone of Confidence: Essential Control Experiments

To ensure that the observed crosslinked product is a result of a specific, UV-dependent interaction and not an artifact, a series of well-designed control experiments is non-negotiable. These controls are designed to systematically eliminate alternative explanations for your results.

Negative Controls: Ruling Out the False Positives

Negative controls are crucial for demonstrating the specificity of the crosslinking reaction. The following are indispensable for any APB crosslinking study:

  • No UV Exposure Control: This is the most fundamental control. By preparing a complete reaction mixture (including the APB-labeled protein and its potential interacting partner) and keeping it in the dark, you can confirm that the observed crosslinking is strictly dependent on UV irradiation.[4][7] Any crosslinked product detected in this control would indicate non-specific aggregation or other UV-independent reactions.

  • Cysteine-Null Mutant Control: To validate that the initial labeling step is specific to the intended cysteine residue on the "bait" protein, a mutant version of this protein where the target cysteine is replaced with a non-reactive amino acid (e.g., alanine or serine) should be used.[1] If crosslinking is still observed with the cysteine-null mutant, it suggests that the phenacyl bromide group is reacting with other residues on the bait protein, or that the observed interaction is not dependent on the intended labeling site.

  • "Bait" Protein Alone Control: To ensure that the higher molecular weight band observed after crosslinking is not due to self-association or aggregation of the APB-labeled "bait" protein, a control reaction containing only the labeled bait protein should be run.

Positive Control: Ensuring the System Works

A positive control is essential to confirm that the experimental setup, including the APB labeling, UV irradiation, and detection method, is capable of capturing a known interaction.

  • Known Interaction Partner Control: In this experiment, the APB-labeled "bait" protein is incubated with a known, well-characterized binding partner.[8] The successful detection of a crosslinked product in this control provides confidence that the experimental conditions are optimal and that any negative results with unknown partners are likely due to a true lack of interaction.

Workflow for APB Crosslinking and Control Experiments

APB_Crosslinking_Workflow cluster_prep Preparation cluster_labeling APB Labeling (Dark) cluster_experiments Crosslinking Experiments cluster_test Test Interaction cluster_controls Control Groups cluster_analysis Analysis P1 Purify 'Bait' Protein (with Cys) L1 Incubate 'Bait' Protein with APB P1->L1 P2 Purify 'Prey' Protein E1 Labeled 'Bait' + 'Prey' + UV Light P2->E1 C1 No UV Control: Labeled 'Bait' + 'Prey' (No UV) P2->C1 C2 Cys-Null Control: Labeled Cys-Null + 'Prey' + UV Light P2->C2 P3 Prepare Cys-Null 'Bait' Mutant L2 Incubate Cys-Null Mutant with APB P3->L2 P4 Prepare Known Interaction Partner C3 Positive Control: Labeled 'Bait' + Known Partner + UV Light P4->C3 L1->E1 L1->C1 L1->C3 L2->C2 A1 SDS-PAGE E1->A1 C1->A1 C2->A1 C3->A1 A2 Western Blot / Staining A1->A2 A3 Mass Spectrometry (Optional) A2->A3

Caption: Workflow for APB crosslinking and essential controls.

Comparative Analysis: APB vs. a More Specific Alternative

While APB is a versatile tool, its specificity for cysteine is not absolute. Research has shown that other nucleophilic residues can be modified by the phenacyl bromide moiety, leading to potential off-target labeling.[1] A newer generation of crosslinkers has been developed to address this limitation. One such example is p-azidoiodoacetanilide (AIA), which has demonstrated greater specificity for cysteine residues compared to APB.

A study comparing the crosslinking efficiency of APB and AIA on the UmuD protein, which contains a single cysteine, provides compelling quantitative data.

CrosslinkerProteinCrosslinking Efficiency (%)
APB UmuD (Wild-Type, 1 Cys)39%
UmuD (C24A Mutant, 0 Cys)16%
AIA UmuD (Wild-Type, 1 Cys)30%
UmuD (C24A Mutant, 0 Cys)2%
Data adapted from Zhang et al., 1995.[1]

This data clearly illustrates that while APB shows significant crosslinking even in the absence of the target cysteine, AIA is much more specific, with minimal off-target crosslinking observed for the cysteine-null mutant.[1] This makes AIA a preferable choice when high specificity is critical.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing an APB crosslinking experiment and its essential controls.

Protocol 1: APB Labeling of "Bait" Protein
  • Preparation:

    • Prepare a 40 mM stock solution of APB in 100% dimethylformamide (DMF). This should be done in the dark to prevent photolysis of the azide group.[4]

    • Ensure your purified "bait" protein (containing a single cysteine) is in a suitable buffer, for example, 20 mM Tris pH 7.5, 75 mM NaCl, 10% glycerol.[4] The protein concentration should be around 10 µM.[4]

    • If the cysteine residue is oxidized, it must be reduced prior to labeling. This can be achieved by incubation with a reducing agent like TCEP, which does not need to be removed before adding APB.[4]

  • Labeling Reaction:

    • In a microcentrifuge tube protected from light, add the diluted APB solution to the protein solution to a final APB concentration of 0.4 mM.[4]

    • Incubate the reaction for 2-3 hours at room temperature with gentle mixing.[4]

    • Quench the reaction by adding a small molecule thiol such as dithiothreitol (DTT) to a final concentration of 10 mM to react with any excess APB.

    • Remove the unreacted APB and quenching agent by gel filtration or dialysis.

Protocol 2: Photo-Crosslinking and Control Reactions
  • Reaction Setup:

    • For each reaction (Test, No UV Control, Cys-Null Control, Positive Control), prepare a reaction mixture containing the APB-labeled "bait" protein (or labeled Cys-Null mutant) and the "prey" protein (or known interaction partner) in a suitable interaction buffer. Typical protein concentrations are in the low micromolar range.

    • Incubate the mixtures for 20-30 minutes at room temperature to allow for complex formation.

  • UV Irradiation:

    • Transfer the reaction mixtures for the "Test," "Cys-Null Control," and "Positive Control" to a suitable vessel (e.g., a 96-well plate or a quartz cuvette).

    • Expose the samples to UV light. The optimal wavelength and duration should be empirically determined, but a starting point is 302 nm for 15 seconds or 250-365 nm for 5-15 minutes.[1][4]

    • Crucially, keep the "No UV Control" sample in the dark during this step.

  • Analysis:

    • Add SDS-PAGE loading buffer to all samples.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against one of the proteins.

    • A successful crosslinking event will result in the appearance of a new band at a higher molecular weight corresponding to the covalent complex of the "bait" and "prey" proteins.

Protocol 3: Competition Assay

A competition assay can provide further evidence for the specificity of the interaction.

  • Setup:

    • Prepare the crosslinking reaction as described in Protocol 2.

    • In a separate tube, prepare an identical reaction but with the addition of a 100-fold molar excess of the unlabeled "bait" protein (that has not been reacted with APB).

  • Procedure:

    • Incubate both reaction mixtures to allow for complex formation and competition in the tube with the excess unlabeled protein.

    • Proceed with UV irradiation and analysis as described in Protocol 2.

  • Expected Outcome:

    • A significant reduction in the intensity of the crosslinked band in the presence of the unlabeled competitor suggests that the interaction is specific.

Downstream Analysis: Identifying the Interactors

Following the successful visualization of a crosslinked product on a gel, the next step is often to identify the interacting partner and the site of crosslinking. This is typically achieved through mass spectrometry (MS).[9][10][11][12] The crosslinked band is excised from the gel, subjected to in-gel digestion with a protease like trypsin, and the resulting peptides are analyzed by LC-MS/MS. Specialized software is then used to identify the crosslinked peptides, revealing the identity of the interacting proteins and providing valuable structural information about the interaction interface.

Logic of Control Experiments

Control_Logic cluster_observation Observation cluster_question Is it a real interaction? cluster_controls Control Experiments cluster_conclusion Conclusion Obs Higher Molecular Weight Band Observed Q1 Is it UV-dependent? Obs->Q1 Q2 Is it Cys-dependent? Obs->Q2 Q3 Is it a specific interaction? Obs->Q3 C1 No UV Exposure Q1->C1 Test with C2 Cys-Null Mutant Q2->C2 Test with C3 Competition Assay Q3->C3 Test with Con Confident Identification of a Specific, UV- and Cys-Dependent Protein-Protein Interaction C1->Con If no band C2->Con If no band C3->Con If band diminishes

Caption: Logical flow of control experiments in APB crosslinking.

Conclusion

Chemical crosslinking with this compound is a powerful technique for elucidating protein-protein interactions. However, the true value of any crosslinking study lies in the rigor of its validation. By incorporating a comprehensive set of negative and positive controls, researchers can confidently distinguish between genuine biological interactions and experimental artifacts. This guide provides the framework and detailed protocols to design and execute robust control experiments, ensuring the integrity and impact of your research in the complex and exciting field of proteomics and drug discovery.

References

  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Perera, R. L., & Trakselis, M. A. (2020). Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB). Bio-protocol, 10(12), e3649. [Link]
  • FabGennix International. (n.d.). Competition Assay Protocol.
  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (n.d.). ResearchGate.
  • Yang, B., Tang, S., & Ma, C. (2020). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. ChemRxiv. [Link]
  • Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. (2018).
  • Perera, R. L., & Trakselis, M. A. (2020). Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB).
  • Photocrosslinking competition assays.(a) Chemical structures of the... (n.d.). ResearchGate.
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  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Rockland Immunochemicals. (n.d.). Resource Library.
  • Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
  • O’Reilly, F. J., & Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature Protocols, 13(12), 2785–2805. [Link]
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]
  • Quantitative Cross-Linking of Proteins and Protein Complexes. (2016).
  • Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes. (2016). eScholarship. [Link]
  • Chavez, J. D., et al. (2016). A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. PLoS ONE, 11(12), e0167547. [Link]
  • Developing a new cleavable crosslinker reagent for in-cell crosslinking. (2023). bioRxiv. [Link]
  • Clark, J. (n.d.). amines as nucleophiles. Chemguide.
  • Deiters, A., & Summerer, D. (2011). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Methods in Molecular Biology, 751, 193–206. [Link]
  • Rappsilber Laboratory. (n.d.). Crosslinking (quantitative).
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022).
  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 133–142. [Link]
  • Mayr, H., et al. (2004). Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 2(11), 1673–1685. [Link]
  • In vitro crosslink negative and positive controls? (2020).
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A Researcher's Guide: Validating Protein Interactions Identified by 4-Azidophenacyl Bromide with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the study of protein-protein and protein-nucleic acid interactions.

Introduction: Beyond Proximity – The Imperative of Validation in Crosslinking Studies

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for mapping the intricate network of protein interactions within their native cellular context.[1][2] By covalently linking interacting molecules, we can capture transient and stable complexes, providing invaluable spatial constraints that inform on the three-dimensional architecture of molecular machines.[3][4] Among the diverse arsenal of crosslinking reagents, 4-Azidophenacyl bromide (APB) offers a unique advantage. As a hetero-bifunctional, photo-activatable crosslinker, it allows for a two-step process that can trap specific interactions with temporal control.[5][6]

However, the identification of a crosslinked peptide is merely the starting point of a rigorous scientific inquiry. It indicates proximity, but does not inherently prove a direct and functionally relevant interaction. To bridge this gap between correlation and causation, a robust validation strategy is paramount. This guide provides a comprehensive framework for employing site-directed mutagenesis—a precise and powerful tool for altering protein sequences—to definitively validate putative interaction sites identified by APB crosslinking.[7][8] By systematically mutating the amino acid residues implicated in the crosslink, researchers can directly assess their contribution to the interaction, thereby adding a critical layer of functional evidence to the structural data. This integrated approach ensures the scientific integrity of the findings and provides a solid foundation for subsequent mechanistic studies.

The Crosslinking Agent: this compound (APB)

APB is a versatile reagent that enables a two-stage crosslinking process, providing greater control over the experiment compared to single-step, homobifunctional crosslinkers.[5]

Mechanism of Action

The functionality of APB is elegantly divided between its two reactive moieties:

  • Alkylation (The "Anchor"): The phenacyl bromide group is an alkylating agent that reacts with nucleophilic side chains of amino acids. While it can react with several residues, it shows a preference for cysteine, and to a lesser extent, histidine. This initial reaction covalently "anchors" the APB molecule to a specific site on the protein of interest (Protein A). This step is performed in the dark to prevent premature activation of the second reactive group.[9][10]

  • Photo-activation (The "Trap"): The aryl azide group remains inert until it is exposed to UV light (typically ~254-365 nm).[5][11] Upon photolysis, it forms a highly reactive nitrene intermediate. This nitrene can then insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with an interacting partner (Protein B or DNA).[5]

APB_Mechanism cluster_step1 Step 1: Alkylation (in dark) cluster_step2 Step 2: Photo-activation Protein_A Protein A (with Cys residue) Protein_A_APB Protein A-APB Conjugate Protein_A->Protein_A_APB Phenacyl bromide reacts with Cys APB This compound (APB) Crosslinked_Complex Covalently Crosslinked Complex (A-B) Protein_A_APB->Crosslinked_Complex Aryl azide forms reactive nitrene Protein_B Interacting Partner (Protein B) UV_Light UV Light UV_Light->Crosslinked_Complex Inserts into nearby bond

Caption: Mechanism of this compound (APB) crosslinking.

Comparison with Alternative Crosslinkers

The choice of crosslinker is a critical experimental decision. Here’s how APB compares to other common classes of crosslinkers:

FeatureThis compound (APB)NHS-ester Crosslinkers (e.g., DSS)Zero-Length Crosslinkers (e.g., EDC)
Functionality Hetero-bifunctional, Photo-activatableHomobifunctional"Zero-length" carboxyl to amine linker
Target Residues Stage 1: Cys, His. Stage 2: Any proximal residue.Primary amines (Lysine, N-terminus)Carboxyl groups (Asp, Glu) and primary amines (Lys)
Control High. Two-step reaction allows for temporal control.Low. Reacts immediately upon addition.Moderate. Two-step protocol is common.
Specificity Stage 1 is specific; Stage 2 is non-specific but proximity-based.Specific for primary amines.Specific for carboxyls and amines.
Advantages Can trap transient interactions by activating at a specific time.Good for mapping lysine-rich interfaces.Creates a direct amide bond with no spacer arm.
Limitations Lower specificity in the photo-activation step.[10] Requires a Cys/His at the interface.Can miss interactions not involving lysines.Requires accessible carboxyl and amine groups in close proximity.

The Validation Linchpin: Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to make specific, targeted changes to a DNA sequence.[7][12] This allows for the production of a modified protein in which one or more amino acids have been altered. For validating crosslinking data, its application is elegantly straightforward: if a specific amino acid is truly part of an interaction interface, changing or removing it should disrupt or abolish the interaction.[8][13]

The Logic of Validation:

  • Identify: Mass spectrometry analysis of the APB-crosslinked sample identifies a peptide from Protein A crosslinked to a peptide from Protein B.[3][14] The data points to a specific amino acid on Protein A (e.g., Cysteine-123) as the initial site of APB attachment.

  • Hypothesize: The hypothesis is that Cysteine-123 is located at the binding interface between Protein A and Protein B.

  • Mutate: Use site-directed mutagenesis to change the codon for Cysteine-123 in the gene for Protein A to a codon for a different amino acid. A common choice is Alanine, as its small, non-reactive side chain is unlikely to introduce new, unintended interactions or grossly misfold the protein.

  • Test: Express the mutant version of Protein A (C123A) and repeat the APB crosslinking experiment under the same conditions as the wild-type.

  • Analyze: Compare the crosslinking efficiency between the wild-type and the C123A mutant. A significant reduction or complete loss of the crosslinked product in the mutant sample validates the initial hypothesis that Cysteine-123 is a key residue at the interaction interface.

The Integrated Experimental Workflow

A successful validation project requires a systematic approach that integrates protein expression, crosslinking, mass spectrometry, and molecular biology.

Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation A Express & Purify Wild-Type Proteins (A & B) B APB Crosslinking Reaction (Alkylation + UV Activation) A->B C SDS-PAGE Analysis to Confirm Crosslink B->C D Enzymatic Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify Crosslinked Peptides & Putative Site (e.g., Cys123) E->F G Site-Directed Mutagenesis of Protein A (e.g., Cys123 -> Ala) F->G Hypothesis H Sequence Verification G->H I Express & Purify Mutant Protein A (C123A) H->I J Repeat APB Crosslinking with Mutant A + Wild-Type B I->J K Comparative Analysis (e.g., Western Blot, MS Quantification) J->K L Conclusion: Interaction Site Validated or Refuted K->L

Caption: Integrated workflow for discovery and validation.

Detailed Experimental Protocols

Protocol 1: APB Crosslinking Reaction
  • Caution: APB is a hazardous substance. Handle with appropriate personal protective equipment in a chemical fume hood.[11] It is also light-sensitive; perform alkylation steps in the dark or under red light.[9]

  • Reagent Preparation: Prepare a fresh 40 mM stock solution of APB in 100% dimethylformamide (DMF).[9]

  • Protein Preparation: Combine your purified proteins of interest (e.g., Protein A and Protein B) in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The final protein concentrations should be empirically determined but typically range from 1-10 µM.

  • Alkylation Step (Dark): Add the APB stock solution to the protein mixture to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein to be labeled). Incubate for 1-2 hours at room temperature in the dark with gentle mixing.

  • Quenching: Quench the unreacted phenacyl bromide by adding a small molecule thiol like DTT to a final concentration of 1-5 mM. Incubate for 15 minutes in the dark.

  • Removal of Excess Reagent: Remove unreacted APB and the quenching agent by dialysis, desalting column, or buffer exchange.

  • Photo-activation Step: Place the sample in a suitable container (e.g., a quartz cuvette or on a petri dish on ice) and irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

  • Analysis: Analyze the reaction products by SDS-PAGE. A new, higher molecular weight band corresponding to the crosslinked complex should be visible.

Protocol 2: Site-Directed Mutagenesis (Inverse PCR Method)

This protocol assumes the gene for Protein A is in a plasmid vector.

  • Primer Design: Design a pair of complementary mutagenic primers. The primers should be ~25-45 bases long, with the desired mutation in the middle, and have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion) with the plasmid containing the wild-type gene as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with a restriction enzyme that specifically cuts methylated DNA, such as DpnI. This will selectively destroy the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar plate. Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

Data Interpretation: A Case Study

Imagine a study on the interaction between a kinase (KinA) and its substrate (SubB). APB crosslinking and mass spectrometry identified a crosslink between Cysteine-55 on KinA and a peptide on SubB.

Validation Experiment:

  • Wild-Type (WT): KinA (WT) + SubB + APB → Strong crosslinked band observed.

  • Mutant (C55A): KinA (C55A) + SubB + APB → No or very faint crosslinked band observed.

  • Control: To ensure the C55A mutation doesn't simply destabilize the protein, a functional assay (e.g., kinase activity assay) or a biophysical measurement (e.g., circular dichroism) should be performed.

Hypothetical Data Summary:

ConstructCrosslinking Efficiency (Relative to WT)Kinase ActivityConclusion
KinA (WT) 100%100%Positive control for interaction.
KinA (C55A) < 5%95%Cys-55 is critical for the interaction but not for overall protein folding or catalytic function. Site validated.
KinA (C55S) 85%98%Serine, being structurally similar to Cysteine, can partially rescue the interaction. Supports the importance of this specific location.

Conclusion

The combination of this compound crosslinking and site-directed mutagenesis provides a powerful one-two punch for the study of molecular interactions. While XL-MS provides the initial map of potential contact points, mutagenesis serves as the definitive functional test. This integrated workflow elevates the confidence in identified interaction sites from circumstantial to validated, providing a robust foundation for understanding biological mechanisms, mapping disease-related mutations, and guiding rational drug design.[15][16] By adhering to the principles of rigorous validation, researchers can ensure their findings are both accurate and impactful.

References

  • ResearchGate. (n.d.). Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB).
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide.
  • Lee, Y. J. (2008). Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes. Molecular BioSystems, 4(8), 816–823. [Link]
  • Wodak, S. J., Vlasblom, J., & Turinsky, A. L. (2013). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases.
  • Wikipedia. (2024). Site-directed mutagenesis.
  • Zhang, Z., et al. (2025). Decoding the effects of mutation on protein interactions using machine learning. Journal of Molecular Biology.
  • Fowler, D. (2015).
  • Bryan, P. N. (1995). Site-Directed Mutagenesis to Study Protein Folding and Stability. In Methods in Molecular Biology. Springer.
  • PubChem. (n.d.). This compound.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]
  • Patsnap. (2025). How Is Site-Directed Mutagenesis Used in Protein Engineering?.
  • Wiater, A., et al. (2021). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. International Journal of Molecular Sciences, 22(16), 8546. [Link]
  • The Audiopedia. (2021). Mutant-making: protein expression construct terms and site-directed mutagenesis. YouTube.
  • Isaacs, F. J. (2013). Protein engineering: single or multiple site-directed mutagenesis. Methods in Molecular Biology, 978, 173–186. [Link]
  • Leitner, A., et al. (2016). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 134, 29–37. [Link]
  • Moretti, R., et al. (2015). Predicting the Effect of Mutations on Protein-Protein Binding Interactions through Structure-Based Interface Profiles. PLOS Computational Biology, 11(10), e1004494. [Link]
  • Kilic, M., et al. (2022). PROT-ON: A structure-based detection of designer PROTein interface MutatiONs. Frontiers in Molecular Biosciences, 9, 989505. [Link]
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Accounts of Chemical Research, 54(23), 4279–4291. [Link]
  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1111–1120. [Link]
  • Götze, M., et al. (2021). Cross-linking mass spectrometry uncovers protein interactions and functional assemblies in synaptic vesicle membranes.

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A Senior Application Scientist's Guide to Quantitative Analysis of Crosslinking Efficiency with Different Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise covalent linking of biomolecules is a foundational technique. From elucidating protein-protein interactions to engineering antibody-drug conjugates, the efficiency of your crosslinking reaction is paramount. This guide provides an in-depth, objective comparison of common crosslinking reagents, supported by experimental data and detailed protocols, to empower you with the knowledge to select and optimize the ideal crosslinking strategy for your research needs.

Introduction: The "Why" Behind Quantifying Crosslinking

Crosslinking efficiency is not merely a measure of reagent performance; it is a critical determinant of experimental success. Inefficient crosslinking can lead to ambiguous results in interaction studies or heterogeneous products in bioconjugation, ultimately compromising data interpretation and therapeutic efficacy. Conversely, excessive or non-specific crosslinking can denature proteins or create insoluble aggregates. Therefore, a quantitative understanding of your crosslinking reaction is essential for reproducibility and achieving desired outcomes.

This guide will navigate the chemical nuances of popular crosslinking chemistries, present robust methodologies for their quantitative assessment, and provide a comparative framework to inform your experimental design.

A Comparative Overview of Common Crosslinking Reagents

The choice of a crosslinking reagent is dictated by the available functional groups on the target biomolecules, the desired spacer arm length, and the specific application. Here, we compare three widely used classes of crosslinkers.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Crosslinking

NHS esters are among the most popular crosslinkers due to their high reactivity and specificity towards primary amines (-NH₂), which are abundant on the N-terminus of proteins and the side chains of lysine residues.[1][2][3]

Mechanism of Action: The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][4] The optimal pH for this reaction is typically between 7.2 and 8.5.[1][2][3] It's a balance; at lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][4]

Key Considerations:

  • Reactivity vs. Stability: NHS esters offer a good balance of reactivity and selectivity for primary amines.[1] However, they are susceptible to hydrolysis in aqueous solutions, which can reduce crosslinking efficiency.[1][5] Water-insoluble NHS esters require dissolution in an organic solvent like DMSO before addition to the aqueous reaction.[2][6]

  • Homobifunctional vs. Heterobifunctional: Homobifunctional NHS esters have two identical reactive groups for single-step crosslinking of like functional groups.[7][8] Heterobifunctional variants possess different reactive groups, allowing for sequential, controlled conjugation of dissimilar molecules, minimizing self-conjugation.[8][9]

Carbodiimides (EDC): The "Zero-Length" Connector

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" crosslinker, meaning it facilitates the direct conjugation of carboxyl groups (-COOH) to primary amines (-NH₂) without becoming part of the final amide bond.[10][11][12][13]

Mechanism of Action: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[10][13] This intermediate can then react with a primary amine to form a stable amide bond, releasing an EDC by-product as a soluble urea derivative.[10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group if it does not react with an amine.[10][13] To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[14]

Key Considerations:

  • No Spacer Arm: The absence of a spacer arm makes EDC ideal for studying direct interactions where the reactive groups are in very close proximity.[13]

  • Potential for Polymerization: Because proteins contain multiple carboxyl and amine groups, using EDC alone can lead to random polymerization.[10] A two-step approach, where one protein is first activated with EDC and NHS before the addition of the second protein, can mitigate this.[15]

Photoreactive Crosslinkers (e.g., Diazirines): Capturing Transient Interactions

Photoreactive crosslinkers, such as those containing a diazirine moiety, offer temporal control over the crosslinking reaction.[8] Succinimidyl-diazirine (SDA) reagents are heterobifunctional, combining an amine-reactive NHS ester with a photoactivatable diazirine group.[6][16]

Mechanism of Action: The NHS ester first reacts with a primary amine.[6][16] Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine forms a highly reactive carbene intermediate.[8][16][17] This carbene can then form a covalent bond with virtually any amino acid side chain or peptide backbone in close proximity, making it excellent for capturing interactions without a specific reactive group.[16][17][18]

Key Considerations:

  • Two-Step Control: The ability to initiate the second reaction with light provides precise control over when the crosslinking occurs.

  • Non-Specific Insertion: The carbene intermediate's high reactivity allows for crosslinking to a wider range of residues, which can be advantageous but may also lead to less specific products.[18]

Quantitative Methodologies for Assessing Crosslinking Efficiency

To objectively compare the performance of different crosslinking reagents, robust quantitative methods are essential. The following techniques are widely employed in the field.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and accessible technique for visualizing the results of a crosslinking reaction.[19] It separates proteins based on their molecular weight.

Principle: When proteins are successfully crosslinked, their molecular weight increases, resulting in a shift in their migration pattern on the gel.[20] Uncrosslinked proteins will migrate further down the gel, while crosslinked dimers, trimers, and larger oligomers will appear as distinct bands of higher molecular weight.[21] The intensity of these bands can be quantified using densitometry to estimate the percentage of crosslinked protein.

Workflow:

  • Perform the crosslinking reaction with varying concentrations of the crosslinker.

  • Quench the reaction.

  • Denature the samples in SDS-PAGE loading buffer.

  • Separate the proteins on a polyacrylamide gel.

  • Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands.

  • Quantify the band intensities using densitometry software.

Diagram of the SDS-PAGE Workflow for Crosslinking Analysis

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_sds SDS-PAGE cluster_analysis Analysis p1 Protein Sample p2 Add Crosslinker p1->p2 p3 Incubate p2->p3 p4 Quench Reaction p3->p4 s1 Add Loading Buffer & Heat p4->s1 s2 Load on Gel s1->s2 s3 Electrophoresis s2->s3 s4 Stain Gel s3->s4 a1 Image Gel s4->a1 a2 Densitometry a1->a2 a3 Quantify Bands a2->a3

Caption: Workflow for analyzing crosslinking efficiency using SDS-PAGE.

Bradford Protein Assay for Depletion Measurement

The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.[22][23][24] It can be adapted to indirectly measure crosslinking efficiency by quantifying the amount of uncrosslinked protein remaining after the reaction.

Principle: This method is particularly useful when one of the interacting proteins is immobilized on a solid support (e.g., beads). After the crosslinking reaction, the amount of the soluble protein that has been crosslinked to the immobilized protein can be determined by measuring the decrease in its concentration in the supernatant. The Bradford reagent, Coomassie Brilliant Blue G-250, binds to proteins, causing a color change that can be measured spectrophotometrically at 595 nm.[23][25]

Workflow:

  • Immobilize one protein (Protein A) on a solid support.

  • Determine the initial concentration of the soluble protein (Protein B) using the Bradford assay.

  • Incubate the immobilized Protein A with the soluble Protein B in the presence of the crosslinking reagent.

  • Centrifuge to pellet the solid support with the crosslinked proteins.

  • Measure the final concentration of Protein B in the supernatant using the Bradford assay.

  • The difference between the initial and final concentrations of Protein B represents the amount that has been crosslinked.

Mass Spectrometry (MS) for High-Resolution Analysis

Mass spectrometry has become an indispensable tool for the detailed analysis of crosslinked proteins.[20] Quantitative crosslinking-mass spectrometry (QCLMS) provides residue-level information and allows for the precise quantification of crosslinking efficiency.[26][27][28][29]

Principle: In a common QCLMS approach, two samples representing different states are crosslinked with "light" and "heavy" isotope-labeled versions of the same crosslinker.[27][28] The samples are then combined, digested into peptides, and analyzed by LC-MS/MS.[27] The mass difference between the light and heavy crosslinked peptides allows for their relative quantification based on the signal intensities in the mass spectrum.[27][30] This method can reveal subtle conformational changes and quantify the extent of specific crosslinks.[27]

QCLMS_Workflow

Sources

Literature review of studies using 4-Azidophenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Azidophenacyl Bromide: Applications, Comparative Analysis, and Experimental Protocols

Introduction: The Versatility of a Dual-Action Reagent

This compound (APB), known systematically as 1-(4-azidophenyl)-2-bromoethanone, is a heterobifunctional chemical reagent that has carved a significant niche in chemical biology, proteomics, and drug development.[1][2] Its utility stems from a unique molecular architecture featuring two distinct reactive moieties: an α-bromo ketone and a photoactivatable aryl azide.[3] This dual functionality allows for a sequential, two-step reaction strategy, making APB an invaluable tool for photoaffinity labeling, molecular cross-linking, and as a photocleavable protecting group.[2][4][5]

This guide provides a comprehensive review of the primary applications of this compound, offers a comparative analysis against alternative reagents, and presents detailed experimental protocols to empower researchers in its effective use.

Core Application 1: Photo-Reactive Cross-Linking

The most prominent application of APB is in the study of molecular interactions, particularly protein-protein and protein-nucleic acid complexes.[6] The cross-linking process is a powerful method to "freeze" transient or weak interactions, allowing for their identification and characterization.

Mechanism of Action: A Two-Stage Approach

The utility of APB as a cross-linker lies in its ability to form covalent bonds in two discrete, controlled steps.[3]

  • Initial Covalent Attachment (Dark Reaction): The α-bromo ketone is an electrophilic group that readily reacts with nucleophiles. It shows a strong preference for sulfhydryl groups (-SH) on cysteine residues, forming a stable thioether bond.[1][5] This initial reaction is performed in the absence of light, typically at a neutral to slightly alkaline pH (7.0-8.0), to ensure specific modification of the target molecule.[1][7] While cysteine is the primary target, reactions with other nucleophilic residues like methionine, histidine, and aspartate have been observed, albeit typically under different conditions or with lower efficiency.[8][9]

  • Photo-Induced Cross-Linking (Light Reaction): The second stage is initiated by irradiating the sample with UV light (typically around 250-320 nm).[1][10] This provides the energy to convert the relatively inert aryl azide group into a highly reactive and short-lived aryl nitrene. This nitrene is exceptionally reactive and non-specific, capable of inserting into any proximal C-H, N-H, or O-H bond, thereby forming a stable covalent cross-link with a nearby interacting molecule.[1]

G cluster_0 Stage 1: Dark Reaction (Alkylation) cluster_1 Stage 2: Light Reaction (Photo-Cross-Linking) APB This compound (APB) APB_ProteinA APB-Protein A Conjugate APB->APB_ProteinA Reacts with -SH group (pH 7-8) ProteinA Protein A (with Cysteine) ProteinA->APB_ProteinA Complex Transient Complex (APB-Protein A + Protein B) APB_ProteinA->Complex ProteinB Interacting Protein B ProteinB->Complex UV UV Light (~250 nm) Complex->UV Crosslinked Covalently Cross-Linked Protein A-B Dimer UV->Crosslinked Nitrene Insertion

Caption: Workflow for APB-mediated photo-cross-linking.

Comparative Analysis with Alternative Cross-Linkers

The choice of a cross-linking reagent is critical and depends on the specific experimental goals.

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Photoreactive Heterobifunctional This compound (APB) 1. Alkylation (-SH) 2. Photo-activated nitrene insertion- Captures transient interactions - Temporal control via light activation- Nitrene insertion is non-specific - Can be less specific for cysteine than newer reagents[11]
Photoreactive Heterobifunctional p-Azidoiodoacetanilide (AIA)1. Alkylation (-SH) 2. Photo-activated nitrene insertion- Higher specificity for cysteine residues compared to APB[11]- May have lower overall cross-linking efficiency in some systems[11]
Amine-Reactive Homobifunctional BS3, DSSNHS-ester reaction with primary amines (-NH2)- Simple one-step reaction - Water-soluble options available (BS3)- Can lead to self-conjugation and polymerization - Less control over the reaction timing
Zero-Length (Carbodiimide) EDC, DCCActivates carboxyls (-COOH) to react with primary amines (-NH2)- Forms a direct amide bond with no spacer arm- Reaction can be pH-sensitive - Can cause polymerization if excess amines/carboxyls are present[12]

Experimental Data: Cysteine Specificity Comparison

A study by Zhang et al. directly compared the cysteine specificity of APB with a newer reagent, p-azidoiodoacetanilide (AIA), using the UmuD protein.[11]

Protein ConstructCross-Linking ReagentResult (% Cross-Linked Dimer)Interpretation
Wildtype UmuD (one Cys)APB39%High cross-linking efficiency
Wildtype UmuD (one Cys)AIA30%Good cross-linking efficiency
UmuD/C24A (no Cys)APB16%Significant non-specific cross-linking
UmuD/C24A (no Cys)AIA2%Minimal non-specific cross-linking

This data clearly demonstrates that while APB is an effective cross-linker, reagents like AIA may be preferable when higher specificity for cysteine residues is paramount to avoid ambiguous results.[11]

Experimental Protocol: Cross-Linking of a Protein-DNA Complex

This protocol is adapted from methodologies used to identify contact points between DNA-binding proteins and their target sequences.[6]

  • DNA Derivatization:

    • Synthesize a DNA oligonucleotide containing a phosphorothioate linkage at the desired potential contact point. This replaces a non-bridging oxygen with sulfur.

    • Dissolve the phosphorothioate-containing DNA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • APB Coupling (Dark Reaction):

    • Prepare a fresh stock solution of APB (e.g., 100 mM in DMF or DMSO).

    • Add APB to the DNA solution to a final concentration of 1-5 mM.

    • Incubate the reaction in complete darkness at room temperature for 1-2 hours to allow the α-bromo ketone to react with the phosphorothioate sulfur.

    • Remove excess, unreacted APB by ethanol precipitation or gel filtration.

  • Complex Formation:

    • Anneal the APB-derivatized DNA strand with its complementary strand to form a double-stranded probe.

    • Incubate the APB-DNA probe with the purified target protein in a binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, 5% glycerol) for 20-30 minutes on ice to allow the protein-DNA complex to form.

  • Photo-Cross-Linking (Light Reaction):

    • Place the sample in a quartz cuvette or on a parafilm drop on a cold block.

    • Irradiate with a UV lamp (e.g., a mineral light at 254 nm) on ice for 5-15 minutes. The optimal time should be determined empirically.

  • Analysis:

    • Denature the samples by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by SDS-PAGE followed by autoradiography (if the DNA is radiolabeled) or Western blotting to identify the cross-linked protein-DNA species, which will exhibit a significant mobility shift.

Core Application 2: Photocleavable ("Caged") Protecting Group

The phenacyl moiety of APB can serve as a photolabile protecting group (PPG), often referred to as a "caging" group.[10] This is particularly useful for protecting carboxylic acids, phosphates, and sulfonates.[10] The protected, biologically inactive molecule can be introduced into a system and then "uncaged" or activated at a specific time and location using light.

Mechanism of Uncaging

The molecule of interest (e.g., a carboxylic acid) is protected by forming a phenacyl ester linkage with APB. This ester is stable to many chemical conditions. Upon photolysis with UV light, the ester bond is cleaved, releasing the free carboxylic acid and a byproduct.[13] This traceless deprotection is a key advantage, as no chemical reagents are needed to remove the protecting group.[10]

G cluster_0 Protection (Caging) cluster_1 Deprotection (Uncaging) Carboxylic_Acid R-COOH (Active Molecule) Caged_Molecule R-COO-CH2-CO-Ph-N3 (Caged/Inactive Ester) Carboxylic_Acid->Caged_Molecule APB 4-Azidophenacyl Bromide APB->Caged_Molecule UV UV Light Caged_Molecule->UV Released_Molecule R-COOH (Released/Active) UV->Released_Molecule Cleavage Byproduct Byproduct UV->Byproduct Cleavage

Caption: Caging and uncaging a carboxylic acid with a phenacyl group.

Comparative Analysis with Other Protecting Groups
Protecting Group TypeExampleProtection MethodDeprotection MethodKey Advantage
Photolabile (Phenacyl) 4-Azidophenacyl EsterificationUV PhotolysisSpatiotemporal control, no chemical reagents[10]
Photolabile (Nitrobenzyl) o-NitrobenzylEsterificationUV PhotolysisWell-established, high quantum yields in some cases[10]
Acid Labile t-Butyl esterEsterificationStrong Acid (e.g., TFA)Stable to base and nucleophiles
Base Labile Methyl or Ethyl esterEsterificationSaponification (e.g., NaOH)Stable to acid and mild conditions
Hydrogenolysis Labile Benzyl esterEsterificationH2, Pd/CVery mild, neutral conditions
Experimental Protocol: Protection and Deprotection of a Carboxylic Acid
  • Protection (Esterification):

    • Dissolve the carboxylic acid (1 equivalent) in a suitable solvent like DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or cesium carbonate (1.1 equivalents), to deprotonate the carboxylic acid.

    • Add this compound (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting phenacyl ester by column chromatography.

  • Deprotection (Photolysis):

    • Dissolve the purified azidophenacyl ester in a solvent system that is transparent to the UV wavelength being used (e.g., acetonitrile/water).

    • Irradiate the solution with a suitable UV source (e.g., a high-pressure mercury lamp with a Pyrex filter, >300 nm) for 1-4 hours.

    • Monitor the cleavage of the ester by TLC or LC-MS.

    • Once deprotection is complete, the solvent can be evaporated, and the released carboxylic acid can be purified from the photolytic byproduct.

Core Application 3: Bioorthogonal Handle for Click Chemistry

The azide moiety of APB serves as a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the field of "click chemistry".[14][15] This reaction allows for the highly efficient and specific ligation of an azide-containing molecule to an alkyne-containing molecule, forming a stable triazole ring.

Mechanism and Advantages

After first using the α-bromo ketone end of APB to label a biomolecule (e.g., on a cysteine), the exposed azide group is available for reaction. The CuAAC reaction is exceptionally robust and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[15][16] This has made it a go-to method for attaching reporter tags like fluorophores or biotin to labeled proteins for visualization and purification.

G APB_Protein Protein-APB Conjugate (contains Azide) Labeled_Protein Fluorescently Labeled Protein (Stable Triazole Linkage) APB_Protein->Labeled_Protein Alkyne_Tag Alkyne-Fluorophore (Reporter Tag) Alkyne_Tag->Labeled_Protein Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Catalyst->Labeled_Protein Click Reaction

Caption: Click chemistry workflow using an APB-modified protein.

Experimental Protocol: Fluorescent Labeling via Click Chemistry

This protocol assumes the target protein has already been labeled with APB as described in the cross-linking section.

  • Prepare Reagents:

    • Protein: Purified APB-labeled protein in a copper-compatible buffer (avoid chelators like EDTA; use buffers like HEPES or PBS).

    • Alkyne-Fluorophore: A stock solution (e.g., 10 mM in DMSO).

    • Catalyst:

      • Solution A: 100 mM CuSO4 in water.

      • Solution B: 500 mM Sodium Ascorbate in water (prepare fresh).

      • (Optional) Ligand Solution: 100 mM THPTA or TBTA in water or DMSO. Ligands improve catalyst stability and efficiency.[16]

  • Click Reaction:

    • To your APB-labeled protein solution (e.g., 100 µL of 1 mg/mL), add the alkyne-fluorophore to a final concentration of 100-200 µM.

    • (Optional) If using a ligand, add it to the CuSO4 solution and let it pre-complex for 5 minutes.

    • Add the CuSO4 (with or without ligand) to the protein mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification and Analysis:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

    • Confirm successful labeling by measuring fluorescence or by analyzing the protein on SDS-PAGE and using an in-gel fluorescence scanner.

Summary and Outlook

This compound is a powerful and versatile reagent whose value is defined by its two distinct reactive ends. Its ability to function as a photo-cross-linker, a photocleavable protecting group, and a handle for click chemistry makes it a foundational tool for chemical biologists. While newer reagents may offer improvements in specific areas, such as the enhanced cysteine specificity of AIA, the fundamental principles and broad applicability of APB ensure its continued relevance in the field. Researchers choosing a reagent must weigh the needs of their experiment—be it the temporal control of photo-cross-linking, the precision of photocaging, or the efficiency of click ligation—against the properties of the available chemical toolkit.

References

  • J&K Scientific. p-Azidophenacyl bromide | 57018-46-9.
  • Zhang, J., Lee, M. H., & Walker, G. C. (1995). P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide and p-azidobromoacetanilide. Biochemical and Biophysical Research Communications, 217(3), 1177–1184.
  • Yang, S. W., & Nash, H. A. (1994). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. Proceedings of the National Academy of Sciences of the United States of America, 91(26), 12183–12187.
  • Marist College. Click Chemistry: Synthesis of a Triazole.
  • ChemBK. (2024). This compound.
  • Shi, X., & Zhu, J. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1423-1425.
  • REFERENCE.md. This compound (definition).
  • PubChem. This compound.
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254.
  • Rinke, J., Meinke, M., Brimacombe, R., Fink, G., Rommel, W., & Fasold, H. (1980). Cross-linking of ribosomal proteins by 4-(6-formyl-3-3-azidophenoxy)butyrimidate, a heterobifunctional, cleavable cross-linker. Journal of Molecular Biology, 137(3), 301-314.
  • Javahershenas, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity.
  • Chemsrc. (2025). This compound | CAS#:57018-46-9.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. The Biochemical Journal, 187(2), 345–352.
  • Wikipedia. Photolabile protecting group.
  • Li, Q., et al. (2021). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. ChemRxiv.
  • G-Biosciences. (2014). A Guide to Protein Cross Linkers.
  • Pharmaffiliates. p-Azidophenacyl Bromide.
  • Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. The Biochemical Journal, 187(2), 345–352.
  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254.
  • ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?.
  • Slideshare. (2022). Protection and deprotection of carboxylic acid.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Deactivation and Disposal of 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Azidophenacyl bromide. As a dual-hazard compound, possessing both the explosive potential of an organic azide and the corrosive and sensitizing properties of a phenacyl bromide, rigorous adherence to safety protocols is paramount. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a deep understanding of the risks and the mitigation strategies required for safe laboratory operations.

Core Hazard Assessment: Understanding the Dual-Functional Risk

This compound is not a typical laboratory reagent; it is a high-energy molecule that demands respect. Its hazard profile is dominated by the azido (-N3) group and the α-bromo ketone moiety.

  • Explosive and Flammable Solid: The primary hazard stems from the azide functional group. Organic azides are energetic materials that can be sensitive to heat, light, shock, friction, and pressure, potentially leading to violent decomposition.[1][2] this compound is classified as a flammable solid and can form explosive mixtures with air, particularly as a fine dust.[3][4] The stability of organic azides is often evaluated by the ratio of carbon to nitrogen atoms; molecules with a high nitrogen content tend to be more energetic and less stable.[1][5]

  • Severe Corrosive Agent: The compound is classified as causing severe skin burns and eye damage.[3][4][6][7] Contact with skin or eyes requires immediate and thorough flushing with water.

  • Respiratory and Skin Sensitizer: Repeated or significant exposure can lead to sensitization. It may cause allergy or asthma symptoms if inhaled and can trigger allergic skin reactions.[3][4][6][8]

  • Incompatibility Hazards: Extreme caution must be exercised to avoid contact with incompatible materials.

    • Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid (HN3).[1][9]

    • Metals: Azides can react with metals, particularly heavy metals like copper, lead, silver, or zinc (often found in plumbing or on metal spatulas), to form dangerously shock-sensitive and explosive metal azides.[1][9][10]

    • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can produce extremely unstable di- and tri-azidomethane.[1][2][11]

Pre-Disposal Safety Protocol: Establishing a Safe Workspace

Before handling the reagent, a robust safety framework must be in place. This is a non-negotiable prerequisite for any procedure involving this compound.

Engineering Controls

All work with this compound, including weighing, transfer, and the entire deactivation procedure, must be conducted inside a certified chemical fume hood.[10][11] A blast shield should be placed between the user and the apparatus as a mandatory precaution.[10][11] Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed.[6][12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the compound's corrosive, sensitizing, and potentially explosive hazards.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[10]Provides robust protection against skin absorption and corrosion. Double-gloving minimizes exposure during glove removal.
Eye & Face Protection Chemical safety goggles and a full-face shield.[6][7][13]Protects against splashes, dust, and potential energetic decomposition events. Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.[7][14]Protects skin and clothing from splashes and fire hazards.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust outside of a fume hood.[3][6]Prevents inhalation of the compound, which is a respiratory sensitizer.
Safe Handling Practices
  • Use Non-Metal Tools: Never use metal spatulas or stir bars that could scratch glassware. Use spatulas made of plastic, ceramic, or glass to prevent the formation of shock-sensitive metal azides.[1][11]

  • Avoid Friction and Shock: Do not use glassware with ground-glass joints, as the friction can be an initiation source for decomposition.[5][10] Avoid scraping or applying pressure to the solid material.

  • Work with Small Quantities: Only handle the minimum quantity of material necessary for your procedure.[10]

  • Storage: Store in a cool, dry, dark place, away from the incompatible materials listed above.[5][15][16]

Step-by-Step Chemical Deactivation and Disposal Protocol

The core principle of safe disposal is the chemical deactivation of the energetic azide group before it enters the waste stream. The azide will be reduced to a stable amine, rendering the molecule non-explosive. The following protocol uses triphenylphosphine in a Staudinger reaction, a controlled and well-documented method for reducing organic azides.

Materials Required:
  • This compound

  • Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF) or similar ether solvent

  • Stir plate and magnetic stir bar (Teflon-coated)

  • Round-bottom flask and condenser

  • Designated, labeled hazardous waste container for halogenated organic waste.

Deactivation Procedure:
  • Preparation (in Fume Hood with Blast Shield): Set up a round-bottom flask with a magnetic stir bar and a reflux condenser on a stir plate. Ensure a gentle flow of cooling water to the condenser.

  • Dissolution: Carefully weigh the this compound and dissolve it in a suitable volume of THF inside the flask.

  • Initiate Reduction: In a separate container, dissolve a slight molar excess (1.1 equivalents) of triphenylphosphine in THF.

  • Controlled Addition: Slowly add the triphenylphosphine solution to the stirring solution of this compound at room temperature. Causality: This reaction is exothermic and evolves nitrogen gas. A slow, controlled addition is critical to manage the reaction rate and prevent a dangerous buildup of heat or pressure.

  • Reaction Completion: Allow the reaction to stir at room temperature for at least 2 hours after the addition is complete. The visible sign of reaction is the cessation of nitrogen gas evolution.

  • Verification (Optional but Recommended): The completion of the reaction can be verified by Thin Layer Chromatography (TLC) to show the full consumption of the starting material or by Infrared (IR) spectroscopy to confirm the disappearance of the strong, sharp azide peak around 2100 cm⁻¹.

  • Waste Collection: Once the deactivation is complete, the resulting solution now contains 4-aminophenacyl bromide (or its phosphazene intermediate) and triphenylphosphine oxide. While no longer explosive, it is still a halogenated organic compound. Carefully transfer this solution into a clearly labeled hazardous waste container designated for "Halogenated Organic Waste." [1]

  • Final Disposal: Seal the waste container and hand it over to your institution's environmental health and safety office for disposal via high-temperature incineration by a licensed waste management facility.[3] Never pour any azide-containing solution, deactivated or not, down the drain.[9][10]

Emergency Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

Emergency Type Procedure
Small Spill (<1g in a fume hood) • Alert personnel in the immediate area. • Gently cover the spill with an inert absorbent like vermiculite or sand.[3] • Lightly moisten the absorbent with a basic solution (e.g., sodium carbonate in water, pH >9) to prevent dust and suppress the formation of hydrazoic acid.[15][16] • Using non-sparking, non-metal tools, carefully collect the material into a designated, labeled container for hazardous waste.[3][11] • Decontaminate the spill surface with the basic solution, followed by soap and water.[15]
Large Spill / Spill Outside Hood EVACUATE IMMEDIATELY. Do not attempt to clean it up.[11] • Alert all personnel in the lab and adjacent areas. • Close the laboratory doors and prevent re-entry. • Call your institution's emergency number or 911 from a safe location.[10]
Skin Contact • Immediately remove all contaminated clothing, including shoes.[6][10] • Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[10] • Seek immediate medical attention.[7][10]
Eye Contact • Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][10] • Seek immediate medical attention. [6][7]
Inhalation • Move the affected person to fresh air immediately.[6][10] • Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Deactivation & Disposal A Hazard Assessment - Explosive/Flammable Solid - Corrosive - Sensitizer B Engineering Controls - Fume Hood - Blast Shield A->B informs C Select & Don PPE - Double Gloves - Goggles & Face Shield - FR Lab Coat B->C requires D Step-by-Step Deactivation (Staudinger Reduction) - Dissolve Reagent - Add PPh3 Slowly - Evolve N2 Gas C->D Proceed to E Waste Segregation - Collect deactivated mixture D->E F Container Labeling 'Halogenated Organic Waste' E->F G Final Disposal - Transfer to EHS - Licensed Incineration F->G H Emergency Procedures - Spill Control - First Aid

Caption: Logical workflow for this compound disposal.

References

  • UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
  • Luo, Q. (2018, July 16). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
  • PubChem. This compound.
  • University of Victoria. (2022, May 18). Azides Safe Work Procedure. [Link]
  • University of Illinois, Division of Research Safety. (2019, September 19). Sodium Azide NaN3. [Link]
  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
  • Chemsrc. This compound CAS#:57018-46-9. [Link]
  • University College Dublin. (2018, April 1).
  • Labkem. (2024, November 4).
  • University of Nebraska Omaha. Sodium Azide Hazards and Disposal. [Link]
  • Stanford Environmental Health & Safety.
  • Reddit r/chemistry. (2017, August 22). Disposing of sodium azide. [Link]
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Azidophenacyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Azidophenacyl bromide (AzPBr). As a photoactive, heterobifunctional cross-linking reagent, AzPBr is a powerful tool in protein chemistry and molecular biology, enabling researchers to investigate the active sites of enzymes and ribosomal binding sites.[1][2] However, its utility is matched by its significant hazardous properties. This guide moves beyond a simple checklist to provide a deep, procedural framework for ensuring your safety. Here, we will dissect the "why" behind each recommendation, empowering you to make informed decisions that protect you, your colleagues, and your research.

Hazard Analysis: Understanding the Inherent Risks of this compound

This compound is not a benign laboratory chemical; it is an energetic material that demands respect and meticulous handling. Its hazard profile is multifaceted, combining flammability, corrosivity, and the potential for explosive decomposition, a characteristic of many organic azides.[3] A failure to appreciate these risks can lead to serious injury.

The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5]

Hazard ClassGHS CategoryHazard Statement
Flammable SolidsCategory 1H228: Flammable solid[4][5]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][5]
Respiratory/Skin SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][5][6]
Category 1H317: May cause an allergic skin reaction[4][5][6]

Beyond these classifications, it is critical to understand the reactivity hazards:

  • Explosive Potential: As an organic azide, this compound is sensitive to external energy sources like heat, light, friction, and pressure, which can lead to violent decomposition.[3] Dust clouds of the solid can also form explosive mixtures with air.[6]

  • Formation of Shock-Sensitive Salts: Azides can react with metals such as copper, lead, silver, and gold to form highly explosive and shock-sensitive heavy metal azides.[3][7] This includes reactions with metal spatulas, drain pipes, or trace metals in glassware.[7][8]

  • Reaction with Acids: Contact with acids will liberate hydrazoic acid, which is both highly toxic and explosive.[3][7]

Core Directive: A Multi-Tiered PPE Protocol

Personal Protective Equipment (PPE) is your last line of defense. Its selection and use must be preceded by robust engineering controls. The following protocol is designed as a self-validating system, ensuring a comprehensive safety barrier.

The Foundation: Engineering and Administrative Controls

Before any PPE is donned, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[7][8] This is non-negotiable and serves to control exposure via inhalation.

  • Restricted Access: The area where this chemical is used should be clearly marked, and access limited to trained personnel.[9][10]

  • Eliminate Ignition Sources: Keep the work area free from heat, sparks, open flames, and direct sunlight.[5][6] Use only explosion-proof electrical equipment.[5]

  • Avoid Metal Contact: Never use metal spatulas or tools.[3][8] Use plastic or ceramic alternatives. Ensure glassware is scrupulously clean to avoid contamination with trace metals.[8]

PPE Selection Workflow

The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_decision Task-Specific Decisions start Task: Handling This compound controls Work in Certified Chemical Fume Hood? start->controls task_type Nature of Task? controls->task_type Yes tier1 Tier 1 (Mandatory): - Nitrile Gloves (Double) - Safety Goggles - Lab Coat tier2 Tier 2 (Enhanced Protection): - Face Shield (over goggles) - Chemical Resistant Apron - Silver Shield™ Gloves (inner) resp Respiratory Protection: - N95/FFP2 (for weighing) - Supplied Air Respirator (for large spills/no hood) task_type->tier2 Non-Routine/ High Hazard task_type->resp Weighing Powder or Spill Cleanup spill_risk Risk of Splash or Dust Generation? task_type->spill_risk Routine Handling (Small Quantity) spill_risk->tier1 Low Risk spill_risk->tier2 High Risk (e.g., large volume, potential for splash)

Caption: PPE selection is dictated by the specific task and associated risks.

Detailed PPE Specifications
  • Hand Protection: Chemical-resistant gloves are mandatory.[7]

    • Standard Practice: Double-gloving with nitrile gloves is the recommended minimum.[7] This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • High-Hazard Tasks: For handling larger quantities or when there is a significant risk of exposure, consider using a more robust glove system, such as Silver Shield™ gloves worn under an outer pair of nitrile gloves.[8]

    • Glove Integrity: Always inspect gloves before use. Change gloves immediately if they are compromised or after 30-60 minutes of continuous use.[11] Use proper removal techniques to avoid skin contact.[12]

  • Eye and Face Protection: This chemical can cause severe eye damage.[4][5][6]

    • Minimum Requirement: ANSI-approved chemical splash goggles are required.[7] Standard safety glasses with side shields do not provide adequate protection from splashes.[11]

    • Enhanced Protection: When there is a risk of splashing (e.g., when transferring solutions or during spill cleanup), a full-face shield must be worn in addition to safety goggles.[11][13]

  • Skin and Body Protection:

    • A buttoned, full-length laboratory coat must be worn at all times.[7]

    • For tasks with a higher risk of splashes, supplement your lab coat with a chemical-resistant apron.

    • Always wear full-length pants and closed-toe shoes in the laboratory.[7]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.[7]

    • If you must handle the solid outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosolization during weighing, a NIOSH-approved respirator is necessary.[5]

    • In the event of a large spill or a failure of ventilation, a self-contained breathing apparatus may be required.[5][12] Any use of a respirator requires prior medical clearance, fit-testing, and training.[11]

Operational Plan: Safe Handling and Disposal

Proper procedure is paramount to safety. Follow these steps meticulously.

Safe Handling Workflow

Caption: A systematic approach to handling minimizes risk at each step.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly acids and strong oxidizers.[5][7]

  • Keep containers tightly sealed and protected from heat, light, and physical damage.[5][6]

  • The storage area should be locked and clearly labeled as containing a flammable, corrosive, and sensitizing agent.[6]

  • Do not store on metal shelves.[7]

Emergency Response and Disposal Plan

Preparation is key to mitigating the consequences of an incident.

First Aid Measures

Immediate and correct first aid is critical.[6]

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill and Fire Management

Emergency_Response Emergency Response Decision Tree cluster_spill Spill Response cluster_fire Fire Response incident Incident Occurs type Spill or Fire? incident->type spill_size Minor or Major Spill? type->spill_size Spill fire_size Small or Large Fire? type->fire_size Fire minor_spill Minor Spill: - Alert others - Don enhanced PPE - Cover with vermiculite/sand - Use non-sparking tools to collect - Decontaminate area spill_size->minor_spill Minor (Controllable by lab staff) major_spill Major Spill: - Evacuate immediate area - Alert emergency services - Close doors, restrict access spill_size->major_spill Major (Uncontrollable) small_fire Small Fire: - Use CO2, dry chemical, or foam extinguisher - Only if trained and safe to do so fire_size->small_fire Small/Incipient large_fire Large Fire: - Activate fire alarm - Evacuate the building fire_size->large_fire Large/Spreading

Caption: Rapidly assess the situation to determine the correct emergency protocol.

  • Spill Cleanup: Remove all ignition sources immediately.[6] Use non-sparking tools and explosion-proof equipment.[6] Collect recoverable product and solid residues into labeled, sealed containers for hazardous waste disposal.[6]

  • Firefighting: Wear a self-contained breathing apparatus and full protective clothing.[5][12] Use water spray to cool adjacent containers.[6]

Waste Disposal

All this compound waste, including contaminated PPE, spill cleanup materials, and empty containers, is considered hazardous waste.

  • Segregation: Keep azide waste separate from other waste streams, especially acidic and metallic waste.

  • Collection: Collect in clearly labeled, closed, and suitable containers.[5]

  • NEVER pour down the drain. This can lead to the formation of explosive metal azides in the plumbing.[8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[5][6]

By integrating this comprehensive safety and operational framework into your laboratory's standard operating procedures, you can confidently utilize the scientific advantages of this compound while ensuring the highest level of personal and collective safety.

References

  • PubChem. This compound | C8H6BrN3O.
  • University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
  • Purdue University.
  • Defense Systems Information Analysis Center. (2019, November 2).
  • ChemSrc. This compound | CAS#:57018-46-9. [Link]
  • Case Western Reserve University. (2019, April 12).
  • University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]
  • Purdue University. (2024, July 18).
  • R + P MESPRO. 05 – Energetic Materials: Safety, Storage, and Handling. [Link]
  • Unigloves. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • University of Pittsburgh. (2013, February 1). Guidelines for the Safe Handling of Azides. [Link]
  • Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.